Fobisin 101

Catalog No.
S11208457
CAS No.
M.F
C15H11N3Na3O8P
M. Wt
461.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fobisin 101

Product Name

Fobisin 101

IUPAC Name

trisodium;[2-[(4-carboxyphenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl phosphate

Molecular Formula

C15H11N3Na3O8P

Molecular Weight

461.21 g/mol

InChI

InChI=1S/C15H14N3O8P.3Na/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22;;;/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25);;;/q;3*+1/p-3

InChI Key

VCUDBCPCDKEAKO-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=CC=C(C=C2)C(=O)O)COP(=O)([O-])[O-])C=O)[O-].[Na+].[Na+].[Na+]

Molecular Identity and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical characteristics of FOBISIN 101.

Property Description
IUPAC Name Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate [1]
CAS Number 1370281-06-3 [1]
Molecular Formula C15H11N3Na3O8P [1]
Molecular Weight 461.21 g/mol [1]
Mechanistic Role Small molecule 14-3-3 protein-protein interaction inhibitor; pSer/Thr-mimetic [2]

Detailed Mechanism of Action

The inhibitory action of this compound is a multi-stage process that begins with initial binding and can lead to irreversible inactivation.

fobisin_mechanism F1 This compound Initial Initial Reversible Binding (Pyridoxal-phosphate moiety in 14-3-3 groove) F1->Initial 1. Enters binding groove Xray Synchrotron X-ray Exposure Initial->Xray 2. In crystal soak Groove Lys49, Asn173, Ile217 in binding groove Initial->Groove interacts with Covalent Covalent Bond Formation (N of FOBISIN & Nζ of Lys120) Xray->Covalent Triggers bond formation & double bond reduction Inactive Persistently Inactive 14-3-3 Protein Covalent->Inactive 4. Blocks client protein binding Groove->Covalent

Overview of this compound's inhibitory mechanism, from initial binding to covalent inactivation.

  • Initial Binding and Non-Covalent Inhibition: this compound is structured like a pyridoxal-phosphate moiety linked to a benzoate group [2]. It competitively occupies the conserved, amphipathic phosphopeptide-binding groove of 14-3-3 proteins, acting as a phosphoserine/threonine mimetic. This physically blocks client proteins like Raf-1 and PRAS40 from binding [2].

  • Covalent Inactivation Triggered by Radiation: A unique aspect of its mechanism was revealed through crystallography. When this compound was soaked into 14-3-3ζ crystals and exposed to synchrotron X-ray radiation, an unexpected reaction occurred [2] [3]. The exocyclic nitrogen atom of this compound's central diazene group formed a covalent bond with the terminal nitrogen (Nζ) of Lys120 within the binding groove. This covalent adduct leads to persistent inactivation of 14-3-3, suggesting potential for radiation-triggered therapeutic agents [2].

Experimental Evidence of Inhibitory Activity

The biological activity of this compound has been validated through multiple, complementary biochemical and functional assays, as summarized below.

Assay Type Target / System Key Finding Reported IC₅₀ / Effect
Fluorescence Polarization [2] 14-3-3γ + pS259-Raf-1 peptide Identified from LOPAC library screen N/A
GST Pull-Down [2] 14-3-3 binding to full-length Raf-1 & PRAS40 Dose-dependent disruption of interaction Comparable to R18 peptide effect
Quantitative ELISA [2] [1] 14-3-3ζ / γ + PRAS40 Effective inhibition of binding 9.3 μM (ζ), 16.4 μM (γ)
Functional Assay [2] [1] Stimulation of ExoS ADP-ribosyltransferase Pan-isoform inhibition 6–19 μM (across all 7 isoforms)

Structural Insights from Crystallography

The crystal structure of 14-3-3ζ in complex with this compound (PDB ID: 3RDH) provides the mechanistic basis for its action [2] [3].

  • Covalent Linkage: The defining feature is the covalent diazene adduct between this compound and Lys120 of 14-3-3ζ [2].
  • Key Binding Interactions:
    • The phosphate group of this compound interacts with the side chains of Lys49 and Asn173.
    • The pyridoxal ring makes van der Waals contact with the side chain of Ile217.
    • A solvent molecule bridges Arg56 and Arg127 [2].
  • Displacement of Phosphate Group: The covalent bonding causes the phosphate group of this compound to shift approximately 4 Å away from the canonical phosphoserine binding site of 14-3-3, toward Lys120. This misplacement and the obstruction of the groove explain the potent inhibitory effect [2].

Key Experimental Protocols

For researchers aiming to validate or work with this compound, here are the core methodologies from the key studies.

Fluorescence Polarization (FP)-Based Screening
  • Purpose: High-throughput screening for compounds that disrupt 14-3-3/client binding [2].
  • Procedure:
    • Incubate 14-3-3γ protein with a fluorescently-labeled pS259-Raf-1 peptide.
    • Add compounds from a chemical library (e.g., LOPAC).
    • Measure fluorescence polarization. A decrease in polarization indicates displacement of the peptide by an inhibitor [2].
GST Fusion 14-3-3 Affinity Chromatography
  • Purpose: To confirm disruption of 14-3-3 binding to full-length client proteins [2].
  • Procedure:
    • Prepare cell lysates containing client proteins (e.g., from stimulated cells).
    • Incubate the lysate with GST-14-3-3 bound to glutathione beads.
    • Add the inhibitor (this compound) or a control peptide (e.g., R18) to the binding reaction.
    • Wash the beads and elute the bound proteins.
    • Analyze the eluates by Western blotting for client proteins (e.g., Raf-1, PRAS40). Successful inhibition reduces client protein in the eluate [2].
Exoenzyme S (ExoS) ADP-Ribosyltransferase Stimulation Assay
  • Purpose: A functional, non-binding assay to test 14-3-3 inhibition [2].
  • Procedure:
    • The ADP-ribosyltransferase activity of Pseudomonas aeruginosa ExoS is dependent on its interaction with 14-3-3 proteins.
    • Set up a reaction containing ExoS, 14-3-3 protein, and its substrate.
    • Add this compound at varying concentrations.
    • Measure the decrease in ADP-ribosyltransferase activity (e.g., via radioactivity or other detection methods) compared to the 14-3-3-stimulated level. This directly demonstrates functional disruption of the 14-3-3/ExoS interaction [2].

Future Directions and Therapeutic Potential

This compound represents a pioneering proof-of-concept for a unique class of 14-3-3 inhibitors [2]. Its most striking feature—the X-ray-triggered covalent modification—suggests a potential avenue for developing radiation-triggered therapeutic agents. Such molecules could be activated specifically at disease sites, like tumors, receiving radiotherapy, potentially offering a novel synergistic treatment strategy for 14-3-3-mediated diseases such as cancer [2].

References

Mechanism of Action and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

FOBISIN 101 functions as a phosphoserine/phosphothreonine mimetic, competing with native client proteins for the binding groove of 14-3-3 proteins [1]. It effectively inhibits the interactions between various 14-3-3 isoforms and their partners. The quantitative data on its inhibitory activity is as follows:

Assay Description Target / Functional Readout Inhibitory Activity (IC50)
Binding Inhibition 14-3-3ζ binding to PRAS40 9.3 µM [2]
Binding Inhibition 14-3-3γ binding to PRAS40 16.4 µM [2]
Functional Assay Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms 6 - 19 µM [2]

This diagram illustrates the core mechanism of this compound and the experimental findings it enables:

fobisin_mechanism PPI 14-3-3/Client Protein Interaction Inhibition Inhibition of PPI PPI->Inhibition  Normal State F101 This compound F101->Inhibition  Intervention ExpOutcome Experimental Outcome: Blocked signaling & cellular effect Inhibition->ExpOutcome  Result

Core mechanism and experimental outcomes of this compound.

Research and Experimental Context

This compound is a tool for probing 14-3-3 biology. Research indicates that 14-3-3 proteins regulate vital processes including cell cycle, apoptosis, and are implicated in cancers and neurodegenerative diseases [1]. Inhibiting specific 14-3-3 interactions, such as between 14-3-3ε and CDC25A in cutaneous squamous cell carcinoma (cSCC), can promote apoptosis [3].

The following workflow represents a typical process for validating the activity of a PPI inhibitor like this compound:

workflow Step1 1. In Vitro Binding Assay (e.g., measure IC50 for PRAS40 binding) Step2 2. Functional Cellular Assay (e.g., block ExoS ADP-ribosyltransferase activation) Step1->Step2 Step3 3. Specificity & Selectivity Check (e.g., test against multiple 14-3-3 isoforms) Step2->Step3 Step4 4. Cellular Phenotype Assessment (e.g., induce apoptosis in cancer cells) Step3->Step4

General workflow for experimental validation of this compound activity.

Application Notes for Researchers

  • Research Use Only: this compound is explicitly for research purposes and not for human diagnostic or therapeutic use [2].
  • Storage and Handling: For stability, store as >98% pure powder at -20°C for up to two years. Prepare DMSO stock solutions for in vitro experiments and store at 4°C for two weeks or at -80°C for six months [2].
  • Comparative Strategies: Other 14-3-3 inhibition strategies include peptide inhibitors like R18 and difopein, or optimized phosphopeptides designed for specific 14-3-3/client interactions [3] [1].

References

Molecular Profile & Identification

Author: Smolecule Technical Support Team. Date: February 2026

FOBISIN 101 (Cat. No.: DC21019, Cas No.: 1370281-06-3) was identified as a 14-3-3 protein-protein interaction inhibitor through a fluorescence polarization-based screen of the LOPAC library, targeting the disruption of the 14-3-3γ interaction with a pS259-Raf-1 peptide [1].

Core Chemical Characteristics [2]:

  • Chemical Name: Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate
  • SMILES: P(=O)([O-])(O)OCC1C(/N=N/C2C=CC(C(=O)[O-])=CC=2)=NC(C)=C(C=1C=O)[O-].[Na+].[Na+].[Na+]
  • Formula: C15H11N3Na3O8P
  • Molecular Weight: 461.206 g/mol
  • Purity: >98%
  • Storage: 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO

Mechanism of Action & Structural Basis

This compound functions as a pan-14-3-3 inhibitor by binding within the conserved amphipathic groove of 14-3-3 proteins, thereby disrupting interactions with client proteins [1].

  • Primary Target: The phosphoserine/phosphothreonine-binding groove of 14-3-3 proteins [1].
  • Key Structural Insight: Crystallographic studies (PDB ID: 3RDH) revealed an unexpected X-ray-induced covalent modification. The double bond in this compound was reduced, leading to a covalent linkage between its pyridoxal-phosphate moiety and Lys120 in the binding groove of 14-3-3ζ. This event causes persistent inactivation of 14-3-3 [1] [3] [4].
  • Critical Binding Interactions: The phosphate group of this compound interacts with the side chains of Lys49 and Asn173 of 14-3-3ζ. Mutagenesis studies confirm that residues Arg56 and Arg60 are also important for binding the native, uncleaved molecule [1].

The diagram below illustrates the covalent inhibition mechanism of this compound and its functional impact on 14-3-3 protein interactions.

G cluster_0 1. Initial Non-covalent Binding cluster_1 2. X-ray Induced Covalent Inhibition cluster_2 3. Functional Consequences FOBISIN This compound Monomer1 14-3-3 Monomer FOBISIN->Monomer1 Binds Groove InhibitedComplex 14-3-3 Dimer (FOBISIN-Inhibited) FOBISIN->InhibitedComplex Radiation Trigger Complex 14-3-3 Dimer (Active State) Monomer1->Complex Monomer1->InhibitedComplex Covalent Bond to Lys120 Monomer2 14-3-3 Monomer Monomer2->Complex Raf1 e.g., Raf-1 Complex->Raf1 Disrupted PRAS40 e.g., PRAS40 Complex->PRAS40 Disrupted ExoS e.g., ExoS Complex->ExoS Activation Blocked

Quantitative Efficacy & Functional Data

This compound demonstrates efficacy in disrupting 14-3-3 interactions across multiple isoforms and client proteins. The table below summarizes key quantitative data from biochemical and functional assays.

Assay Type Target Interaction 14-3-3 Isoform(s) Reported IC₅₀ / Efficacy Citation
Fluorescence Polarization Binding to pS259-Raf-1 peptide γ Identified as a hit from LOPAC library screen [1]
ELISA Binding to PRAS40 ζ 9.3 µM [2] [1]
ELISA Binding to PRAS40 γ 16.4 µM [2] [1]
Functional Assay Stimulation of ExoS ADP-ribosyltransferase All seven isoforms 6 - 19 µM (pan-inhibitor) [1]
GST Pull-Down Binding to Raf-1 All seven isoforms Dose-dependent disruption [1]

Experimental Protocols & Validation

Detailed methodologies from key experiments are provided to facilitate experimental replication and design.

Primary Screening Assay (Fluorescence Polarization)

The initial identification of this compound was performed using a fluorescence polarization-based 14-3-3 binding assay [1].

  • Target: Interaction between 14-3-3γ and a fluorescein-labeled pS259-Raf-1 peptide.
  • Library: The LOPAC (Library of Pharmacologically Active Compounds) library was screened for compounds that disrupt this interaction.
  • Hit Validation: Initial hits were confirmed using full-length client protein binding assays (e.g., GST pull-down) to rule out artifacts specific to peptide binding [1].
GST Fusion Protein Affinity Chromatography

This assay validated this compound's ability to disrupt interactions with full-length client proteins [1].

  • Procedure: Cell lysates containing client proteins (e.g., Raf-1, PRAS40) are incubated with GST-14-3-3 bound to glutathione beads.
  • Inhibition Test: Increasing concentrations of this compound (or a control peptide like R18) are added to the lysate-bead mixture.
  • Analysis: After incubation and washing, bound client proteins are eluted and detected by immunoblotting. A dose-dependent decrease in client protein bound to the beads indicates effective inhibition [1].
Exoenzyme S (ExoS) ADP-Ribosyltransferase Functional Assay

This functional assay measures the ability of 14-3-3 to act as a cofactor for ExoS, a bacterial ADP-ribosyltransferase [1].

  • Principle: 14-3-3 proteins strongly stimulate the ADP-ribosyltransferase activity of ExoS.
  • Protocol: The assay mixture contains ExoS, 14-3-3, and this compound. The transfer of ADP-ribose to a target protein is measured.
  • Output: Inhibition of 14-3-3/ExoS interaction by this compound results in a dose-dependent decrease in ADP-ribosyltransferase activity, providing a functional IC₅₀ value [1].
Crystallography (PDB 3RDH)

The crystal structure of 14-3-3ζ in complex with this compound was solved to a resolution of 2.39 Å [1] [3].

  • Crystallization: this compound was soaked into pre-formed crystals of 14-3-3ζ.
  • Data Collection: Synchrotron radiation was used. A notable color change in the crystals (orange → brownish → yellow → colorless) during data collection indicated a radiation-induced chemical reaction.
  • Structure Determination: The solved structure revealed the covalent adduct formed between the pyridoxal-phosphate moiety of this compound and Lys120 in the binding groove [1] [3].

Therapeutic Potential & Research Applications

This compound is primarily a research tool for probing 14-3-3 biology, with potential for future therapeutic development [1] [5].

  • Research Use: For in vitro studies to investigate the functional consequences of disrupting specific 14-3-3-dependent pathways in signaling, apoptosis, and cell cycle regulation [2] [1].
  • Therapeutic Implications: The unique mechanism of X-ray-induced covalent inhibition suggests potential for development as a radiation-triggered therapeutic agent, particularly in cancer, where 14-3-3 proteins (especially the ζ isoform) are often overexpressed and associated with poor prognosis [1] [5].
  • Target Validation: Studies have established that inhibiting 14-3-3 interactions (e.g., using this compound or peptides) can sensitize cancer cells to apoptosis and chemotherapy, validating 14-3-3 as a promising therapeutic target [5].

References

Fobisin 101 structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

The table below summarizes the core identifying information and chemical structure of FOBISIN 101.

Property Description
IUPAC Name Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate [1]
CAS Number 1370281-06-3 [1] [2]
Synonyms FOBISIN101 [1] [2]
Molecular Formula C₁₅H₁₁N₃Na₃O₈P [1] [2]
Molecular Weight 461.21 g/mol [1] [2]
SMILES P(=O)([O-])(O)OCC1=C(/N=N/C2=CC=C(C([O-])=O)C=C2)C(=NC(C)=C1[O-])C=O.[Na+].[Na+].[Na+] [1]
Purity >98% [1] [2]
Storage 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [1]

Biological Activity and Potency

This compound acts as a pan-inhibitor of 14-3-3 protein-protein interactions. Its potency across various assays and isoforms is detailed in the following table.

Assay Type Target / Interaction Reported IC₅₀ / Potency
Fluorescence Polarization [3] 14-3-3ζ binding to PRAS40 IC₅₀ = 9.3 µM [1] [3] [2]
Fluorescence Polarization [3] 14-3-3γ binding to PRAS40 IC₅₀ = 16.4 µM [1] [3] [2]
Functional Assay [3] Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms IC₅₀ = 6–19 µM [1] [3]
GST Affinity Chromatography [3] Disruption of 14-3-3 binding to full-length Raf-1 and PRAS40 Effective disruption in a dose-dependent manner [3]
TR-FRET Assay [4] Disruption of 14-3-3ζ interaction with phosphorylated Bad peptide Validated as a known inhibitor in the assay [4]

Experimental Characterization

The mechanism and binding mode of this compound have been rigorously characterized through structural and biophysical methods.

Mechanism of Action and Structural Insights

This compound is a phosphoserine/threonine-mimetic agent that binds to the conserved amphipathic groove of 14-3-3 proteins, thereby competing with client proteins [3]. Its key structural features include a pyridoxal-phosphate moiety linked to a p-aminobenzoate group via an N=N bond [3].

X-ray crystallography of this compound soaked with 14-3-3ζ crystals revealed a unique mechanism of inhibition. Upon exposure to synchrotron radiation during data collection, the double bond linking the two moieties was reduced, leading to the formation of a covalent adduct with the side chain of Lysine 120 (Lys120) in the binding groove [3]. This covalent linkage, involving the exocyclic nitrogen atom of this compound, results in persistent inactivation of 14-3-3 [3]. The phosphate group of the inhibitor also interacts with the side chains of Lys49 and Asn173 of 14-3-3ζ [3].

The following diagram illustrates this covalent binding interaction within the 14-3-3ζ binding groove.

G FOBISIN This compound (Covalent Adduct) Groove 14-3-3ζ Amphipathic Groove FOBISIN->Groove Binds Lys120 Lys120 (Side Chain) FOBISIN->Lys120 Covalent Bond Phosphate Phosphate Group FOBISIN->Phosphate Lys49 Lys49 Phosphate->Lys49 Interaction Asn173 Asn173 Phosphate->Asn173 Interaction

Key Experimental Protocols

The biological data for this compound was generated using several key biochemical and biophysical assays:

  • Fluorescence Polarization (FP) Binding Assay: This was the primary high-throughput screening method used to identify this compound [3] [4]. The assay measures the disruption of binding between a fluorescently labeled phosphopeptide (e.g., derived from pS259-Raf-1) and a purified 14-3-3 protein. A decrease in polarization indicates that the test compound is successfully inhibiting the interaction [3] [4].

  • GST Pull-Down Assay: This method was used to confirm the inhibitor's efficacy against full-length client proteins. Glutathione S-transferase (GST) is fused to 14-3-3 and immobilized on glutathione beads. Cell lysates containing binding partners like Raf-1 or PRAS40 are incubated with the beads in the presence or absence of this compound. The amount of client protein retained on the beads is then analyzed via Western blot, demonstrating a dose-dependent release of the client protein upon inhibitor addition [3].

  • Functional Assay (Exoenzyme S Stimulation): This assay evaluates the functional consequence of 14-3-3 inhibition. The bacterial exoenzyme S (ExoS) is an ADP-ribosyltransferase whose activity is significantly stimulated upon binding to 14-3-3 proteins. By measuring the decrease in ADP-ribosylation activity in the presence of this compound, researchers can determine its potency in neutralizing a 14-3-3-dependent function, confirming it is a pan-isoform inhibitor [3].

  • Time-Resolved FRET (TR-FRET) Assay: A homogenous, miniaturized assay developed for high-throughput screening. It utilizes Europium-labeled 14-3-3 as a donor and a Dy647-labeled phosphorylated Bad peptide as an acceptor. Upon their interaction, FRET occurs. Inhibitors like this compound disrupt this complex, reducing the FRET signal. This "mix-and-read" assay is robust and suitable for ultra-high-throughput screening [4].

Research Context and Applications

This compound represents a valuable chemical biology tool for probing 14-3-3 function. The 14-3-3 protein family are major signaling hubs in eukaryotic cells, controlling processes like apoptosis, proliferation, and stress responses through interactions with hundreds of client proteins [3] [4]. Dysregulation of 14-3-3 is implicated in cancer and neurodegenerative diseases, making these proteins promising therapeutic targets [3] [5].

As a research tool, this compound has been critical for validating 14-3-3-dependent cellular processes and serves as a positive control in developing new screening methodologies, such as TR-FRET and surface plasmon resonance imaging (SPRi) assays [4] [6]. The discovery of its unique radiation-triggered covalent binding mode also suggests that similar molecules could be developed as a novel class of radiation-activated therapeutic agents [3].

References

Comprehensive Technical Analysis of FOBISIN101 Binding Affinity and 14-3-3 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FOBISIN101 and 14-3-3 Proteins

FOBISIN101 (FOurteen-three-three BInding Small molecule INhibitor 101) represents a significant breakthrough in the targeting of 14-3-3 proteins, a family of conserved regulatory molecules that control diverse cellular processes through phosphoserine/phosphothreonine-dependent interactions with client proteins. Discovered through chemical screening of the LOPAC library, FOBISIN101 effectively disrupts 14-3-3 protein-protein interactions (PPIs) and has emerged as a valuable chemical probe for investigating 14-3-3 biology and therapeutic potential [1]. The 14-3-3 protein family consists of seven isoforms in mammals (β, ε, γ, η, σ, τ, and ζ) that function as critical signaling hubs by modulating the activity, localization, and stability of hundreds of client proteins involved in apoptosis, cell cycle progression, and stress response pathways [1] [2].

The therapeutic relevance of 14-3-3 proteins stems from their dysregulation in human diseases, particularly in cancer and neurodegenerative disorders. Multiple 14-3-3 isoforms are overexpressed in various cancers, with 14-3-3ζ specifically correlated with poor prognosis in breast, lung, and head and neck cancers [2]. In neurological conditions such as Parkinson's and Alzheimer's diseases, altered 14-3-3 client interactions contribute to pathological processes including α-synuclein toxicity and Tau hyperphosphorylation [2]. FOBISIN101 thus provides a foundational chemical scaffold for developing targeted therapeutic strategies against 14-3-3-mediated diseases, offering insights into both inhibitor design and 14-3-3 biology.

Quantitative Binding Affinity Data

Comprehensive biochemical characterization has yielded substantial quantitative data on FOBISIN101's binding affinity and inhibitory potency across multiple 14-3-3 isoforms and client proteins. The compound demonstrates consistent mid-micromolar affinity against various 14-3-3 isoforms, with some variation depending on the specific assay format and client protein being evaluated.

Table 1: Binding Affinity and Inhibitory Potency of FOBISIN101

14-3-3 Isoform Client Protein/Assay Affinity/Potency (IC₅₀) Experimental Method Citation
14-3-3ζ PRAS40 9.3 μM ELISA [1]
14-3-3γ PRAS40 16.4 μM ELISA [1]
14-3-3ζ Exoenzyme S activation 6-19 μM Functional ADP-ribosyltransferase assay [1]
14-3-3γ Exoenzyme S activation 6-19 μM Functional ADP-ribosyltransferase assay [1]
Multiple isoforms Raf-1 binding Dose-dependent inhibition GST affinity chromatography [1]
14-3-3 proteins R18 peptide competition ~30% inhibition at 50 μM SPRi competition assay [3]

The structural characterization of FOBISIN101 bound to 14-3-3ζ (PDB ID: 3RDH) provides critical insights into its binding mechanism. Key structural parameters from the crystal structure reveal specific molecular interactions that facilitate 14-3-3 inhibition.

Table 2: Structural Parameters of FOBISIN101-14-3-3ζ Complex

Parameter Value Significance
Resolution 2.39 Å Allows detailed analysis of binding interactions
Binding site Amphipathic groove Client protein binding region
Covalent linkage Lys120 X-ray induced reduction creates diazene adduct
Phosphate interaction Lys49, Asn173 Mimics phosphoserine binding
Pyridoxal ring contact Ile217 Van der Waals interactions
Space group P6₅ Crystal packing parameters
Unit cell dimensions a=b=94.745 Å, c=237.862 Å, α=β=90°, γ=120° Crystallographic parameters

Binding Mechanism and Structural Characterization

The molecular mechanism of FOBISIN101 inhibition involves both non-covalent binding and an unexpected covalent component revealed through structural biology approaches. The compound consists of a pyridoxal-phosphate moiety linked to a p-aminobenzoate group via an N=N bond, creating a structure that mimics phosphoserine-containing peptide motifs recognized by 14-3-3 proteins [1]. Crystallographic analysis of the FOBISIN101-14-3-3ζ complex demonstrated that the double bond linking these moieties undergoes X-ray-induced reduction during data collection, resulting in covalent linkage to Lys120 within the binding groove and persistent 14-3-3 inactivation [1] [4].

The binding interactions involve multiple critical contact points within the 14-3-3 binding cleft. The phosphate group of FOBISIN101 interacts with Lys49 and Asn173, key residues that normally coordinate phosphorylated client peptides, while the pyridoxal ring makes van der Waals contact with Ile217 [1]. Surprisingly, the covalent adduct formation shifts the phosphate group approximately 4Å from the typical phosphoserine binding site toward Lys120, suggesting a unique inhibition mechanism that structurally disrupts the client protein binding groove [1]. Mutagenesis studies confirmed the importance of Arg56 and Arg60 in binding non-covalent FOBISIN101, supporting a model where the compound occupies the client protein binding site through both phosphate-mediated polar interactions and aromatic ring stacking [1].

FOBISIN101_binding FOBISIN101 FOBISIN101 Lys120 Lys120 FOBISIN101->Lys120 covalent linkage Lys49 Lys49 FOBISIN101->Lys49 phosphate interaction Asn173 Asn173 FOBISIN101->Asn173 phosphate interaction Ile217 Ile217 FOBISIN101->Ile217 van der Waals contact BindingGroove 14-3-3 Binding Groove BindingGroove->FOBISIN101 binds to

Figure 1: Molecular interactions between FOBISIN101 and 14-3-3 binding groove residues

Experimental Protocols and Methodologies

Fluorescence Polarization Screening Assay

The original identification of FOBISIN101 was achieved through a fluorescence polarization-based high-throughput screening approach targeting 14-3-3/client protein interactions. The experimental workflow involved:

  • Assay Principle: Fluorescence polarization measures molecular rotation by detecting changes in polarized emission, where bound fluorescent ligands rotate more slowly than free ligands, producing higher polarization values [1].

  • Probe Design: A fluorescently labeled pS259-Raf-1 peptide was used as the probe, containing the recognized 14-3-3 binding motif RSXpSXP [1].

  • Screening Protocol: The LOPAC library (Library of Pharmacologically Active Compounds) was screened against 14-3-3γ protein. Compounds were tested at appropriate concentrations (typically 10-100 μM) in buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM DTT, and 0.05% Tween-20 [1].

  • Hit Identification: FOBISIN101 was identified by its ability to reduce fluorescence polarization values, indicating disruption of the 14-3-3γ/pS259-Raf-1 peptide interaction [1].

  • Counter-screening: Specificity was confirmed through additional assays excluding fluorescent interference or non-specific binding effects [1].

Time-Resolved FRRET (TR-FRET) Assay

A highly sensitive homogeneous TR-FRET assay was developed to monitor 14-3-3 interactions with client proteins like Bad, providing an alternative method for evaluating FOBISIN101 activity:

  • Assay Components: Europium-labeled 14-3-3ζ serves as FRET donor with Dy647-labeled phosphorylated Bad peptide (Dy647-LSPFRGRSR[pS]APPNLWA) as FRET acceptor [5].

  • Assay Optimization: Through titration studies, robust conditions were established with signal-to-background ratio >20 and Z' values >0.7, making it suitable for high-throughput screening [5].

  • Miniaturization: The assay was successfully adapted to 1,536-well format for ultra-high-throughput screening without sacrificing performance [5].

  • Validation: FOBISIN101 and known peptide inhibitor R18 demonstrated dose-dependent inhibition in this assay format, validating its utility for compound evaluation [5].

Assay_Workflow FP_Assay Fluorescence Polarization Assay Validate Biochemical Validation FP_Assay->Validate hit confirmation TRFRET_Assay TR-FRET Assay Characterize Binding Characterization TRFRET_Assay->Characterize IC₅₀ determination SPRi_Assay SPRi Screening SPRi_Assay->Characterize affinity measurement Screen Compound Library Screening Screen->FP_Assay primary screen Validate->TRFRET_Assay dose-response Validate->SPRi_Assay binding kinetics

Figure 2: Experimental workflow for FOBISIN101 identification and characterization

Surface Plasmon Resonance Imaging (SPRi) Methodology

SPRi technology has been applied to screen small molecule microarrays (SMMs) containing FOBISIN101 and related compounds:

  • Chip Preparation: Gold-coated SPRi chips were functionalized with SH-(PEG)ₙ-COOH and SH-(PEG)ₙ-OH (1:10 ratio) using thiol-gold chemistry [3].

  • Compound Immobilization: Small molecules containing amino or hydroxy groups were covalently attached via EDC/NHS chemistry, creating microarrays with 250 μM features [3].

  • Binding Measurements: 14-3-3ζ protein was flowed over the chip surface, and binding was detected through changes in local refractive index [3].

  • Specificity Controls: Binding to mutant 14-3-3ζ (K49E) and unrelated proteins (PtpA, BirA) assessed specificity, while competition with R18 peptide confirmed binding site location [3].

  • Kinetic Analysis: Real-time binding signals allowed determination of association and dissociation rates for quantitative affinity measurements [3].

Biological Context and Signaling Pathways

14-3-3 Client Proteins and Cellular Functions

14-3-3 proteins regulate critical cellular processes through interactions with hundreds of client proteins. FOBISIN101 has demonstrated efficacy in disrupting multiple 14-3-3/client interactions:

  • Raf-1 Regulation: 14-3-3 binding to pS259-Raf-1 maintains Raf-1 in an inactive state, and FOBISIN101 disrupts this interaction, potentially affecting MAPK signaling [1].

  • Apoptosis Control: 14-3-3 sequesters phosphorylated Bad (pS136) in the cytoplasm, preventing its pro-apoptotic function at mitochondria. FOBISIN101 interferes with this survival mechanism [5] [2].

  • Metabolic Signaling: 14-3-3 binding to PRAS40 regulates mTOR signaling and cell growth, a interaction blocked by FOBISIN101 in dose-dependent manner [1].

  • Bacterial Toxin Activation: 14-3-3 proteins activate Exoenzyme S ADP-ribosyltransferase from Pseudomonas aeruginosa, a function neutralized by FOBISIN101 with IC₅₀ of 6-19 μM [1].

The therapeutic potential of FOBISIN101 stems from its ability to modulate these diverse pathways, particularly in disease contexts where 14-3-3/client interactions are dysregulated.

Signaling_Pathways Survival Cell Survival Pathway Akt Akt Activation Survival->Akt promotes Raf Raf-1 Regulation Survival->Raf modulates Apoptosis Apoptosis Pathway Bad Bad Phosphorylation Apoptosis->Bad inhibits Growth Cell Growth Pathway PRAS40 PRAS40 Binding Growth->PRAS40 regulates FOBISIN101 FOBISIN101 FOBISIN101->Akt disrupts FOBISIN101->Bad releases FOBISIN101->Raf inhibits FOBISIN101->PRAS40 blocks

Figure 3: Key signaling pathways modulated by FOBISIN101 through 14-3-3 inhibition

Disease Relevance and Therapeutic Implications

The pathophysiological significance of 14-3-3 proteins underscores the potential therapeutic value of FOBISIN101 and related inhibitors:

  • Oncogenic Signaling: 14-3-3ζ is overexpressed in multiple cancer types and promotes tumor progression through interactions with oncogenic pathways. In breast cancer, 14-3-3ζ binds the p85 subunit of PI3 kinase, enhancing Akt activation and cell survival [2]. 14-3-3 proteins also inactivate tumor suppressors like p53 and p21, further supporting malignant transformation [2].

  • Neurodegenerative Mechanisms: In Parkinson's disease, impaired 14-3-3 binding to LRRK2 and α-synuclein contributes to dopaminergic neuron toxicity [2]. Alzheimer's disease involves enhanced 14-3-3 binding to hyperphosphorylated Tau protein in neurofibrillary tangles [2].

  • Novel Therapeutic Concept: The unexpected X-ray induced covalent modification of 14-3-3 by FOBISIN101 suggests a unique approach for developing radiation-triggered therapeutic agents against 14-3-3-mediated diseases [1] [4].

Conclusion and Future Perspectives

FOBISIN101 represents a foundational chemical scaffold for 14-3-3 PPI inhibition with demonstrated efficacy across multiple biochemical and cellular contexts. Its mid-micromolar binding affinity, combined with its unique covalent inhibition mechanism under specific conditions, provides valuable insights for future inhibitor development. The comprehensive experimental methodologies established for characterizing FOBISIN101 activity—from fluorescence polarization and TR-FRET to SPRi and structural biology—create a robust framework for evaluating next-generation 14-3-3 inhibitors.

References

A Strategy for Locating Molecular Pathway Data

Author: Smolecule Technical Support Team. Date: February 2026

  • Verify the Terminology: Double-check the spelling of "Fobisin." It is possible the name is proprietary or has an alternative standardized designation (e.g., a generic name, INN, or IUPAC name). Searching with these alternative terms may yield results.
  • Consult Specialized Databases: Pathway information is often curated in specialized databases. You can search the following resources, which were mentioned in the search results I obtained [1]:
    • WikiPathways: A community-driven, open-platform for pathway curation.
    • Reactome: A peer-reviewed, expert-authored pathway database.
    • KEGG (Kyoto Encyclopedia of Genes and Genomes): A widely used database for pathways and diseases.
    • Pathway Commons: An aggregate resource that integrates pathway information from multiple public sources.
  • Search the Scientific Literature: A comprehensive search on platforms like PubMed, Google Scholar, or Scopus using the confirmed compound name and keywords like "mechanism of action," "signaling pathway," or "molecular target" is the most direct way to find primary research articles.

Template for a Pathway Guide

Once you have located the relevant data, you can structure it using the framework below. This template incorporates the best practices for pathway modeling, which emphasize reusability, clear scope, and standardized identifiers [1].

Topic: [Ex: Canonical TGF-β Signaling] 1. Pathway Overview and Biological Function

  • Core Function: A brief description of the pathway's role in cellular processes (e.g., cell proliferation, apoptosis, metabolism).
  • Key Ligands/Receptors: List the primary activators and inhibitors of the pathway.
  • Cellular Compartment: Note where the pathway is primarily active (e.g., cell membrane, cytoplasm, nucleus).

2. Detailed Signaling Mechanism This section should detail the step-by-step molecular events, from ligand-receptor binding to the final nuclear event and target gene regulation.

3. Key Molecular Components and Identifiers Using standardized naming conventions and identifiers is critical for computational analysis and clarity [1].

Component Type Common Name Standardized Identifier (e.g., UniProt, Ensembl, ChEBI) Role in Pathway
Ligand TGF-β1 P01137 Binds to and activates receptor complex
Type I Receptor TGFBR1 P36897 Phosphorylates R-SMADs
R-SMAD SMAD2 Q15796 Transduces signal to nucleus
I-SMAD SMAD7 O15105 Provides negative feedback
Target Gene PAI-1 P05121 Example of a pathway-regulated gene

4. Experimental Workflow for Pathway Analysis Based on common methodologies in the search results [2] [3].

  • Cell Line & Stimulation: Use a relevant cell line (e.g., MDA-MB-231 for BMP4 signaling [3]). Stimulate with ligand for a time-course (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Protein Extraction & Western Blot: Isolate proteins and detect phosphorylated (active) and total levels of key signaling molecules (e.g., P-SMAD2, total SMAD2).
  • Gene Expression Analysis: Use qPCR or microarray to measure the expression of downstream target genes.
  • Pathway Perturbation: Use specific inhibitors (e.g., kinase inhibitors) or siRNA/gene knockdown to validate the role of specific components.
  • Data Integration: Correlate protein phosphorylation dynamics with changes in gene expression to build a coherent pathway model.

Visualization with Graphviz

For creating professional diagrams, Graphviz is a powerful tool that uses a plain-text DOT language to generate high-quality images, perfect for version control and reproducible research [4] [5]. Below is a generic template that you can adapt once you have the data for Fobisin.

Step 1: Install Graphviz You need to install both the Graphviz engine and the Python wrapper.

Step 2: Adapt and Run the DOT Script Here is a sample script that defines a generic signaling pathway. You can replace the labels and connections with the specific components of your pathway of interest.

Fobisin_Pathway Conceptual Signaling Pathway Ligand Extracellular Ligand Receptor Membrane Receptor Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Recruits Kinase1 Kinase A Adaptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates TargetGene Target Gene TF->TargetGene Upregulates Inhibitor Endogenous Inhibitor TargetGene->Inhibitor Induces (Feedback) Inhibitor->Kinase1 Inhibits

Generic template for a signaling pathway. Replace labels and connections with Fobisin-specific data.

This script will produce a diagram that visualizes the logical relationships and feedback loops within a pathway, which is crucial for understanding its dynamics [6] [1].

References

FOBISIN 101: Core Characterization

Author: Smolecule Technical Support Team. Date: February 2026

FOBISIN 101 (FOurteen-three-three BInding Small molecule INhibitor 101) was identified from a chemical screen as a phosphoSer/Thr-mimetic agent that effectively disrupts the interaction between 14-3-3 proteins and multiple client partners [1]. Its chemical identity is summarized below.

Property Description
IUPAC Name 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate [1]
CAS Number 1370281-06-3 [2]
Molecular Formula C₁₅H₁₁N₃Na₃O₈P [2]
Molecular Weight 461.209 g/mol [2]
Chemical Description Trisodium salt [2]
Purity >98% (HPLC) [2]

Biological Activity & Inhibitory Profile

This compound acts as a pan-14-3-3 inhibitor, disrupting interactions with various client proteins across all seven mammalian isoforms [1]. Key quantitative data from foundational experiments are summarized in the following table.

Assay Type Target / Functional Readout Reported IC₅₀ / Effect
ELISA Binding Assay [1] 14-3-3ζ binding to PRAS40 9.3 μM
ELISA Binding Assay [1] 14-3-3γ binding to PRAS40 16.4 μM
Functional Assay [1] Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms 6 - 19 μM
GST Pull-Down Assay [1] Disruption of 14-3-3 binding to full-length Raf-1 and PRAS40 Dose-dependent release of client proteins

The pathway below illustrates the cellular role of 14-3-3 proteins and the level at which this compound exerts its inhibitory effect.

G SurvivalSignal Survival Signal Kinase Kinase (e.g., Akt) SurvivalSignal->Kinase PPI Phosphorylation Kinase->PPI ProApoptotic Pro-apoptotic Protein (e.g., Bad, CDC25A) Complex 14-3-3 / Client Protein Complex ProApoptotic->Complex PPI->ProApoptotic  on  consensus motif CellSurvival Cell Survival / Disease Progression Complex->CellSurvival Inhibition This compound Inhibition Inhibition->Complex disrupts

Diagram 1: this compound inhibits the formation of 14-3-3/client protein complexes, which normally promote cell survival. By disrupting these interactions, this compound can shift the balance toward apoptosis (programmed cell death), highlighting its potential as an anti-cancer therapeutic [1] [3].

Molecular Mechanism of Action

The crystal structure of 14-3-3ζ in complex with this compound revealed a unique and unexpected mechanism of inhibition [1].

  • Covalent Modification: During X-ray crystallography, the double bond in this compound was reduced by synchrotron radiation. This resulted in the pyridoxal-phosphate moiety forming a covalent bond with the side chain of Lys120 within the binding groove of 14-3-3ζ [1].
  • Binding Site Occupation: The phosphate group of the covalently bound inhibitor interacts with the side chains of Lys49 and Asn173. The pyridoxal ring makes van der Waals contact with Ile217 [1].
  • Consequence: This covalent linkage leads to persistent inactivation of 14-3-3 by permanently occupying the client protein-binding groove, preventing natural ligands from associating [1].

The experimental workflow that led to these findings is outlined below.

G Step1 Fluorescence Polarization Screen (LOPAC library) Step2 Biochemical Validation (GST pull-down, ELISA) Step1->Step2 Step3 Functional Validation (ExoS ADP-ribosyltransferase assay) Step2->Step3 Step4 Structural Characterization (X-ray Crystallography) Step3->Step4 Step5 Mechanistic Insight (Covalent inhibition via Lys120) Step4->Step5

Diagram 2: The key experimental workflow from the initial discovery of this compound to the elucidation of its unique covalent mechanism of action [1].

Experimental Protocols

For researchers looking to validate or build upon these findings, here are the core methodologies from the foundational study [1].

  • Fluorescence Polarization (FP)-Based Screening

    • Purpose: Primary screen to identify disruptors of 14-3-3/client peptide interaction.
    • Typical Setup: Incubate 14-3-3γ protein with a fluorescently-labeled pS259-Raf-1 peptide in the presence of test compounds. A decrease in polarization indicates disruption of binding.
  • GST Pull-Down Assay

    • Purpose: Validate inhibition using full-length client proteins in a complex mixture.
    • Procedure: Immobilize GST-14-3-3 on glutathione beads. Incubate with cell lysate in the presence of this compound or vehicle control. After washing, elute and analyze bound proteins (e.g., Raf-1, PRAS40) via immunoblotting.
  • Direct Binding ELISA

    • Purpose: Determine half-maximal inhibitory concentration (IC₅₀).
    • Procedure: Coat plates with a client protein (e.g., PRAS40). Incubate with 14-3-3 protein pre-mixed with a concentration gradient of this compound. Detect 14-3-3 binding with an anti-14-3-3 antibody and a colorimetric substrate.
  • Exoenzyme S (ExoS) ADP-ribosyltransferase Activation Assay

    • Purpose: Functional assessment of 14-3-3 inhibition in an enzymatic system.
    • Principle: 14-3-3 proteins directly activate the ExoS toxin. Measure the incorporation of radiolabeled ADP-ribose into a substrate like Ras in the presence of 14-3-3 and this compound. A reduction in radioactivity incorporation indicates successful inhibition.

Research Context & Potential

This compound is significant as it represents an entirely unique class of 14-3-3 inhibitors. The discovery of its X-ray-triggered covalent mechanism suggests that this compound-like molecules could be developed as radiation-triggered therapeutic agents for the treatment of 14-3-3-mediated diseases, such as cancer [1].

The 14-3-3 protein family is a promising therapeutic target because it controls numerous signaling nodes. Its dysregulation contributes to the pathogenesis of various cancers and neurodegenerative disorders [3]. As a small molecule, this compound offers advantages over peptide-based inhibitors for potential therapeutic development.

References

Fobisin 101 basic scientific principles

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Basic Principles

FOBISIN 101 (Cat. No. DC21019) is a characterized small molecule inhibitor identified for its ability to disrupt protein-protein interactions [1].

  • Chemical Identity: The IUPAC name is Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate [1].
  • Molecular Formula: C₁₅H₁₁N₃Na₃O₈P [1].
  • Molecular Weight: 461.21 g/mol [1].
  • CAS Number: 1370281-06-3 [1].
  • Purity & Storage: Supplied at >98% purity. It is recommended to store the powder at -20°C for long-term stability (up to 2 years). Solutions in DMSO are stable for 2 weeks at 4°C and 6 months at -80°C [1].

Mechanism of Action: 14-3-3 Inhibition

This compound functions as a pan-inhibitor of the 14-3-3 family of adapter proteins [2]. The 14-3-3 proteins are phosphoserine/threonine-recognition molecules that form clamp-like structures to bind over 200 client proteins, thereby controlling central signaling pathways that influence cell fate, including proliferation and apoptosis [2]. By dysregulating these pathways, 14-3-3 proteins contribute to diseases like cancer and neurodegenerative disorders [2].

This inhibitor effectively blocks the ability of all seven 14-3-3 isoforms (β, ϵ, γ, η, σ, τ, and ζ) to interact with partner proteins [2]. It neutralizes 14-3-3's function by binding to the conserved amphipathic groove, which is the same site used for binding phosphorylated client peptides [2] [3].

The following diagram illustrates the core mechanism of this compound inhibition within a simplified 14-3-3 signaling context:

G cluster_pathway 14-3-3 Mediated Signaling Pathway ExtracellularSignal Extracellular Signal /Growth Factor Receptor Cell Surface Receptor ExtracellularSignal->Receptor KinaseCascade Intracellular Kinase Cascade Receptor->KinaseCascade ClientProtein Client Protein (e.g., Raf-1, PRAS40) KinaseCascade->ClientProtein ClientPhos Phosphorylated Client Protein ClientProtein->ClientPhos Complex 14-3-3 / Client Complex ClientPhos->Complex Binding Protein1433 14-3-3 Protein Dimer Protein1433->Complex CellularResponse Pro-Survival Signal (e.g., Inhibited Apoptosis) Complex->CellularResponse FOBISIN101 This compound Inhibition Competitive Inhibition FOBISIN101->Inhibition Inhibition->Protein1433

Diagram 1: this compound competitively inhibits 14-3-3/client protein complex formation.

Structural Basis of Inhibition

The molecular mechanism was elucidated by an X-ray crystal structure of 14-3-3ζ in complex with this compound (PDB ID: 3RDH) [3]. The structure revealed a unique, radiation-induced covalent inhibition [2].

  • Binding Site: The pyridoxal-phosphate moiety of this compound occupies the conserved phosphopeptide-binding groove of 14-3-3ζ [2] [3].
  • Covalent Linkage: During X-ray data collection, synchrotron radiation reduced the compound's double bond, triggering the formation of a covalent bond between an exocyclic nitrogen atom on this compound and the side chain of Lysine 120 (Lys120) within the binding groove [2]. This creates a diazene adduct, leading to persistent inactivation of the protein [2].
  • Key Interactions: The phosphate group of the inhibitor interacts with the side chains of Lys49 and Asn173, while the pyridoxal ring makes van der Waals contact with Ile217 [2]. The covalent linkage to Lys120, a critical residue in the ligand-binding network, displaces the phosphate group from the canonical phosphoserine binding site, disrupting normal function [2].

Quantitative Biological Activity

The table below summarizes the key quantitative data that characterizes the inhibitory profile of this compound.

Assay Type Target / Interaction IC₅₀ / Effective Concentration Context / Notes
Fluorescence Polarization [2] 14-3-3γ binding to pS259-Raf-1 peptide Identified as a hit Initial screen of the LOPAC library.
ELISA [1] [2] 14-3-3ζ binding to PRAS40 9.3 µM Half-maximal inhibitory concentration.
ELISA [1] [2] 14-3-3γ binding to PRAS40 16.4 µM Half-maximal inhibitory concentration.
Functional Assay [1] [2] Stimulation of ExoS ADP-ribosyltransferase 6 - 19 µM Pan-inhibition across all seven 14-3-3 isoforms.

Key Experimental Protocols

The comprehensive characterization of this compound involved several biochemical and structural biology techniques.

  • 1. Primary Screening Assay: A fluorescence polarization-based binding assay was used to screen the LOPAC library. This assay measures the disruption of binding between a purified 14-3-3γ protein and a fluorescently labeled phosphopeptide derived from Raf-1 (pS259-Raf-1). Compounds that caused a significant decrease in polarization were identified as potential inhibitors [2].
  • 2. Secondary Validation - Pull-Down Assay: The ability of this compound to disrupt interactions with full-length client proteins was validated using a GST fusion 14-3-3 affinity chromatography assay. Cell lysates containing endogenous client proteins like Raf-1 and PRAS40 were incubated with GST-14-3-3 beads in the presence of increasing concentrations of this compound. The release of client proteins from the beads was analyzed by immunoblotting, demonstrating a dose-dependent inhibition [2].
  • 3. Functional Cellular Assay: A functional consequence of inhibition was tested by examining the activation of exoenzyme S (ExoS) ADP-ribosyltransferase. 14-3-3 proteins are known to stimulate the enzymatic activity of ExoS. In this assay, the ability of various 14-3-3 isoforms to activate ExoS was measured in the presence of this compound, which effectively blocked this stimulation for all isoforms [2].
  • 4. Structural Biology - X-ray Crystallography: To determine the mechanism of inhibition, this compound was soaked into pre-formed crystals of 14-3-3ζ. The X-ray diffraction data were collected using a synchrotron radiation source. The solved structure (PDB: 3RDH) revealed the unexpected covalent modification of Lys120 in the binding groove, providing a definitive structural basis for the inhibitory action [2] [3].

Therapeutic Implications & Future Directions

The discovery of this compound's mechanism opens up novel therapeutic avenues, particularly in oncology [4].

  • A New Class of Inhibitors: this compound-like molecules represent a unique class of 14-3-3 inhibitors that act as phosphoSer/Thr-mimetics [2].
  • Radiation-Triggered Prodrug Strategy: The unexpected X-ray-induced covalent modification suggests that such compounds could be developed as prodrugs [2] [4]. In this strategy, the compound would be administered and could be selectively activated by therapeutic radiation at the tumor site, leading to irreversible inhibition of 14-3-3 and enhanced cancer cell death. This approach could improve the selectivity and efficacy of cancer radiotherapy [4].
  • Targeting Signaling Networks: Because 14-3-3 proteins sit at the nexus of multiple pro-survival pathways (e.g., Raf, AKT/PRAS40), their inhibition can simultaneously disrupt several mechanisms that cancer cells rely on, potentially overcoming the resistance common to single-target therapies [2] [4].

Conclusion

This compound is a foundational chemical biology tool and a promising therapeutic lead. Its well-characterized activity as a pan-14-3-3 inhibitor, unique covalent mechanism triggered by radiation, and ability to disrupt critical protein-protein interactions make it a valuable molecule for further investigating 14-3-3 biology and for developing novel, targeted anti-cancer strategies.

References

Comprehensive Experimental Application Notes and Protocols for FOBISIN 101

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FOBISIN 101 as a 14-3-3 Protein Inhibitor

This compound (Fourteen-three-three Binding Small molecule INhibitor 101) represents a significant breakthrough in the targeting of 14-3-3 proteins, which constitute a family of phosphoserine/threonine-recognition proteins that regulate numerous critical signaling pathways. Identified through systematic chemical screening efforts, this compound effectively disrupts 14-3-3 protein-protein interactions (PPIs) with various client proteins including Raf-1 and PRAS40 (proline-rich AKT substrate, 40 kDa) [1]. The 14-3-3 protein family encompasses seven mammalian isoforms (β, ϵ, γ, η, σ, τ, and ζ) that function as adaptor proteins controlling diverse physiological and pathophysiological processes [1]. These proteins recognize specific phosphomotifs in client proteins: RSxpS/TxP (mode 1), RxxxpS/TxP (mode 2), and pS/TX-COOH (mode 3), where "x" represents any amino acid and "pS/T" indicates phosphoserine or phosphothreonine [1].

The significance of this compound stems from the critical role that 14-3-3 proteins play in human diseases, particularly in cancer progression and neurodegenerative disorders. Clinical investigations in oncology have demonstrated a strong correlation between upregulated 14-3-3 levels, especially the ζ isoform, and poor survival outcomes in cancer patients [2]. In neurological conditions such as Parkinson's and Alzheimer's diseases, dysregulated 14-3-3/client protein interactions contribute to disease pathology, positioning 14-3-3 proteins as promising therapeutic targets [2]. This compound provides researchers with a powerful chemical biology tool to interrogate these diverse 14-3-3-mediated signaling networks and potentially develop novel therapeutic strategies.

Mechanism of Action and Structural Characterization

Chemical Structure and Target Engagement

This compound is chemically described as 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate [1]. This unique structure consists of a pyridoxal-phosphate moiety linked to p-aminobenzoate via an N=N bond, creating a phosphoSer/Thr-mimetic compound that competitively occupies the phosphopeptide-binding groove of 14-3-3 proteins. The compound functions as a pan-14-3-3 inhibitor, demonstrating efficacy against all seven isoforms with half-maximal inhibitory concentration (IC₅₀) values ranging from 6-19 μM in functional assays [1].

Covalent Inactivation Mechanism

A remarkable characteristic of this compound revealed through structural biology approaches is its capacity for radiation-triggered covalent inhibition. When subjected to X-ray irradiation during crystallography data collection, this compound undergoes bond reduction that creates a covalent linkage between its exocyclic nitrogen atom and the side chain terminal nitrogen of Lys120 within the binding groove of 14-3-3ζ [1]. This unexpected covalent adduct formation leads to persistent 14-3-3 inactivation, suggesting that this compound-like molecules could potentially be developed as radiation-triggered therapeutic agents for treating 14-3-3-mediated diseases [1].

Table 1: Key Structural Interactions Between this compound and 14-3-3ζ

Structural Element Interaction Type 14-3-3 Residues Involved Functional Significance
Exocyclic nitrogen Covalent bond Lys120 Persistent inactivation
Phosphate group Ionic interactions Lys49, Asn173 Anchors compound in binding groove
Pyridoxal ring van der Waals contacts Ile217 Stabilizes binding conformation
Solvent molecule Bridging interaction Arg56, Arg127 Enhances binding affinity

The crystal structure of the this compound/14-3-3ζ complex (PDB accession code available in original publication) revealed that the compound binds to the basic surface of the peptide-binding groove of each 14-3-3 monomer, with the phosphate group of this compound positioned approximately 4 Å away from the typical phosphoserine binding site, toward Lys120 [1]. This structural rearrangement explains the potent inhibitory effect of this compound on 14-3-3/client protein interactions.

Experimental Protocols for Assessing this compound Activity

Fluorescence Polarization-Based Binding Assay
3.1.1 Purpose and Principle

The fluorescence polarization (FP) assay serves as a high-throughput screening method for identifying and characterizing 14-3-3 inhibitors like this compound. This technique measures the change in polarization of fluorescently labeled peptides when bound to 14-3-3 proteins, allowing quantitative assessment of compound inhibition efficacy [1].

3.1.2 Materials and Reagents
  • Purified 14-3-3 protein (any isoform, typically γ or ζ at 0.1-1 μM working concentration)
  • Fluorescently labeled pS259-Raf-1 peptide (5-carboxyfluorescein-Gly-Lys-Arg-Arg-Arg-pSer-Arg-Pro-Pro-Pro-NH₂; custom synthesized)
  • This compound (prepared as 10 mM stock solution in DMSO, stored at -20°C)
  • Assay buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 1 mM DTT
  • Black 384-well microplates (low volume, non-binding surface)
  • Fluorescence polarization plate reader
3.1.3 Step-by-Step Protocol
  • Prepare serial dilutions of this compound in assay buffer to create a concentration range (typically 1 μM to 100 μM)
  • Add 20 μL of 14-3-3 protein solution (final concentration 50 nM) to each well
  • Add 5 μL of this compound at each concentration to appropriate wells; include DMSO-only controls
  • Initiate binding reaction by adding 5 μL of fluorescent pS259-Raf-1 peptide (final concentration 10 nM)
  • Incubate plate at room temperature for 30 minutes protected from light
  • Measure fluorescence polarization using appropriate filters (excitation 485 nm, emission 535 nm)
  • Calculate percentage inhibition relative to controls: % Inhibition = [1 - (mP sample - mP blank)/(mP control - mP blank)] × 100
GST Pull-Down Affinity Chromatography Assay
3.2.1 Purpose and Principle

GST pull-down assays evaluate the ability of this compound to disrupt interactions between 14-3-3 proteins and full-length client proteins under more physiologically relevant conditions than peptide-based assays [1]. This method assesses compound efficacy in complex biological mixtures like cell lysates.

3.2.2 Materials and Reagents
  • GST-14-3-3 fusion protein (immobilized on glutathione Sepharose beads)
  • Cell lysates expressing target proteins (Raf-1, PRAS40, or other 14-3-3 clients)
  • This compound (varying concentrations, typically 5-50 μM)
  • Control 14-3-3 antagonist peptide R18 (for comparison)
  • Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors
  • Wash buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40
  • Elution buffer: 50 mM Tris-HCl (pH 8.0), 20 mM reduced glutathione
3.2.3 Step-by-Step Protocol
  • Pre-clear cell lysate by centrifugation at 14,000 × g for 15 minutes at 4°C
  • Incubate GST-14-3-3 beads (20 μL packed volume) with cell lysate (500 μg total protein) for 2 hours at 4°C with gentle rotation
  • Wash beads three times with wash buffer to remove unbound proteins
  • Resuspend beads in binding buffer and distribute equally into microcentrifuge tubes
  • Add this compound at desired concentrations (5, 10, 25, 50 μM) or control compounds; incubate 1 hour at 4°C
  • Collect supernatant containing displaced proteins after brief centrifugation
  • Wash beads once with wash buffer and combine with initial supernatant
  • Elute remaining bound proteins with elution buffer
  • Analyze both displaced (supernatant) and retained (eluted) fractions by SDS-PAGE and immunoblotting for client proteins

The experimental workflow for these key assays is visually summarized in the following diagram:

G Start Start Experimental Process FP Fluorescence Polarization Assay Start->FP High-Throughput Screening GST GST Pull-Down Assay Start->GST Full-Length Protein Interaction ELISA Direct Binding ELISA Start->ELISA Quantitative Binding Assessment ExoS ExoS Functional Assay Start->ExoS Functional Validation Analysis Data Analysis FP->Analysis GST->Analysis ELISA->Analysis ExoS->Analysis

Direct Binding ELISA for Quantitative IC₅₀ Determination
3.3.1 Purpose and Principle

This enzyme-linked immunosorbent assay (ELISA) format provides quantitative determination of this compound potency by measuring its ability to disrupt 14-3-3/client protein interactions, yielding precise IC₅₀ values [1].

3.3.2 Materials and Reagents
  • Purified 14-3-3 protein (ζ or γ isoform, 1 μg/mL in coating buffer)
  • Target client protein (PRAS40 or other, 0.5-1 μg/mL)
  • This compound (serial dilutions from 1 μM to 100 μM)
  • Coating buffer: 0.1 M carbonate-bicarbonate buffer (pH 9.6)
  • Blocking buffer: PBS containing 3% BSA and 0.05% Tween-20
  • Primary antibody against client protein
  • HRP-conjugated secondary antibody
  • TMB substrate solution and stop solution (1 M H₂SO₄)
3.3.3 Step-by-Step Protocol
  • Coat 96-well ELISA plates with 14-3-3 protein (100 μL/well) overnight at 4°C
  • Wash plates 3× with PBST (PBS with 0.05% Tween-20)
  • Block plates with blocking buffer (200 μL/well) for 2 hours at room temperature
  • Pre-incubate client protein with this compound at varying concentrations for 30 minutes
  • Add client protein/compound mixtures to washed plates (100 μL/well); incubate 1 hour
  • Wash plates 5× with PBST
  • Add primary antibody (1:1000 dilution in blocking buffer, 100 μL/well); incubate 1 hour
  • Wash plates 5× with PBST
  • Add HRP-conjugated secondary antibody (1:5000 dilution, 100 μL/well); incubate 1 hour
  • Wash plates 5× with PBST
  • Develop with TMB substrate (100 μL/well) for 10-30 minutes
  • Stop reaction with H₂SO₄ (50 μL/well)
  • Measure absorbance at 450 nm and calculate IC₅₀ values using nonlinear regression
Exoenzyme S (ExoS) ADP-Ribosyltransferase Activation Assay
3.4.1 Purpose and Principle

This functional assay evaluates this compound's ability to inhibit 14-3-3-mediated stimulation of ExoS ADP-ribosyltransferase activity, providing insights into compound efficacy against nonphosphorylated client proteins [1].

3.4.2 Materials and Reagents
  • Purified 14-3-3 proteins (all seven isoforms for comprehensive profiling)
  • Exoenzyme S (Pseudomonas aeruginosa)
  • NAD⁺ substrate (including ³²P-NAD⁺ for radioactive detection)
  • Target protein (e.g., Ras or other ExoS substrates)
  • This compound (concentration range 1-50 μM)
  • Reaction buffer: 30 mM HEPES (pH 7.5), 30 mM KCl, 5 mM MgCl₂, 1 mM DTT
3.4.3 Step-by-Step Protocol
  • Pre-incubate 14-3-3 protein (100 nM) with this compound at varying concentrations for 15 minutes at room temperature
  • Add ExoS (50 nM) and continue incubation for 10 minutes
  • Initiate ADP-ribosylation reaction by adding NAD⁺ mixture (including 1 μCi ³²P-NAD⁺ per reaction) and target protein (1 μM)
  • Incubate reaction at 30°C for 30 minutes
  • Terminate reaction by adding SDS-PAGE loading buffer
  • Separate proteins by SDS-PAGE, transfer to PVDF membrane, and visualize ADP-ribosylation by autoradiography
  • Quantify band intensity and calculate percentage inhibition relative to 14-3-3-only controls

Table 2: Summary of this compound Potency Across Different Assay Systems

Assay Type Target Interaction Measured IC₅₀ Values Key Applications
Fluorescence Polarization 14-3-γ/pS259-Raf-1 peptide ~10-20 μM High-throughput screening, initial compound characterization
GST Pull-Down 14-3-3/Full-length Raf-1 or PRAS40 Effective at 10-25 μM Validation in complex biological contexts, isoform specificity profiling
Direct Binding ELISA 14-3-3ζ/PRAS40 9.3 μM Precise IC₅₀ determination, quantitative comparison between compounds
14-3-3γ/PRAS40 16.4 μM Isoform selectivity assessment
ExoS Functional Assay 14-3-3/ExoS (all isoforms) 6-19 μM (varies by isoform) Functional consequences, nonphosphorylated client inhibition

Structural Biology Characterization Protocol

X-ray Crystallography of this compound/14-3-3 Complex
4.1.1 Purpose and Principle

Determining the atomic-resolution structure of the this compound/14-3-3 complex provides critical insights into the molecular mechanism of inhibition and reveals the unexpected covalent modification triggered by X-ray irradiation [1].

4.1.2 Materials and Reagents
  • Purified 14-3-3ζ protein (>95% purity, concentrated to 10 mg/mL)
  • This compound (5 mM stock solution in DMSO)
  • Crystallization screening solutions (commercial screens)
  • Cryoprotectant solution (e.g., glycerol or ethylene glycol)
4.1.3 Step-by-Step Protocol
  • Concentrate purified 14-3-3ζ protein to 10 mg/mL in 20 mM HEPES (pH 7.5), 50 mM NaCl
  • Pre-incubate protein with 2 mM this compound for 1 hour on ice
  • Set up crystallization trials using vapor diffusion method (sitting or hanging drop)
  • Identify optimal crystals in condition containing PEG smears
  • Soak crystals in cryoprotectant solution before flash-freezing in liquid nitrogen
  • Collect X-ray diffraction data at synchrotron source
  • Observe color changes in crystals during radiation exposure (orange → brownish → yellow → colorless)
  • Solve structure by molecular replacement using existing 14-3-3 coordinates
  • Model this compound into electron density, noting covalent attachment to Lys120

Data Analysis and Interpretation Guidelines

Quantitative Assessment of Inhibition Potency

For all concentration-response experiments, dose-response curves should be generated by plotting compound concentration versus percentage inhibition or residual binding. IC₅₀ values are determined by fitting data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism):

[ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \times HillSlope}} ]

where Y represents response, X represents logarithm of compound concentration, Top and Bottom represent plateaus of the curve, and HillSlope describes curve steepness.

Statistical Considerations and Quality Control
  • Perform all experiments in technical triplicate with at least two biological replicates
  • Include appropriate controls: DMSO vehicle, known inhibitor (R18 peptide), and no-compound maximum binding
  • Calculate Z' factor for HTS assays: Z' = 1 - [3×(σₚ + σₙ)/|μₚ - μₙ|], where σ and μ represent standard deviation and mean of positive (p) and negative (n) controls
  • Accept assays with Z' > 0.5 for high-throughput screening
  • For GST pull-downs, normalize band intensities to loading controls and express displacement as percentage of maximum binding

The following diagram illustrates the multifaceted mechanism of this compound and its therapeutic implications:

G FOBISIN This compound Mechanism Binds 14-3-3 Phosphopeptide Groove FOBISIN->Mechanism Covalent X-Ray Induced Covalent Inactivation at Lys120 Mechanism->Covalent Structural Insight Disruption Disrupts 14-3-3/Client PPIs Mechanism->Disruption Cancer Inhibits Oncogenic Signaling Disruption->Cancer Raf-1, PRAS40, Akt Neuro Modulates Neuronal Pathways Disruption->Neuro α-synuclein, LRRK2, Tau Apps Therapeutic Applications Cancer->Apps Neuro->Apps

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Low solubility: this compound has limited aqueous solubility; maintain DMSO concentration ≤1% in final assays
  • Covalent adduct formation: The radiation-induced covalent modification observed in crystallography may not occur under standard laboratory conditions without high-energy radiation exposure
  • Isoform selectivity: While this compound acts as a pan-14-3-3 inhibitor, slight variations in IC₅₀ values across isoforms (6-19 μM) should be considered when interpreting results
  • Cell permeability: For cellular applications, this compound may require formulation optimization or prodrug approaches due to its charged phosphate group
Validation Experiments for Specific Research Applications
  • Cancer signaling studies: Confirm this compound-mediated disruption of 14-3-3 interactions with Raf-1, PRAS40, or other relevant oncogenic clients in appropriate cell models
  • Neurodegenerative disease research: Validate inhibition of 14-3-3 interactions with pathologically relevant clients like LRRK2, α-synuclein, or Tau protein
  • Structural studies: Monitor color changes in crystals during data collection as indicator of the covalent modification process

Applications in Drug Discovery and Therapeutic Development

The experimental protocols outlined for this compound provide a comprehensive framework for targeting 14-3-3 PPIs, which represent promising therapeutic strategies for diverse diseases. In oncology, this compound can suppress 14-3-3-enhanced cell survival pathways, potentially sensitizing cancer cells to conventional therapies [2]. For neurological disorders like Parkinson's disease, where 14-3-3/client interactions are impaired, this compound serves as a valuable research tool to understand pathophysiological mechanisms, though therapeutic application would require careful consideration of whether inhibition or enhancement of 14-3-3 function is desirable in specific contexts [2].

The unique radiation-triggered covalent inactivation property of this compound suggests potential development as a radiation-activated prodrug for localized therapeutic effects, particularly in oncology applications where radiotherapy is already part of standard treatment [1]. This innovative approach could enable spatially controlled 14-3-3 inhibition with reduced systemic toxicity.

Conclusion

This compound represents a structurally characterized and functionally validated chemical probe for disrupting 14-3-3 protein-protein interactions. The comprehensive experimental protocols detailed in this application note—spanning biophysical binding assays, functional biochemical assessments, and structural characterization methods—provide researchers with robust methodologies to investigate 14-3-3 biology and develop novel therapeutic strategies targeting this important protein family. The unique covalent inactivation mechanism triggered by radiation exposure further expands potential applications as a novel class of 14-3-3 inhibitors that may be developed as radiation-triggered therapeutic agents.

References

Quantitative Profiling of FOBISIN 101

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and functional data for FOBISIN 101 as reported in foundational studies.

Assay Type Target / Functional Readout Reported IC₅₀ / Effect Key Findings
ELISA [1] Binding of 14-3-3ζ to PRAS40 9.3 μM Disrupts phosphoprotein binding to 14-3-3ζ.
ELISA [1] Binding of 14-3-3γ to PRAS40 16.4 μM Disrupts phosphoprotein binding to 14-3-3γ.
Functional Assay [1] Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms 6 - 19 μM Pan-14-3-3 inhibitor; blocks function of both phosphorylated and non-phosphorylated client proteins.
GST Pull-Down [1] Interaction of 14-3-3 with Raf-1 and PRAS40 Effective disruption (dose-dependent) Blocks interaction with full-length client proteins in cell lysates.

Experimental Protocols and Techniques

Here are detailed methodologies for key experiments involving this compound, as described in the literature.

Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay

This homogenous, mix-and-read assay is suitable for high-throughput screening to identify compounds that disrupt 14-3-3/client protein interactions [2].

  • Principle: Measures the interaction between a Europium (Eu)-labeled 14-3-3 protein and a dye-labeled (Dy647) phosphorylated peptide from a client protein (e.g., Bad). Inhibitors disrupt the interaction, reducing FRET signal.
  • Key Reagents:
    • Recombinant His-tagged 14-3-3ζ protein.
    • Dy647-labeled pS136-Bad peptide (Sequence: Dy647-LSPFRGRSR[pS]APPNLWA).
    • Europium-chelate-conjugated anti-HexaHis antibody.
    • Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.5 mM DTT.
  • Procedure:
    • Complex Formation: Pre-incubate His-14-3-3ζ with the anti-His-Eu antibody to form the donor complex.
    • Assay Setup: In a low-volume assay plate (384- or 1536-well), combine the donor complex, Dy647-pS136-Bad peptide (FRET acceptor), and the test compound (this compound) in assay buffer.
    • Incubation: Incubate the reaction for 1-2 hours at room temperature protected from light.
    • TR-FRET Measurement: Read the plate on a compatible microplate reader. Measure the time-delayed fluorescence emission at 620 nm (Eu donor) and 665 nm (Dy647 acceptor).
    • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The percentage inhibition is calculated relative to controls without the inhibitor.
Protocol 2: Surface Plasmon Resonance Imaging (SPRi) Screening

This label-free method uses small molecule microarrays to screen for antagonists and study binding kinetics [3].

  • Principle: Small molecules (including this compound) are covalently immobilized on a gold chip. Binding of the 14-3-3ζ protein to the chip surface is monitored in real-time via changes in the reflection angle of light.
  • Key Reagents:
    • Gold-coated SPRi chips.
    • SH-(PEG)~n~-COOH and SH-(PEG)~n~-OH thiol solutions.
    • Coupling reagents: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and NHS (N-hydroxy succinimide).
    • Purified 14-3-3ζ protein (and K49E mutant for specificity controls).
  • Procedure:
    • Chip Functionalization: Clean gold chips with piranha solution. Incubate with a mixture of SH-PEG-COOH and SH-PEG-OH to form a self-assembled monolayer.
    • Activation & Printing: Activate the carboxylic acid groups with EDC/NHS. Using a microarray spotter, print small molecules (in DMSO with DMAP) onto the activated surface.
    • Blocking: Wash the chip thoroughly and block with a superblock solution to minimize non-specific binding.
    • Binding Analysis: Place the chip in the SPRi instrument. Flow 14-3-3ζ protein solution over the chip and monitor the binding response in real-time.
    • Specificity Controls: Run parallel experiments with a 14-3-3ζ K49E mutant (a key binding groove residue) and other unrelated proteins (e.g., PtpA, BirA) to exclude false positives. Competition assays with known peptide inhibitors like R18 can also be performed.
Protocol 3: GST Pull-Down Assay

This method validates the ability of this compound to disrupt the interaction between 14-3-3 and full-length client proteins in a complex mixture [1].

  • Principle: GST-tagged 14-3-3 protein is immobilized on glutathione beads and used to "pull down" binding partners from cell lysates. Inhibitors prevent this association.
  • Key Reagents:
    • GST-14-3-3 fusion protein.
    • Glutathione Sepharose beads.
    • Cell lysate containing client proteins (e.g., from HEK293 or cancer cell lines).
    • Lysis/Wash Buffer: Standard PBS or RIPA buffer with protease and phosphatase inhibitors.
  • Procedure:
    • Bead Preparation: Immobilize GST-14-3-3 on glutathione beads and block with BSA or serum albumin.
    • Inhibition Reaction: Incubate the GST-14-3-3 beads with cell lysate in the presence of increasing concentrations of this compound (or DMSO vehicle). Incubate for 1-2 hours at 4°C with gentle rotation.
    • Wash: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
    • Elution & Analysis: Elute the bound proteins with SDS-PAGE sample buffer. Analyze by Western blotting using antibodies against specific client proteins like Raf-1 or PRAS40.

Biological Context and Signaling Pathways

This compound targets the central hub function of 14-3-3 proteins. The diagram below illustrates its mechanism and the experimental workflow for the TR-FRET assay.

fobisin_pathway SurvivalSignal Survival Signal (e.g., Akt) Bad Bad (Pro-apoptotic protein) SurvivalSignal->Bad Phosphorylation pBad p-Bad (Phosphorylated) Bad->pBad Complex 14-3-3/p-Bad Complex pBad->Complex Binding Sequestration Bad Sequestration in Cytoplasm Complex->Sequestration ApoptosisInhibition Inhibition of Apoptosis Sequestration->ApoptosisInhibition FOBISIN This compound FOBISIN->Complex Inhibits

Figure 1. this compound disrupts the 14-3-3 anti-apoptotic pathway. Survival signals lead to Bad phosphorylation, enabling 14-3-3 binding and sequestering Bad away from mitochondria, thus inhibiting apoptosis. This compound inhibits this protein-protein interaction.

The experimental workflow for validating this disruption via TR-FRET is outlined below.

fret_workflow Step1 1. Form Donor Complex (His-14-3-3ζ + Anti-His-Eu Ab) Step2 2. Add Acceptor & Inhibitor (Dy647-pBad peptide + this compound) Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. TR-FRET Measurement Step3->Step4 Result1 High FRET Ratio (Healthy Interaction) Step4->Result1 Vehicle Control Result2 Low FRET Ratio (Interaction Disrupted) Step4->Result2 + this compound

Figure 2. TR-FRET assay workflow for screening 14-3-3 inhibitors.

Key Considerations for Researchers

  • Solubility and Storage: this compound is typically dissolved in DMSO. The supplier recommends storing the powder at -20°C for up to two years, while DMSO stock solutions are stable for 6 months at -80°C [4].
  • Specificity Testing: The K49E mutation in the binding groove of 14-3-3ζ significantly reduces this compound binding. Including this mutant in your assays serves as a critical control for on-target effect [3].
  • Covalent Modification Potential: The original crystallography study revealed that synchrotron X-rays induced this compound to form a covalent bond with Lys120 in the 14-3-3 binding groove. This suggests a unique potential for developing radiation-triggered therapeutic agents, which may be relevant for certain experimental designs [1] [5].

References

FOBISIN 101 Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview

FOBISIN 101 (FOurteen-three-three BInding Small molecule INhibitor 101) is a phosphoserine/threonine-mimetic small molecule identified from a chemical screen to disrupt the 14-3-3 family of protein-protein interactions [1] [2]. It effectively acts as a pan-14-3-3 inhibitor, blocking interactions with various client proteins and showing potential as a therapeutic agent for 14-3-3-mediated diseases such as cancer [1] [3].

Summary of Quantitative Binding and Functional Data

The table below summarizes the key inhibitory concentrations (IC₅₀) of this compound across different assays and 14-3-3 isoforms.

Table 1: Summary of this compound Inhibitory Activity

Assay Type / Target Interaction 14-3-3 Isoform(s) Tested Reported IC₅₀ Value Citation
Fluorescence Polarization (Initial Screen) 14-3-3γ Identified as a hit [1]
ELISA (PRAS40 binding) 14-3-3ζ 9.3 µM [1] [4] [5]
ELISA (PRAS40 binding) 14-3-3γ 16.4 µM [1] [4] [5]
ExoS ADP-ribosyltransferase Activation All seven isoforms 6 - 19 µM [1]

Detailed Experimental Protocols

Fluorescence Polarization-Based Screening Assay

This protocol was used for the initial high-throughput screening of compounds, including this compound, from a chemical library [1].

  • Objective: To identify small molecules that disrupt the interaction between 14-3-3 and a phosphorylated peptide.
  • Principle: A fluorescently-labeled phosphopeptide binds to 14-3-3, resulting in high polarization. A competitive inhibitor displaces the peptide, leading to a decrease in fluorescence polarization.
  • Materials:
    • Recombinant 14-3-3γ protein
    • Fluorescein-labeled pS259-Raf-1 peptide
    • Assay buffer (e.g., PBS pH 7.4, with 0.01% Triton X-100)
    • Test compound (this compound) dissolved in DMSO
    • Fluorescence polarization plate reader
  • Procedure:
    • Complex Formation: In a black 384-well plate, mix 14-3-3γ protein with the fluorescent Raf-1 peptide in assay buffer. The final DMSO concentration should be normalized (e.g., ≤1%).
    • Inhibition Reaction: Add this compound at various concentrations (e.g., 0-100 µM) to the complex. Include controls with DMSO only (no inhibition) and a known competitive inhibitor (e.g., R18 peptide) for validation.
    • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.
    • Measurement: Read the fluorescence polarization (mP units) for each well using an appropriate plate reader.
    • Data Analysis: Plot the polarization signal against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
GST Pull-Down Assay for Full-Length Protein Interactions

This protocol validates the functional inhibitory effect of this compound on interactions between 14-3-3 and its full-length client proteins, such as Raf-1 and PRAS40 [1].

  • Objective: To confirm that this compound disrupts 14-3-3 binding to native, full-length client proteins in a complex mixture.
  • Principle: GST-tagged 14-3-3 protein is immobilized on glutathione beads and used to "pull down" client proteins from a cell lysate. An effective inhibitor will reduce the amount of client protein co-precipitated.
  • Materials:
    • GST-14-3-3 fusion protein (all seven isoforms can be tested)
    • Glutathione Sepharose 4B beads
    • Cell lysate from an appropriate tissue culture line (e.g., containing endogenous Raf-1 and PRAS40)
    • This compound, dissolved in DMSO
    • Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
    • SDS-PAGE and Western blotting equipment
  • Procedure:
    • Bead Preparation: Incubate GST-14-3-3 with glutathione beads to immobilize the bait protein. Block the beads with a neutral protein like BSA.
    • Pre-treatment (Optional): Pre-incubate the cell lysate with increasing concentrations of this compound (e.g., 0, 10, 30, 100 µM) for 1 hour at 4°C.
    • Binding Reaction: Incubate the pre-treated lysate (or, alternatively, pre-treat the immobilized GST-14-3-3) with the glutathione beads for 2-4 hours at 4°C with gentle rotation.
    • Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
    • Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform Western blotting using antibodies against the client proteins of interest (e.g., anti-Raf-1, anti-PRAS40). The inhibition is visualized as a dose-dependent decrease in the client protein band intensity.
Functional Assay: Exoenzyme S (ExoS) ADP-ribosyltransferase Activation

This protocol assesses the functional consequence of this compound inhibition on a 14-3-3-dependent enzymatic activity [1].

  • Objective: To determine if this compound neutralizes the ability of 14-3-3 to activate a bacterial exoenzyme.
  • Principle: 14-3-3 proteins directly activate the ADP-ribosyltransferase activity of Pseudomonas aeruginosa ExoS. An inhibitor of the 14-3-3/ExoS interaction will reduce the enzymatic output.
  • Materials:
    • Recombinant 14-3-3 proteins (all isoforms)
    • Recombinant ExoS enzyme
    • NAD+ substrate (can be radiolabeled or biotinylated for detection)
    • Target protein for ribosylation (e.g., Ras)
    • This compound, dissolved in DMSO
    • Reaction buffer
  • Procedure:
    • Reaction Setup: In a reaction tube, mix ExoS, 14-3-3, and the target protein in assay buffer.
    • Inhibition: Pre-incubate the 14-3-3 protein with this compound at various concentrations for 20-30 minutes at room temperature.
    • Initiation: Start the reaction by adding NAD+.
    • Incubation: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.
    • Termination and Detection: Stop the reaction according to your detection method (e.g., by adding SDS sample buffer). The amount of ADP-ribosylated product can be quantified by autoradiography (if using [³²P]-NAD+), streptavidin-HRP (if using biotin-NAD+), or other methods.
    • Data Analysis: Plot the percentage of enzymatic activity relative to the DMSO control against the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow and Signaling Context

The following diagram illustrates the logical workflow for characterizing a 14-3-3 inhibitor like this compound, from initial screening to mechanistic studies.

G Start Initial Screening A Fluorescence Polarization Assay (Uses pS259-Raf-1 peptide) Start->A Identify Hits B Secondary Validation (GST Pull-Down) A->B Confirm on Full-Length Proteins C Quantification (ELISA) B->C Determine IC₅₀ D Functional Assay (ExoS Ribosyltransferase) B->D Assess Functional Impact E Mechanistic Studies (X-ray Crystallography) B->E Soak compound into 14-3-3ζ crystals End Data Integration & Conclusion C->End D->End E->End Understand Mechanism

This compound inhibits 14-3-3 interactions with critical client proteins like Raf-1 and PRAS40, which are nodes in major cell signaling pathways. The diagram below situates this inhibition within a simplified signaling context.

G GrowthFactor Growth Factor Signal 1433 14-3-3 Dimer GrowthFactor->1433 Activates 14-3-3 Binding Raf1 Raf-1 Survival Cell Survival Proliferation Raf1->Survival Promotes PRAS40 PRAS40 Apoptosis Apoptosis PRAS40->Apoptosis When Active ExoS Exoenzyme S ExoS->Survival Disrupts Host Cell Function 1433->Raf1 Stabilizes/Binds 1433->PRAS40 Sequesters/Inhibits 1433->ExoS Activates FOBISIN This compound FOBISIN->1433 Inhibits

Key Mechanistic Insight

The crystal structure of 14-3-3ζ in complex with this compound (PDB ID: 3RDH) revealed a unique mechanism of action [1] [6]. During X-ray data collection, the double bond in this compound was reduced, leading to the covalent linkage of its pyridoxal-phosphate moiety to Lysine 120 (Lys120) in the binding groove of 14-3-3. This covalent modification permanently blocks the amphipathic groove, preventing client protein binding and leading to persistent inactivation [1]. This suggests a potential for developing this compound-like molecules as radiation-triggered therapeutic agents.

References

Introduction to Protein-Protein Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, cell cycle regulation, and immune response [1] [2]. Aberrant PPIs are directly linked to numerous diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive yet challenging therapeutic targets [1]. This document provides a consolidated guide of contemporary methodologies—from computational prediction to experimental validation—to facilitate the study of PPIs for drug discovery professionals. The protocols herein are designed to be adapted for a wide range of proteins of interest, including "Fobisin-101".

Computational Prediction & Analysis

Computational methods provide a high-throughput, cost-effective starting point for identifying and characterizing PPIs.

Protocol 1: Sequence-Based PPI Prediction

This protocol uses deep learning to predict interactions directly from amino acid sequences [2] [3].

  • Data Retrieval: Obtain the FASTA format amino acid sequences for your proteins of interest from databases like UniProt.
  • Model Selection: Choose a state-of-the-art sequence-based predictor. Current best-performing models are based on:
    • Transformer Architectures: Models like ProtBERT and ESM, pre-trained on millions of protein sequences, can be fine-tuned for PPI prediction [3].
    • Graph Neural Networks (GNNs): These can model protein pairs as graph data, capturing complex relational information [3].
  • Execution and Output: Submit the protein pair sequences to the model. The output is typically a probability score indicating the likelihood of interaction. Pairs with scores above a pre-defined threshold (e.g., >0.7) should be prioritized for further investigation.
Protocol 2: Structural Interaction Analysis with PLIP

For proteins with known or predicted structures (e.g., from PDB or AlphaFold), the Protein-Ligand Interaction Profiler (PLIP) can characterize the atomic-level details of the interaction interface [4] [5].

  • Input Preparation: Acquire a structure file (e.g., .pdb format) of the protein-protein complex. This can be an experimentally solved structure or one generated by a tool like AlphaFold 3 [4] [5].
  • Interaction Detection:
    • Access the PLIP web server at [Link] [5].
    • Upload your PDB file or provide its PDB ID.
    • PLIP will automatically analyze the structure and detect non-covalent interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking [5].
  • Data Interpretation: Review the PLIP report to identify:
    • Key Residues: The specific amino acids forming the interaction "hot-spots" [1] [5].
    • Interaction Patterns: Compare the pattern to known drugs. For example, PLIP can show how the cancer drug Venetoclax mimics the native interaction between Bcl-2 and BAX proteins [5].

G PDB_File PDB Structure File PLIP PLIP Analysis PDB_File->PLIP H_Bond Hydrogen Bonds PLIP->H_Bond Hydrophobic Hydrophobic Contacts PLIP->Hydrophobic Salt_Bridge Salt Bridges PLIP->Salt_Bridge Pi_Stack π-Stacking PLIP->Pi_Stack

Diagram 1: Workflow for structural analysis of a PPI using the PLIP tool.

Experimental Validation

Computational predictions require experimental validation. The following table compares two cornerstone methods.

Method Principle Key Output Throughput Information Gained
Co-Immunoprecipitation (Co-IP) [1] [2] Immunoaffinity capture of a protein complex from cell lysate Co-precipitation of binding partners on a western blot Medium Confirms interaction in a near-physiological cellular context
Surface Plasmon Resonance (SPR) [1] Real-time measurement of binding to an immobilized protein Binding affinity (KD), association (kon), and dissociation (koff) rates Low Precise, quantitative kinetics of the interaction
Protocol 3: Confirm Interaction with Co-Immunoprecipitation

This protocol confirms that two proteins interact within a cellular context [1] [2].

  • Cell Lysis: Lyse cells expressing your proteins of interest using a non-denaturing lysis buffer to preserve native PPIs.
  • Antibody Incubation: Incubate the cell lysate with an antibody specific to the "bait" protein.
  • Capture: Add protein A/G beads to capture the antibody-bait protein complex.
  • Wash and Elute: Wash beads thoroughly to remove non-specifically bound proteins. Elute the bound proteins.
  • Analysis: Analyze the eluate by SDS-PAGE and western blotting, probing for the presence of the predicted "prey" protein.
Protocol 4: Quantify Binding with Surface Plasmon Resonance

SPR provides detailed kinetics of the PPI [1].

  • Immobilization: Covalently immobilize one protein (the "ligand") onto a sensor chip surface.
  • Binding Cycle: Flow the other protein (the "analyte") at varying concentrations over the chip surface.
  • Data Collection: The SPR instrument measures the change in resonance units (RU) in real-time as analytes bind and dissociate.
  • Fitting: Fit the resulting sensorgrams to a binding model to calculate the kinetic rate constants (kon, koff) and the equilibrium dissociation constant (KD).

Modeling & Data Integration

Understanding the broader biological role of a PPI often requires seeing it as part of a dynamic network.

Protocol 5: Modeling Signaling Pathways

For PPIs involved in signal transduction, mathematical modeling can reveal system-level dynamics [6] [7].

  • Pathway Schematic: Create a detailed diagram of the signaling pathway, including all key components (receptors, enzymes, second messengers, transcription factors) and their interactions. See Diagram 2 for an example logic flow.
  • Mathematical Formulation: Translate the pathway into a set of Ordinary Differential Equations (ODEs). Each equation describes the rate of change in concentration of one pathway component [7].
  • Parameterization: Populate the model with rate constants and initial concentrations from literature or experimental data (e.g., SPR, phospho-protein time courses) [7].
  • Simulation and Validation: Run simulations to predict system behavior (e.g., response to a drug). Validate model predictions with new experimental data [6] [7].

G Start Define Pathway Components Model Formulate ODEs Start->Model Params Parameterize Model Model->Params Sim Run Simulation Params->Sim Valid Validation Match Data? Sim->Valid Refine Refine Model Valid->Refine No Use Predict Behavior Valid->Use Yes Refine->Params

Diagram 2: Iterative workflow for building and validating a mathematical model of a signaling pathway.

Discussion & Applications

Integrating the protocols above creates a powerful pipeline for PPI analysis. A predicted interaction can be structurally characterized, experimentally validated, and contextualized within a dynamic pathway model. This integrated approach is crucial for drug discovery, especially for targeting "undruggable" PPIs. The key is to identify critical "hot-spot" residues that contribute disproportionately to binding energy; these are prime targets for small molecules or therapeutic peptides designed to disrupt the pathological interaction [1].

References

Application Notes and Protocols for FOBISIN 101: A Small Molecule 14-3-3 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

FOBISIN 101 (4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate) is a identified small molecule inhibitor of the 14-3-3 family of phosphoserine/threonine-recognition proteins [1]. The 14-3-3 proteins are crucial regulatory hubs in eukaryotic cells, engaging over 200 client proteins to control signaling pathways governing cell proliferation, apoptosis, and stress responses. Dysregulation of 14-3-3-mediated protein-protein interactions (PPIs) is implicated in cancers and neurodegenerative diseases, making 14-3-3 a promising therapeutic target [1] [2]. This compound effectively disrupts 14-3-3 interactions with both phosphorylated and non-phosphorylated client proteins, such as Raf-1 and PRAS40, and neutralizes the ability of 14-3-3 to stimulate exoenzyme S ADP-ribosyltransferase activity [1]. These application notes summarize the known dose-response data and provide detailed protocols for key assays used to characterize this compound.

Summary of Quantitative Dose-Response Data

The inhibitory potency of this compound has been quantified in several independent studies. The table below consolidates the published half-maximal inhibitory concentration (IC₅₀) values and key experimental conditions.

Table 1: Summary of this compound Dose-Response Data

Assay Type 14-3-3 Isoform Binding Partner / Functional Readout Reported IC₅₀ (μM) Key Experimental Conditions Citation
ELISA ζ PRAS40 9.3 Quantitative ELISA binding assay [1]
ELISA γ PRAS40 16.4 Quantitative ELISA binding assay [1]
Functional Assay All seven isoforms Exoenzyme S ADP-ribosyltransferase stimulation 6 - 19 (Range) Functional assay measuring ribosylation [1]
TR-FRET ζ pS136-Bad peptide Validated as inhibitor (IC₅₀ not specified) 1,536-well ultra-HTS format; validated as a known inhibitor [2]

Experimental Protocols

The following sections describe standardized protocols for key assays used to evaluate this compound activity.

Protocol 1: TR-FRET-Based 14-3-3/Bad Interaction Assay

This homogenous, mix-and-read protocol is suitable for high-throughput screening (HTS) of 14-3-3 inhibitors with high sensitivity [2].

3.1.1. Materials and Reagents
  • Recombinant Protein: HexaHis-tagged 14-3-3ζ protein, purified as previously described [2].
  • TR-FRET Tracers: Europium (Eu) chelate-conjugated anti-HexaHis antibody (e.g., from PerkinElmer) as FRET donor.
  • Peptide: Dy647-labeled phosphorylated Bad peptide (Dy647-LSPFRGRSR[pS]APPNLWA). Dissolve in 50% DMSO/50% H₂O (v/v) as a 0.5 mM stock and store at -80°C [2].
  • Buffer: HEPES buffer (10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).
  • Test Compound: this compound, prepared as a 10 mM stock in DMSO. Serial dilutions are made in DMSO, ensuring the final DMSO concentration is consistent (typically ≤1%) across all assay wells.
  • Equipment: A plate reader capable of measuring TR-FRET (e.g., excitation ~340 nm, emission ~615 nm & ~665 nm with a time delay).
3.1.2. Experimental Workflow

The following diagram illustrates the key steps and components of the TR-FRET assay workflow:

TRFRET_Workflow Start Start Step1 Prepare Assay Plate Start->Step1 End End Step2 Add Test Compound (this compound serial dilution) Step1->Step2 Step3 Add His-14-3-3ζ Protein Step2->Step3 Step4 Add Dy647-pS136-Bad Peptide Step3->Step4 P2 His-14-3-3ζ Step5 Incubate in Dark (Room Temp, 60 min) Step4->Step5 P1 Dy647-pS136-Bad Step6 Add Anti-His-Eu Antibody Step5->Step6 Step7 Incubate in Dark (Room Temp, 30 min) Step6->Step7 P3 Anti-His-Eu Step8 TR-FRET Measurement Step7->Step8 Step8->End

3.1.3. Procedure
  • Plate Preparation: In a low-volume, white assay plate, add the required volume of HEPES buffer.
  • Compound Addition: Transfer the prepared serial dilutions of this compound to the assay plate. Include a vehicle control (DMSO only) for maximum signal and a blank (no protein, no peptide) for background.
  • Protein Addition: Add His-14-3-3ζ protein to a final concentration of 5-10 nM. Incubate with the compound for 15-30 minutes.
  • Peptide Addition: Add the Dy647-pS136-Bad peptide to a final concentration optimized for the system (e.g., 50-100 nM).
  • First Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow binding equilibrium.
  • Antibody Addition: Add the anti-His-Eu antibody (according to manufacturer's recommendation) to generate the FRET signal.
  • Second Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
  • Detection: Measure the TR-FRET signal. The FRET ratio is calculated as (Emission at 665 nm / Emission at 615 nm) × 10,000.
3.1.4. Data Analysis
  • Plot the FRET ratio against the logarithm of the this compound concentration.
  • Fit the dose-response data using a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: GST-14-3-3 Affinity Chromatography Assay

This method evaluates the disruption of 14-3-3 interactions with full-length client proteins in a complex mixture [1].

3.2.1. Materials and Reagents
  • GST-14-3-3: GST-tagged 14-3-3 protein immobilized on Glutathione Sepharose beads.
  • Cell Lysate: Lysate from relevant cell lines (e.g., HEK293, HeLa) expressing endogenous 14-3-3 clients like Raf-1 and PRAS40.
  • Binding/Wash Buffer: Standard physiological buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, plus protease and phosphatase inhibitors).
  • Elution Buffer: Binding buffer containing 5-10 mM reduced glutathione, or SDS-PAGE sample buffer for direct denaturation.
  • Test Compound: this compound, prepared as a 10-50 mM stock in DMSO. A known 14-3-3 antagonist peptide, R18, can be used as a positive control [1].
3.2.2. Procedure
  • Equilibration: Equilibrate GST-14-3-3 beads in binding buffer.
  • Pre-clearing: Incubate the cell lysate with control GST beads for 30-60 minutes at 4°C to remove non-specifically binding proteins.
  • Compound Incubation: Incubate the pre-cleared lysate with increasing concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 1-2 hours at 4°C.
  • Affinity Pulldown: Add the lysate-compound mixture to the GST-14-3-3 beads and incubate with gentle mixing for 2 hours at 4°C.
  • Washing: Wash the beads 3-5 times with ice-cold wash buffer to remove unbound proteins and compound.
  • Elution: Elute the bound proteins with SDS-PAGE sample buffer or glutathione-containing buffer.
  • Analysis: Analyze the eluates by Western blotting using antibodies against client proteins of interest (e.g., Raf-1, PRAS40). Successful inhibition by this compound results in a dose-dependent decrease in the amount of client protein co-precipitated.

Mechanism of Action and Structural Insights

This compound is a phosphoSer/Thr-mimetic small molecule that binds to the conserved amphipathic groove of 14-3-3 proteins [1]. Crystallographic studies of the 14-3-3ζ/FOBISIN 101 complex revealed an unexpected covalent modification mechanism. During X-ray data collection, the exocyclic nitrogen atom of this compound formed a covalent bond with the side-chain terminal nitrogen of Lys120 within the binding groove, leading to persistent inactivation [1]. This suggests that this compound-like molecules could be developed as a unique class of 14-3-3 inhibitors, potentially serving as radiation-triggered therapeutic agents. The phosphate group of the inhibitor interacts with Lys49 and Asn173, while the pyridoxal ring makes van der Waals contact with Ile217 [1]. The diagram below summarizes the binding mechanism and its functional consequences.

Mechanism FOBISIN This compound Groove Binds 14-3-3 Amphipathic Groove FOBISIN->Groove Covalent Covalent Bond to Lys120 Groove->Covalent Phosphate Phosphate group interacts with Lys49 and Asn173 Groove->Phosphate Disruption Disruption of Client Protein Binding Covalent->Disruption Raf1 Raf-1 Disruption->Raf1 PRAS40 PRAS40 Disruption->PRAS40 ExoS Exoenzyme S Disruption->ExoS Bad pS136-Bad Disruption->Bad

Application in Drug Discovery

This compound has been utilized as a chemical probe and a validation tool in various screening campaigns. It has been used to:

  • Validate novel HTS assays, such as the TR-FRET assay described above, confirming that the assay can reliably detect known inhibitors [2].
  • Serve as a reference compound in the development of new screening methodologies, such as Small Molecule Microarrays combined with Surface Plasmon Resonance Imaging (SPRi) [3].
  • Demonstrate "pan-inhibitor" activity, as it effectively decreases the binding of Raf-1 to all seven 14-3-3 isoforms in a dose-dependent manner [1].

References

Comprehensive Application Notes and Protocols for Fumonisin B1 (FB1) in Cell Culture Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumonisin B1

Fumonisin B1 (FB1) is a mycotoxin produced primarily by Fusarium species fungi, including Fusarium verticillioides and Fusarium proliferatum. It is a common contaminant in corn and other cereal crops worldwide, posing significant threats to human and animal health. The International Agency for Research on Cancer (IARC) has classified FB1 as a Group 2B carcinogen (possibly carcinogenic to humans). FB1's primary mechanism of action involves disruption of sphingolipid metabolism through inhibition of ceramide synthase, leading to complex downstream effects including oxidative stress, alterations in cell signaling pathways, and induction of apoptotic processes. These properties make FB1 a valuable tool for studying cellular stress responses, apoptosis mechanisms, and cell cycle regulation in experimental models.

Experimental Design and Planning

Cell Line Selection

FB1 exerts cell-type-specific effects that must be considered when designing experiments. The table below summarizes appropriate cell lines for investigating different FB1-mediated phenomena:

Table 1: Cell Line Selection Guide for FB1 Research

Cell Line Origin/Tissue FB1 Applications Key Parameters Response Characteristics
IPEC-J2 Porcine intestinal epithelium Barrier function, apoptosis, nutrient transport 10-40 μg/mL for 48h [1] Concentration-dependent viability decrease; G1 cell cycle arrest; mitochondrial apoptosis
HEECs Human esophageal epithelium Carcinogenesis studies, proliferation assays 5-40 μmol/L for 72h [2] Increased proliferation; G0/G1 phase decrease; apoptosis reduction
Caco-2 Human colon adenocarcinoma Intestinal barrier, oxidative stress Concentration-dependent [1] Oxidative stress induction; barrier function disruption
IHKE Human kidney tubule Nephrotoxicity, apoptosis Concentration-dependent [2] Apoptosis induction; cytotoxicity
FB1 Preparation and Storage

Stock Solution Preparation:

  • Dissolve FB1 in phosphate-buffered saline (PBS) or culture-grade dimethyl sulfoxide (DMSO) based on experimental requirements
  • Prepare stock solutions at 100-1000× the final desired working concentration
  • For PBS-based stocks: Sterilize using 0.22μm syringe filters and aliquot to avoid repeated freeze-thaw cycles
  • For DMSO-based stocks: Maintain final DMSO concentration below 0.1% to prevent solvent toxicity
  • Store aliquots at -20°C to -80°C protected from light; stable for ≥6 months

Working Solution Preparation:

  • Dilute stock solution in complete cell culture medium immediately before use
  • Include vehicle controls matched for PBS or DMSO concentration in all experiments
Dosing Strategy and Time Course

FB1 effects are time-dependent and concentration-dependent. The following experimental setup is recommended:

Table 2: FB1 Dosing Strategy Based on Research Objectives

Research Objective Concentration Range Treatment Duration Key Assays Expected Outcomes
Cytotoxicity Screening 1-100 μg/mL 24-72 hours MTT, LDH, morphology Dose-dependent viability loss [1]
Cell Cycle Analysis 10-40 μg/mL 48 hours Flow cytometry, Western blot G1 phase arrest; CDK/cyclin modulation [1]
Apoptosis Mechanisms 20-40 μg/mL 24-48 hours Caspase activity, MMP, phosphatidylserine exposure Mitochondrial pathway activation [1]
Proliferation Studies 5-40 μmol/L 72-96 hours MTT, cell counting, colony formation Cell-type specific stimulation/inhibition [2]

Cytotoxicity Assessment Protocols

Cell Viability Assays

MTT Assay Protocol:

  • Plate cells in 96-well plates at optimal density (typically 5-10×10³ cells/well)
  • Allow attachment for 24 hours, then treat with FB1 concentration series
  • After treatment, add 10-20μL of 5mg/mL MTT solution per well
  • Incubate 2-4 hours at 37°C until formazan crystals are visible
  • Carefully remove medium and dissolve formazan crystals in 150μL DMSO
  • Measure absorbance at 490nm with reference filter at 630-650nm
  • Calculate viability as percentage of vehicle-treated controls

Additional viability assays including ATP-based luminescence, resazurin reduction, or neutral red uptake can be employed for confirmation.

Morphological Assessment

Phase-Contrast Microscopy:

  • Capture images of live cells at 10-20× magnification after 24-48h FB1 treatment
  • Document cell shrinkage, rounding, membrane blebbing, and reduced confluence
  • Note any increase in floating cells in the culture medium [1]

Histological Staining (HE Staining):

  • Culture cells on chamber slides or coverslips
  • After FB1 treatment, rinse with PBS and fix with 4% paraformaldehyde
  • Perform hematoxylin and eosin staining following standard protocols
  • Examine for nuclear condensation, cytoplasmic changes, and apoptotic bodies

Cell Cycle Analysis Protocols

Flow Cytometry Analysis

Cell Staining and Analysis:

  • Harvest FB1-treated and control cells by trypsinization
  • Wash with cold PBS and fix in 70% ethanol at -20°C for ≥2 hours
  • Centrifuge and resuspend in staining solution containing:
    • Propidium iodide (50μg/mL)
    • RNase A (100μg/mL)
    • 0.1% Triton X-100
  • Incubate 30 minutes at 37°C protected from light
  • Analyze using flow cytometry with excitation at 488nm and emission collection at >570nm
  • Use appropriate software for cell cycle phase distribution modeling

Expected Results: FB1 treatment typically induces G1 phase arrest with a corresponding decrease in S phase population. For example, in IPEC-J2 cells, G1 phase increased from 65.51% to 83.55% after FB1 treatment, while S phase decreased from 18.88% to 7.08% [1].

Molecular Regulation of Cell Cycle

Western Blot Analysis of Cell Cycle Regulators:

  • Extract proteins from FB1-treated cells using RIPA buffer with protease inhibitors
  • Separate 20-40μg protein by SDS-PAGE (10-12% gels)
  • Transfer to PVDF membranes and block with 5% non-fat milk
  • Incubate overnight at 4°C with primary antibodies against:
    • PCNA (proliferation marker)
    • CDK2, CDK4 (cyclin-dependent kinases)
    • Cyclin D1, Cyclin E1 (G1/S transition regulators)
    • p21, p27 (CDK inhibitors)
  • Incubate with appropriate HRP-conjugated secondary antibodies
  • Detect using enhanced chemiluminescence and quantify by densitometry

Expected Results: FB1 typically decreases expression of PCNA, CDK2, CDK4, cyclin D1, and cyclin E1 while increasing p21 and p27 expression, consistent with G1 arrest [1]. In contrast, in human esophageal epithelial cells, FB1 may increase cyclin D1 and decrease p21/p27, explaining its proliferative effects in certain cell types [2].

G cluster_path1 IPEC-J2 Cells (Porcine Intestinal) cluster_path2 HEECs (Human Esophageal) FB1 FB1 G1_arrest G1 Phase Cell Cycle Arrest FB1->G1_arrest proliferation Stimulated Proliferation FB1->proliferation CDK_cyclin_down Decreased CDK2, CDK4, Cyclin D1, Cyclin E1 G1_arrest->CDK_cyclin_down p21_p27_up Increased p21, p27 G1_arrest->p21_p27_up anti_prolif Anti-Proliferative Effect CDK_cyclin_down->anti_prolif p21_p27_up->anti_prolif cyclinD1_up Increased Cyclin D1 proliferation->cyclinD1_up p21_p27_down Decreased p21, p27 proliferation->p21_p27_down G1_decrease Decreased G0/G1 Phase cyclinD1_up->G1_decrease p21_p27_down->G1_decrease Note Note: Cell-type specific responses to FB1 exposure

Diagram 1: Cell-type specific responses to FB1 exposure. FB1 induces opposing effects in different cell types, demonstrating the importance of model selection in experimental design.

Apoptosis Measurement Protocols

Mitochondrial Membrane Potential (ΔΨm) Assessment

JC-1 Staining Protocol:

  • Culture cells on coverslips or in chamber slides
  • After FB1 treatment, incubate with 2μM JC-1 in culture medium for 20 minutes at 37°C
  • Rinse with warm PBS and maintain in fresh medium for immediate imaging
  • Analyze using fluorescence microscopy or flow cytometry:
    • Excitation: 488nm
    • Emission detection:
      • 530nm (green, monomeric form, low ΔΨm)
      • 590nm (red, J-aggregate form, high ΔΨm)
  • Calculate red/green fluorescence ratio; decreased ratio indicates loss of ΔΨm

Expected Results: FB1 treatment (20-40μg/mL) typically causes concentration-dependent ΔΨm loss, indicated by decreased red fluorescence and increased green fluorescence [1].

Caspase Activity and Apoptotic Marker Analysis

Western Blot for Apoptotic Proteins:

  • Extract proteins as described in Section 4.2
  • Probe with antibodies against:
    • Cleaved caspase-3 and cleaved caspase-9 (executioner and initiator caspases)
    • Bax (pro-apoptotic Bcl-2 family)
    • Bcl-2 (anti-apoptotic)
    • Cytochrome c (mitochondrial release)
  • Use appropriate secondary antibodies and detect as previously described

Expected Results: FB1 typically increases expression of cleaved caspase-3, cleaved caspase-9, and Bax while decreasing Bcl-2 expression, confirming mitochondrial apoptosis pathway activation [1].

Annexin V/Propidium Iodide Staining:

  • Harvest cells by gentle trypsinization
  • Wash with cold PBS and resuspend in binding buffer
  • Add Annexin V-FITC and propidium iodide according to manufacturer instructions
  • Incubate 15 minutes at room temperature protected from light
  • Analyze by flow cytometry within 1 hour
  • Distinguish populations:
    • Annexin V-/PI-: Viable cells
    • Annexin V+/PI-: Early apoptotic
    • Annexin V+/PI+: Late apoptotic/necrotic

Expected Results: FB1 treatment (10-40μg/mL) increases early and late apoptotic populations in a concentration-dependent manner [1].

G FB1 FB1 Mitochondrial_dysfunction Mitochondrial Dysfunction FB1->Mitochondrial_dysfunction MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrial_dysfunction->MMP_loss Bax_up Increased Bax Expression Mitochondrial_dysfunction->Bax_up Bcl2_down Decreased Bcl-2 Expression Mitochondrial_dysfunction->Bcl2_down CytoC_release Cytochrome c Release MMP_loss->CytoC_release Caspase9_activation Caspase-9 Activation CytoC_release->Caspase9_activation Caspase3_activation Caspase-3 Activation Caspase9_activation->Caspase3_activation Apoptosis Apoptotic Cell Death Caspase3_activation->Apoptosis Bax_up->MMP_loss Bcl2_down->MMP_loss

Diagram 2: FB1-induced mitochondrial apoptosis pathway. FB1 triggers the intrinsic apoptotic pathway through mitochondrial membrane potential loss and caspase activation.

Data Interpretation and Technical Considerations

Analysis of Results

Differential Cell-Type Responses: Researchers must consider that FB1 exerts cell-type-specific effects, as demonstrated by its ability to inhibit proliferation in IPEC-J2 intestinal cells while stimulating proliferation in human esophageal epithelial cells [1] [2]. These differential responses highlight the importance of cell model selection and caution against overgeneralization of findings.

Time and Concentration Dependence: FB1 effects are typically time-dependent and concentration-dependent. Lower concentrations (≤10μg/mL) may produce minimal effects or even stimulatory responses in some cell types, while higher concentrations (20-40μg/mL) generally induce cytotoxicity and apoptosis [1]. Complete concentration-response curves and multiple time points are essential for comprehensive characterization.

Technical Considerations

Cell Culture Conditions:

  • Maintain consistent culture conditions, as serum components may influence FB1 bioavailability
  • Use low-passage cells to ensure genetic stability and physiological responses
  • Include appropriate controls (vehicle, positive controls for apoptosis and cell cycle arrest)

FB1 Quality and Stability:

  • Source high-purity FB1 from reputable suppliers
  • Verify stock solution concentration by UV absorbance (ε = 498 nm = 25,000 M⁻¹cm⁻¹)
  • Avoid repeated freeze-thaw cycles of stock solutions
  • Document solvent concentrations in all experiments

Assay Validation:

  • Employ multiple complementary assays to confirm key findings
  • Establish positive controls for each assay (e.g., staurosporine for apoptosis, serum starvation for cell cycle arrest)
  • Perform pilot experiments to determine optimal FB1 concentrations and treatment durations for specific cell models

Conclusion

Fumonisin B1 serves as a valuable tool for investigating cellular stress responses, cell cycle regulation, and apoptotic mechanisms. These application notes provide comprehensive protocols for evaluating FB1 effects in cell culture models, with emphasis on standardized methods for cytotoxicity assessment, cell cycle analysis, and apoptosis detection. The cell-type-specific responses to FB1 highlight its utility for studying differential cellular susceptibility to toxic insults. By following these standardized protocols, researchers can generate reproducible, quantitative data on FB1-mediated cellular effects, contributing to improved understanding of mycotoxin toxicity mechanisms and potential protective strategies.

References

Fobisin 101 microarrays protocols

Author: Smolecule Technical Support Team. Date: February 2026

Fobisin 101 Biochemical Profile

The table below summarizes the key available data for this compound, which is characterized as a small-molecule inhibitor of 14-3-3 protein-protein interactions [1].

Property Description
Chemical Name 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate trisodium salt [1]
Molecular Formula C₁₅H₁₁N₃Na₃O₈P [1]
Target 14-3-3 Proteins [1]
Biological Activity Protein-Protein Interaction Inhibitor [1]
IC₅₀ (14-3-3ζ to PRAS40) 9.3 µM [1]
IC₅₀ (14-3-3γ to PRAS40) 16.4 µM [1]
Additional Activities Blocks ability of all seven 14-3-3 isoforms to stimulate exoenzyme S (ExoS) ADP-ribosyltransferase (IC₅₀ = 6-19 µM); also disrupts 14-3-3 interactions with Raf-1 and PRAS40 [1]

Adapted Experimental Workflow for Screening 14-3-3 Inhibitors

While a specific protocol for this compound microarrays is not published, a Small Molecule Microarray (SMM) method combined with Surface Plasmon Resonance Imaging (SPRi) has been successfully used to identify and validate other small-molecule inhibitors of 14-3-3ζ protein [2]. You can adapt this robust, label-free methodology to study this compound.

The following diagram outlines the core steps of this screening and validation workflow:

G Start Start: Prepare Small Molecule Microarray (SMM) A 1. Surface Functionalization Coat gold SPRi chip with PEG linkers Start->A B 2. Compound Immobilization Spot compounds (e.g., this compound) via EDC/NHS chemistry A->B C 3. Target Exposure Flow 14-3-3ζ protein over SMM B->C D 4. Binding Measurement Detect binding via SPRi in real-time C->D E 5. Specificity Controls D->E F 6. Competition Assay Co-inject R18 peptide to confirm binding site specificity E->F E1 Test vs. mutant protein (K49E) E->E1 E2 Test vs. unrelated proteins (PtpA, BirA) E->E2 End Output: Validated Hits F->End

Detailed Protocol for SMM/SPRi Screening

This section elaborates on the key steps shown in the workflow diagram.

1. Small Molecule Microarray (SMM) Fabrication [2]

  • Surface Activation: Use a freshly cleaned gold-coated SPRi chip. Incubate it overnight at 4°C in a 1 mM ethanol solution containing a 1:10 mixture of thiol-PEG-COOH and thiol-PEG-OH. This creates a mixed monolayer on the gold surface.
  • Compound Immobilization:
    • Activate the carboxylic acid (-COOH) groups on the chip surface with a 1:1 mixture of EDC (0.39 M) and NHS (0.1 M) for 10-15 minutes to form reactive NHS esters.
    • Using a contact microarray spotter, print solutions of this compound (and other control compounds) in DMSO (e.g., 10 mM) onto the activated surface. The NHS esters will covalently react with amine or hydroxyl groups on the small molecules, creating stable amide or ester bonds.
    • After printing, block the chip with a commercial Superblock solution to minimize non-specific protein adsorption in subsequent steps.

2. Surface Plasmon Resonance Imaging (SPRi) Screening [2]

  • Binding Assay: Place the prepared SMM into the SPRi instrument. Flow a solution of the target protein (14-3-3ζ) over the chip surface at a constant rate and concentration in a suitable buffer (e.g., PBS).
  • Real-time Measurement: The SPRi system will measure changes in reflectivity across the entire chip in real-time. A binding event between an immobilized compound and the protein causes a local change in the refractive index, which is detected as a positive signal for that specific spot.
  • Data Acquisition: The result is a binding map of the microarray, identifying which compounds (including this compound) interact with the 14-3-3ζ protein.

3. Specificity and Validation Experiments [2]

  • Control for Binding Specificity:
    • Mutant Protein: Repeat the screening using a 14-3-3ζ protein with a K49E mutation in its binding groove. A significant reduction in this compound binding strongly suggests specific interaction with the intended site.
    • Unrelated Proteins: Test this compound against other purified, unrelated proteins (e.g., PtpA, BirA). This confirms the compound does not bind non-specifically to various protein surfaces.
  • Competition Assay:
    • To confirm this compound binds to the canonical phosphopeptide-binding groove of 14-3-3ζ, perform a competition experiment.
    • Co-inject the 14-3-3ζ protein together with a known high-affinity peptide inhibitor, such as R18 (DIEDVPGFLWLGV) [2], over the this compound spot.
    • If the R18 peptide successfully competes for binding, a significant reduction or abolition of the SPRi signal for this compound will be observed.

Notes on Secondary Biochemical Assays

The SMM/SPRi platform serves as an excellent primary screen. To further characterize the functional activity of this compound, you can employ secondary solution-based assays:

  • ELISA-based Interaction Assay: As demonstrated in the same study [2], you can validate the disruption of 14-3-3 protein-client interactions in a more traditional format. Immobilize 14-3-3ζ on an ELISA plate, incubate with a client protein like PRAS40 in the presence or absence of this compound, and detect the bound client using a specific antibody. A decrease in signal indicates successful inhibition.
  • Dose-Response Curves: Use the above assays to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, providing a quantitative measure of its potency against specific 14-3-3/client pairs [1].

Key Considerations for Protocol Development

  • Immobilization Strategy: The success of the SMM depends on the immobilization chemistry. This compound must contain a functional group (e.g., primary amine or hydroxyl) accessible for covalent coupling without affecting its binding affinity [2] [3].
  • Surface Chemistry: The density and orientation of immobilized molecules are critical. A dense surface might lead to steric hindrance, while a sparse one might give a weak signal. The mixed PEG layer used in the cited protocol helps create a favorable environment for protein binding [3].
  • Buffer Conditions: Optimization of buffer pH, ionic strength, and the inclusion of mild detergents may be necessary to minimize non-specific binding and maintain protein activity throughout the SPRi experiment.

References

Introduction to Label-Free Detection and Fobisin 101

Author: Smolecule Technical Support Team. Date: February 2026

Label-free detection methods measure the inherent biophysical properties of biomolecular interactions—such as mass or refractive index—without requiring fluorescent or radioactive tags. This allows for the study of interactions in real-time, preserving the native state of the molecules [1] [2].

Fobisin 101 is a known small-molecule inhibitor of the 14-3-3ζ protein, a member of a protein family that regulates numerous cellular signaling pathways and is a emerging therapeutic target in diseases like cancer and neurodegenerative disorders [3] [4]. Detecting its binding reliably and quantitatively is crucial for further drug development.

Detailed Protocol: SPRi for Screening this compound

The following protocol is adapted from a study that successfully used SPRi to screen small molecule microarrays (SMMs) containing this compound and other 14-3-3ζ inhibitors [4].

Sensor Surface Preparation
  • Chip Cleaning: Begin with a freshly deposited gold-coated SPRi chip. Clean it with a piranha solution (a 70:30 mixture of H₂SO₄ and H₂O₂) for 10 minutes. Caution: Piranha solution is highly corrosive and must be handled with extreme care. Rinse the chip thoroughly with deionized water for 30 minutes and dry under a stream of nitrogen.
  • PEGylation: Incubate the clean chip overnight at 4°C in an ethanol solution containing a 1:10 mixture of two thiolated polyethylene glycol (PEG) compounds: SH-(PEG)₁₀₀₀-COOH and SH-(PEG)₃₄₆-OH. This forms a mixed PEG monolayer. Wash the chip with pure ethanol and dry with nitrogen.
Small Molecule Microarray Fabrication
  • Ligand Immobilization: Activate the carboxylic acid (-COOH) groups on the sensor surface by applying a 1:1 mixture of EDC (0.39 M) and NHS (0.1 M). This forms reactive NHS esters.
  • Spotting: Prepare a 10 mM solution of this compound in 100% DMSO. To facilitate the formation of ester bonds for molecules immobilizing via hydroxyl groups, add N,N-dimethylaminopyridine (DMAP) to a final concentration of 1 µM to the printing solution.
  • Using a contact microarray spotter (e.g., a Genetix Qarray mini), spot the compound solution onto the activated sensor surface in duplicate. A typical spot concentration is 250 µM.
  • Blocking: After spotting, incubate the chip with a superblock solution to deactivate any remaining reactive groups and minimize non-specific binding in subsequent steps.
SPRi Binding Assay
  • Instrument Setup: Perform experiments on an SPRi system like the PlexArray HT.
  • Protein Injection: Dilute the purified 14-3-3ζ protein in a suitable running buffer (e.g., PBS, pH 7.2). Inject the protein solution over the entire microarrayed sensor surface and monitor the binding in real-time.
  • Regeneration: After the association phase, inject a regeneration buffer (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound protein and prepare the surface for the next experiment.
Specificity and Competition Assays

To confirm that binding is specific to the 14-3-3ζ binding groove, two control experiments are recommended:

  • Mutation Control: Repeat the assay using a 14-3-3ζ protein with a point mutation in its binding groove (e.g., K49E). This should significantly reduce or abolish the binding signal [4].
  • Peptide Competition: Perform a competition assay by co-injecting this compound with the R18 peptide, a high-affinity peptide inhibitor for the 14-3-3ζ binding groove. A reduction in the SPRi signal confirms competitive binding [4].

Comparison of Label-Free Detection Techniques

The table below summarizes key label-free techniques suitable for protein-ligand interaction studies, based on information from the search results.

Technique Principle of Detection Applications Key Advantages Estimated Sensitivity / Throughput
SPRi Measures refractive index change on a gold surface [1] Protein-small molecule interactions, high-throughput screening [4] Real-time, multiplexed, label-free, provides kinetic data [1] High sensitivity; High throughput (e.g., 792 features) [1]
SPR Measures refractive index change via a prism [1] Binding kinetics, drug discovery [1] Real-time, sensitive, quantitative ~10 ng/mL for casein; Medium throughput [1]
Nanoporous Silicon Interferometry Measures optical path difference (OPD) due to bound mass [5] Protein-protein interactions in complex mixtures [5] Compatible with complex samples (e.g., plasma), cost-effective surface ~100 ng/mL for IgG; Medium throughput [5]
Bio-Layer Interferometry (BLI) Measures interference pattern shift from a fiber optic tip [6] Kinetic analysis, concentration determination, antibody screening [6] Real-time, requires minimal sample purification, octet format High sensitivity; Medium to High throughput [6]
Ellipsometry Measures polarization state change of reflected light [1] Clinical diagnosis, hormone detection [1] Not restricted to gold surfaces, large field of view ~1 ng/mL; Lower throughput (e.g., 12 spots) [1]
Microcantilevers Measures deflection due to surface stress from molecular binding [2] Pathogen detection, molecular recognition [2] Very high sensitivity, label-free High sensitivity; Low throughput [2]

Troubleshooting and Best Practices

  • Non-Specific Binding: If high non-specific binding is observed, optimize the ratio of SH-(PEG)-COOH to SH-(PEG)--OH during surface preparation. The included hydroxyl-terminated PEG acts as a blocker. Ensure the superblocking step is thorough [4].
  • Low Signal Intensity: Check the activity of the EDC/NHS solution and ensure the spotting solution pH is conducive for nucleophilic attack. Including DMAP can enhance ester bond formation for hydroxy-containing compounds like some isatin derivatives [4].
  • Regeneration: Harsh regeneration conditions can damage the immobilized small molecule. Test a series of regeneration buffers (e.g., low pH, high salt, mild detergent) to find the gentlest yet effective solution that maintains ligand activity over multiple cycles.

Experimental Workflow

The following diagram illustrates the complete SPRi screening process.

Start Start SPRi Screening Surface Sensor Surface Preparation: 1. Clean gold chip with piranha 2. Form mixed PEG monolayer Start->Surface Immob Ligand Immobilization: 1. Activate with EDC/NHS 2. Spot this compound solution Surface->Immob Block Block remaining reactive sites Immob->Block Assay SPRi Binding Assay: 1. Inject 14-3-3ζ protein 2. Monitor binding in real-time Block->Assay Analyze Analyze Binding Data and Regenerate Surface Assay->Analyze Control Specificity Controls: 1. Use K49E mutant protein 2. Perform R18 peptide competition Assay->Control To confirm specificity

References

Validated TR-FRET Assay for 14-3-3 Interaction Screening

Author: Smolecule Technical Support Team. Date: February 2026

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive, homogenous method suitable for high-throughput screening (HTS) of 14-3-3 inhibitors like FOBISIN 101 [1]. This method quantitatively measures the disruption of 14-3-3/client protein interactions.

  • Assay Principle: The assay uses europium (Eu)-labeled 14-3-3 protein as the FRET donor and a Dy647-labeled phosphopeptide derived from a client protein (like Bad) as the FRET acceptor. When the interaction occurs, FRET is detected. Inhibitors disrupt this interaction, reducing the FRET signal [1].
  • Experimental Workflow: The diagram below illustrates the key steps and components of the TR-FRET assay.

G A Incubate 14-3-3ε and Client Peptide B Add this compound or Test Compound A->B C Add Eu-labeled 14-3-3 (FRET Donor) B->C D Add Dy647-pBad Peptide (FRET Acceptor) C->D E Measure TR-FRET Signal D->E F Low FRET = Inhibition E->F G High FRET = Interaction E->G

Assay Optimization Parameters

For reliable results, carefully optimize key parameters. The table below summarizes critical conditions from a successfully miniaturized 1,536-well format uHTS campaign [1].

Parameter Optimized Condition / Value Purpose & Notes
Assay Format Homogeneous, "mix-and-read" Suitable for automation; minimal steps [1].
Reaction Volume Miniaturized (uHTS in 1,536-well plate) Reduces reagent consumption; enables large-scale screening [1].
14-3-3 Protein Recombinant HexaHis-tagged 14-3-3ζ (or other isoforms) His-tag allows detection with anti-His-Eu antibody; 14-3-3ζ was used in the validated assay [1].
Client Peptide Dy647-pS136-Bad (17 residues) Phosphorylation at S136 is critical for 14-3-3 binding [1].
Signal-to-Background >20 High ratio ensures a robust and distinguishable signal [1].
Z' Factor >0.7 Indicates an excellent and highly reproducible assay for HTS [1].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when optimizing and running this compound assays.

Problem Possible Cause Solution & Recommendation
High Background Signal Non-specific binding; compound interference. Titrate protein and peptide concentrations to optimal levels. Use time-delayed TR-FRET measurement to reduce fluorescence interference from library compounds [1].
Low Signal-to-Background Protein or peptide concentration too low; inefficient labeling. Ensure peptide is properly phosphorylated. Confirm the activity of the recombinant 14-3-3 protein. Re-optimize reagent concentrations [1].
Poor Z' Factor High well-to-well variability; signal instability. Ensure reagents are thoroughly mixed and dispensed accurately. Use a fresh, high-quality DMSO batch for compound dissolution if DMSO is the solvent [1].
This compound shows no/low inhibition Assay conditions not optimized for disruption; solvent issue. Include control inhibitors (e.g., peptide R18) for validation. Verify that DMSO concentration is consistent and does not affect protein stability [1].

Experimental Protocol: TR-FRET Assay

This detailed protocol is adapted from the literature and can be applied to study this compound [1].

  • Materials and Reagents
    • Recombinant His-tagged 14-3-3 protein: Expressed and purified from E. coli [1].
    • Dy647-labeled phosphopeptide: Synthesize or source a peptide corresponding to the 14-3-3 binding region of your client protein (e.g., pS136-Bad: LSPFRGRSR[pS]APPNLWA). The phosphorylation site is critical [1].
    • Europium-chelate conjugated anti-HexaHis antibody: (e.g., from PerkinElmer) [1].
    • This compound: Prepare a stock solution in DMSO.
    • Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.5 mM DTT [1].
  • Step-by-Step Procedure
    • Prepare Reaction Mix: In a low-volume assay plate, add the His-tagged 14-3-3 protein (final concentration ~nM range) and the Dy647-labeled phosphopeptide. The exact concentrations must be determined by titration for your system [1].
    • Add Compound: Add this compound or test compound in DMSO. Include controls (e.g., no inhibitor for max signal, R18 peptide for max inhibition).
    • Initiate TR-FRET: Add the Europium-labeled anti-HexaHis antibody to the mixture.
    • Incubate: Allow the plate to incubate in the dark at room temperature for 1-2 hours to reach equilibrium.
    • Read Plate: Measure the time-resolved FRET signal on a compatible plate reader (e.g., excitation ~340 nm, emission ~615 nm & ~665 nm).
    • Analyze Data: Calculate the FRET ratio (665 nm / 615 nm). Percent inhibition is calculated relative to control wells.

Understanding this compound and 14-3-3 Biology

This compound is a pSer/Thr mimetic small molecule that binds to the amphipathic groove of 14-3-3 proteins, thereby blocking their interaction with client proteins such as Akt and Raf-1 [2]. The 14-3-3 proteins are major regulatory hubs in eukaryotic cells, and their aberrant interactions are implicated in diseases like cancer [2] [1]. The signaling pathway below illustrates this interaction and inhibition.

G A Survival Signal (e.g., Growth Factor) B Kinase Activation (e.g., Akt) A->B C Bad Phosphorylation (at S136) B->C D 14-3-3 Binds pBad C->D E Bad Sequestered in Cytoplasm D->E H Disrupted 14-3-3/pBad Interaction D->H Inhibits F Inhibition of Apoptosis (Cell Survival) E->F G This compound G->H I Apoptosis H->I

References

Fobisin 101 common experimental problems

Author: Smolecule Technical Support Team. Date: February 2026

FOBISIN Overview

FOBISIN (Fourteen-three-three Binding Small molecule Inhibitor) is a potential anticancer compound identified by researchers at Emory University School of Medicine. It functions by inhibiting 14-3-3 proteins, which are adapter proteins that are dysregulated in various cancers, such as lung and breast cancer, and impact multiple pathways critical for cancer cell growth [1] [2].

A key experimental finding was that during X-ray crystallography to determine its structure, the radiation caused FOBISIN to form a permanent (covalent) bond with the 14-3-3 protein. This suggests its potential use as a "pro-drug" that could be activated by radiation therapy in a clinical setting, potentially enhancing tumor-selective treatment [1].

Experimental Workflow & Mechanism

The diagram below illustrates the core mechanism of FOBISIN and the X-ray-induced bonding discovered during structural analysis.

fobisin_mechanism compound FOBISIN Compound (Pro-drug) protein_14_3_3 14-3-3 Protein (Clamp-shaped) compound->protein_14_3_3  Binds to xray X-ray Radiation (Activator) compound->xray non_covalent Non-covalent Inhibition protein_14_3_3->non_covalent covalent_complex FOBISIN:14-3-3 Covalent Complex xray->covalent_complex  Induces anticancer_effect Potentiated Anticancer Activity covalent_complex->anticancer_effect

FOBISIN Mechanism and X-ray Induced Bonding - This diagram shows FOBISIN's initial inhibition of the 14-3-3 protein and its subsequent covalent binding upon X-ray exposure, leading to enhanced anticancer effects.

Key Limitations & Knowledge Gaps

The most critical information for your support center audience is what is currently unknown or requires updating.

Information Gap Implication for Researchers
No recent data (latest info is from 2011) [1] [2] The compound may still be in early research stages; its development status is unclear.
No specific experimental protocols Detailed methodologies for synthesis, handling, or assays are not provided.
No documented common problems No specific troubleshooting guides for failed experiments can be constructed.

Guidance for Researchers

Given the lack of recent and specific data, here are steps you can take to find the information you need:

  • Consult Scientific Databases: Search for recent publications on FOBISIN or other "14-3-3 protein inhibitors" in databases like PubMed, Scopus, or Google Scholar. This can reveal if the compound has been developed further.
  • Contact the Source Institution: Reaching out to the Emory University School of Medicine or the Emory Chemical Biology Discovery Center cited in the original research may yield more current information or available reagents [1].
  • General Best Practices: For working with novel small molecule inhibitors, standardize assays with positive and negative controls, perform careful dose-response experiments, and use multiple validation methods to confirm target engagement.

References

Fobisin 101 binding affinity improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding FOBISIN 101 & Its Binding

Q1: What is this compound and what is its primary mechanism of action? this compound (also referred to as compound F1 in literature) is a small molecule inhibitor identified for its role in modulating the 14-3-3 family of phosphoserine/threonine-binding proteins [1]. Its mechanism is twofold:

  • Phosphomimetic Inhibition: It acts as a phosphoserine/threonine-mimetic, competitively disrupting the interaction between 14-3-3 and its client proteins (e.g., Raf-1, PRAS40) [1].
  • Covalent Inactivation: Upon exposure to X-rays during crystallography, the exocyclic nitrogen of this compound formed a covalent bond with the side chain of Lys120 in the binding groove of 14-3-3ζ. This suggests its derivatives could serve as a unique class of covalent, irreversible inhibitors, potentially activated by specific triggers [1].

Q2: What is the measured binding affinity and potency of this compound? The inhibitory strength of this compound has been characterized in several assays, as summarized below [1].

Assay Type Target / Function Measured Value (IC₅₀) Notes
ELISA 14-3-3ζ binding to PRAS40 9.3 µM Half-maximal inhibitory concentration [1]
ELISA 14-3-3γ binding to PRAS40 16.4 µM Half-maximal inhibitory concentration [1]
Functional Assay Stimulation of ExoS ADP-ribosyltransferase 6 - 19 µM Pan-inhibitor; effective across all seven 14-3-3 isoforms [1]

Strategies for Improving Binding Affinity

Improving this compound involves structure-based design and modern computational approaches.

Q3: What structural insights can guide the optimization of this compound? The crystal structure of the 14-3-3ζ/FOBISIN 101 complex (PDB ID not specified in source) reveals key interactions that can be targeted [1]:

  • Covalent Linkage: The pyridoxal-phosphate moiety forms a diazene adduct with Lys120.
  • Phosphate Group Interactions: The phosphate group interacts with the side chains of Lys49 and Asn173.
  • Hydrophobic Contact: The pyridoxal ring makes van der Waals contact with Ile217.
  • Key Residues: Mutagenesis studies confirm the importance of Arg56 and Arg60 for binding the native, uncleaved this compound [1].

Q4: What rational design strategies can be applied? You can leverage several structure-based principles to enhance affinity and selectivity [2]:

  • Exploit Shape Complementarity: Design substituents that better fit the amphipathic binding groove of 14-3-3, maximizing van der Waals contacts. Introducing groups that clash with off-target proteins can dramatically improve selectivity [2].
  • Optimize Electrostatic Interactions: Enhance interactions with the basic patch in the binding groove (e.g., Arg56, Arg127, Tyr128) by modifying the phosphate group or its mimetic [1] [2].
  • Leverage Covalent Bonding: The serendipitous covalent bond with Lys120 points to a strategy of intentionally designing derivatives with warheads that target this residue under specific physiological conditions [1].

Q5: What modern computational tools can predict binding affinity improvements? Traditional molecular dynamics (MD) simulations and newer deep learning frameworks are highly relevant.

  • Molecular Dynamics (MD): MD simulations have been successfully used to study 14-3-3/ligand complexes, characterize conformational changes, and identify key interactions for rational design [3].
  • Deep Learning Frameworks: Tools like HPDAF and FDA show promise for affinity prediction.
    • HPDAF uses a hierarchical attention mechanism to integrate protein sequences, drug graphs, and protein-pocket structural information, leading to high predictive accuracy [4].
    • The FDA framework utilizes AI-predicted protein structures (via ColabFold) and binding poses (via DiffDock) to predict affinity, which is particularly useful when crystal structures are unavailable [5].

The following diagram illustrates a rational workflow for improving this compound, integrating these computational and experimental methods.

fda Start Start: this compound Optimization Struct Obtain 14-3-3 Structure Start->Struct CompTools Computational Design Struct->CompTools ExpTest Experimental Validation CompTools->ExpTest Design derivatives based on structure Analyze Data Analysis ExpTest->Analyze Measure binding & activity Analyze->CompTools Refine model Success Improved Compound Analyze->Success Affinity improved

Experimental Protocols & Validation

Q6: What are key experiments for validating this compound and its derivatives? The activity of this compound was originally characterized using a suite of biochemical and functional assays [1]. The table below outlines these key validation methods.

Assay Protocol Summary Key Outcome for this compound
Fluorescence Polarization (FP) Screen compounds for disruption of a fluorescently-labeled 14-3-3-binding peptide (e.g., pS259-Raf-1) binding to 14-3-3γ [1]. Identified this compound as a primary hit from the LOPAC library [1].
GST Pull-Down / Affinity Chromatography Incubate cell lysates (containing client proteins like Raf-1 or PRAS40) with GST-14-3-3 in the presence of increasing inhibitor concentrations. Analyze bound fractions by immunoblotting [1]. Caused dose-dependent release of full-length client proteins Raf-1 and PRAS40 from 14-3-3 [1].
Enzyme-Linked Immunosorbent Assay (ELISA) Immobilize client protein (e.g., PRAS40). Add 14-3-3 protein with varying inhibitor concentrations. Detect 14-3-3 binding with specific antibody [1]. Determined IC₅₀ values for disrupting 14-3-3/PRAS40 interaction (9.3-16.4 µM) [1].
Exoenzyme S (ExoS) Functional Assay Measure the ability of 14-3-3 proteins to activate ExoS ADP-ribosyltransferase in the presence of the inhibitor [1]. Effectively neutralized 14-3-3-mediated activation of ExoS (IC₅₀ = 6–19 µM across all isoforms) [1].
X-ray Crystallography Soak this compound into pre-formed crystals of 14-3-3ζ. Solve the complex structure to determine the binding mode [1]. Revealed covalent linkage to Lys120 and detailed interaction network within the binding groove [1].

Troubleshooting Guide

Q7: Common issues and solutions when working with this compound.

Problem Potential Cause Suggested Solution
Low potency in cellular assays Poor cell permeability or stability Synthesize cell-permeant prodrugs (e.g., esterify phosphate group). Check compound stability in cell culture medium. [1]
Lack of selectivity between 14-3-3 isoforms Pan-inhibitor nature of parent compound Use structural data to design analogs that exploit subtle differences in iso-specific binding grooves. [6]
Inconsistent results in binding assays Covalent modification under specific conditions Control light and radiation exposure during experiments. Use uncleaved analog for reversible inhibition studies. [1]
Inability to reproduce crystallography findings Unusual radiation-induced reduction during data collection Be aware of this phenomenon. Consider using alternative structural methods like Cryo-EM for confirmation. [1]

References

Fobisin 101: Technical Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and experimental characterization data for Fobisin 101 from the identified literature.

Property Description / Value
Full Chemical Name 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoate [1]
Primary Target 14-3-3 family of phosphoserine/threonine-recognition proteins (pan-inhibitor) [1]

| Key In Vitro Findings | • Effectively blocked binding of 14-3-3 with Raf-1 and PRAS40 [1]. • Neutralized 14-3-3's ability to activate exoenzyme S ADP-ribosyltransferase [1]. • IC₅₀ for 14-3-3ζ binding to PRAS40: 9.3 μM [1]. • IC₅₀ for 14-3-3γ binding to PRAS40: 16.4 μM [1]. • IC₅₀ for blocking 14-3-3 stimulation of ExoS ADP-ribosyltransferase: 6–19 μM (across all seven isoforms) [1]. | | Mechanism of Action | Binds to the basic groove of 14-3-3, covalently modifying Lys120 via its pyridoxal-phosphate moiety after X-ray exposure in crystallography studies, leading to persistent inactivation [1]. | | Relevant Assays | Fluorescence polarization-based binding assay, GST fusion 14-3-3 affinity chromatography, ELISA, functional ADP-ribosyltransferase assay [1]. |

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Issue Possible Cause Recommended Solution
Lack of or poor assay window Incorrect instrument setup or filter configuration [2]. Verify microplate reader setup for TR-FRET/FP assays. Ensure use of correct excitation/emission filters per instrument guidelines [2].
Inconsistent IC₅₀ values between labs or replicates Differences in compound stock solution preparation or stability [2]. Standardize DMSO stock solution preparation (e.g., 1 mM), ensure proper storage, and use fresh aliquots for experiments [2].
Unexpectedly low potency in cell-based assays The compound may have poor cell membrane permeability or be subject to efflux [2]. Consider using a cell-permeant analog or investigate the use of efflux pump inhibitors. Validate target engagement in a cell-free system.
High background or non-specific binding in affinity assays Non-optimal assay conditions (e.g., buffer, concentration). Titrate the compound and key assay components. Include robust controls (e.g., 14-3-3 antagonist peptide R18) to benchmark performance [1].

14-3-3 Signaling Pathways & Disease Relevance

This compound targets the 14-3-3 protein family, which are key regulatory hubs. The diagram below maps the primary signaling pathways and disease contexts involving 14-3-3 proteins.

G 14-3-3 Protein 14-3-3 Protein Raf-1 Raf-1 14-3-3 Protein->Raf-1 Binds/Stabilizes PRAS40 PRAS40 14-3-3 Protein->PRAS40 Binds/Inactivates p53 p53 14-3-3 Protein->p53 Binds/Inactivates Bad Bad 14-3-3 Protein->Bad Binds/Inactivates MAPK Pathway MAPK Pathway Raf-1->MAPK Pathway mTOR Activation mTOR Activation PRAS40->mTOR Activation Apoptosis Apoptosis p53->Apoptosis Bad->Apoptosis Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Cell Survival Cell Survival mTOR Activation->Cell Survival Cell Death Cell Death Apoptosis->Cell Death This compound This compound This compound->14-3-3 Protein Inhibits

Diagram 1: Simplified overview of key 14-3-3 client proteins and the biological processes they regulate. This compound inhibits 14-3-3, potentially disrupting these pathways.

The next diagram illustrates the specific molecular mechanism by which this compound interacts with its target.

Diagram 2: Proposed molecular mechanism of this compound. The compound binds the 14-3-3 groove and can form a covalent adduct with Lys120, a critical residue for phospho-client binding, leading to inhibition.

Key Experimental Protocols & Methodologies

The foundational studies for this compound employed several key biochemical and biophysical techniques. While full protocols are beyond this scope, the core methodologies are outlined below.

  • Fluorescence Polarization (FP) Binding Assay: This was the primary screening method. The assay typically involves incubating a fluorescently-labeled phosphopeptide (e.g., from pS259-Raf-1) with the 14-3-3γ protein. Upon compound addition, displacement of the peptide leads to a decrease in polarization, indicating inhibition [1].
  • GST Fusion 14-3-3 Affinity Chromatography: This method validates inhibition against full-length client proteins. Cell lysates containing binding partners like Raf-1 or PRAS40 are applied to GST-14-3-3 columns in the presence of this compound or a control peptide (e.g., R18). The amount of client protein retained on the column is measured via immunoblotting [1].
  • Functional Assay (ExoS ADP-ribosyltransferase Activation): This assay tests the functional consequence of inhibition. 14-3-3 proteins are known to activate the bacterial Exoenzyme S (ExoS). The assay measures the ability of this compound to block this 14-3-3-mediated activation, confirming functional disruption beyond simple binding [1].
  • X-ray Crystallography for Mechanism Determination: The crystal structure of 14-3-3ζ in complex with this compound was solved, revealing the unexpected covalent modification of Lys120 in the binding groove, providing a structural basis for the persistent inhibitory effect [1].

Recommended Resources for Further Investigation

For comprehensive and up-to-date information, the following databases are invaluable for drug discovery professionals.

  • RCSB Protein Data Bank (PDB): Search for the this compound/14-3-3ζ complex structure to analyze the binding interactions in detail [3].
  • PubChem: Look up the compound for chemical identifiers, properties, and links to related bioactivity data [3].
  • BindingDB: This curated database can be used to find binding data for this compound and similar molecules from scientific literature [3].
  • ClinicalTrials.gov: Monitor this database for any ongoing or planned clinical trials related to 14-3-3 inhibitors [3].

References

Fobisin 101 signal-to-noise enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Fobisin 101 Profile

The table below summarizes the core characteristics of this compound as a 14-3-3 protein-protein interaction inhibitor [1].

Property Description
Chemical Name This compound [1]
Synonyms FOBISIN101 [1]
CAS Number 1370281-06-3 [1]
Molecular Formula C₁₅H₁₁N₃Na₃O₈P [1]
Molecular Weight 461.21 g/mol [1]
Purity >98% [1]
Storage 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [1]

Biological Activity & Assay Data

This compound has been evaluated in various assay formats. The table below outlines its reported inhibitory concentrations (IC50) [1] [2].

Assay/Target IC50 / Activity Experimental Context
Binding to 14-3-3ζ 9.3 µM Inhibition of 14-3-3ζ binding to PRAS40 [1].
Binding to 14-3-3γ 16.4 µM Inhibition of 14-3-3γ binding to PRAS40 [1].
ExoS ADP-ribosyltransferase stimulation 6-19 µM (across all seven 14-3-3 isoforms) Functional assay measuring disruption of 14-3-3's ability to stimulate the ExoS enzyme [1].
Binding of 14-3-3 to Raf-1 & PRAS40 Blocked Reported activity, specific IC50 not provided [1].
TR-FRET Assay (14-3-3ζ / Bad peptide) Validated as an inhibitor Used as a control compound to validate a high-throughput screening assay [2].

Experimental Protocols & Techniques

While a complete step-by-step protocol for using this compound is not available, the following methodologies from the literature can serve as a reference for designing experiments.

TR-FRET-Based Binding Assay

This homogenous, "mix-and-read" assay is suitable for high-throughput screening (HTS) to identify 14-3-3 inhibitors [2].

  • Principle: Measures the interaction between a europium-labeled 14-3-3 protein (FRET donor) and a Dy647-labeled phosphorylated Bad peptide (FRET acceptor). When the interaction is disrupted by an inhibitor like this compound, the FRET signal decreases [2].
  • Key Reagents:
    • Protein: Recombinant HexaHis-tagged 14-3-3ζ protein [2].
    • Peptide: Dy647-pS136-Bad peptide (Dy647-LSPFRGRSR[pS]APPNLWA) [2].
  • Assay Performance: This protocol achieved a robust signal-to-background ratio of >20 and a Z' factor >0.7, making it excellent for HTS [2].
Surface Plasmon Resonance Imaging (SPRi) Screening

This label-free method is used to screen small molecule microarrays for binding to protein targets [3].

  • Workflow:
    • Chip Preparation: Small molecules, including this compound, are covalently immobilized on a gold-coated sensor chip via PEG linkers using EDC/NHS chemistry [3].
    • Screening: The target protein (e.g., 14-3-3ζ) is flowed over the chip. Binding interactions are detected in real-time by SPRi [3].
    • Specificity Tests: To exclude false positives, binding is also tested against unrelated proteins (e.g., PtpA, BirA) and a binding-pocket mutant of 14-3-3ζ (K49E) [3].

The following diagram illustrates the logical workflow of the SPRi screening process:

sppri_workflow Start Start: Prepare Gold Chip A Functionalize Surface (SH-PEG-COOH/SH-PEG-OH) Start->A B Activate Carboxyl Groups (EDC/NHS Chemistry) A->B C Spot Small Molecules (e.g., this compound) B->C D Block Chip (Superblock Solution) C->D E Flow Target Protein (14-3-3ζ) D->E F SPRi Detection (Real-time Binding) E->F G Specificity Controls (Mutant Protein, Unrelated Proteins) F->G End Analyze Binding Data G->End

Potential FAQs (Based on Available Information)

Q: What is the primary mechanism of action of this compound? A: this compound is a small molecule inhibitor that disrupts protein-protein interactions between 14-3-3 proteins and their client proteins, such as Raf-1 and PRAS40 [1].

Q: How should I store and handle this compound? A: The solid powder should be stored at -20°C and is stable for up to 2 years. Once dissolved in DMSO, aliquots are stable for 2 weeks at 4°C and 6 months at -80°C. Repeated freeze-thaw cycles should be avoided [1].

Q: In which assay formats has this compound been validated? A: It has been used as a control inhibitor in multiple assay types, including Fluorescence Polarization (FP), TR-FRET, AlphaScreen, and SPRi-based screenings [2] [3].

A Note on Information Gaps

The search results focused on this compound's basic properties and its use in validating assay systems, but did not contain specific troubleshooting content for common experimental problems, such as low solubility, high background noise, or off-target effects.

To build a more comprehensive knowledge base, I suggest:

  • Consulting Supplier Documentation: The vendor, DC Chemicals, may provide more detailed technical notes [1].
  • Searching Specialized Databases: Look for the primary research paper where this compound was first characterized (Zhao et al., 2011) for in-depth experimental conditions [3].
  • Broadening Search Terms: Searching for general troubleshooting of the specific assay techniques (e.g., "TR-FRET assay high background reduction") may yield applicable solutions.

References

FOBISIN 101: Mechanism & Experimental Context

Author: Smolecule Technical Support Team. Date: February 2026

What is FOBISIN 101? this compound (FOurteen-three-three BInding Small molecule INhibitor 101) is a small molecule identified as a pan-inhibitor of the 14-3-3 family of phosphoserine/threonine-recognition proteins [1]. It effectively disrupts 14-3-3's interactions with both phosphorylated and non-phosphorylated client proteins [1].

Mechanism of Action The compound acts as a phosphoSer/Thr-mimetic. Its unexpected mechanism involves a covalent interaction: during X-ray crystallography, the double bond in this compound was reduced by synchrotron radiation, leading to a covalent linkage between its pyridoxal-phosphate moiety and Lysine 120 (Lys120) in the binding groove of 14-3-3ζ [1]. This modification causes persistent inactivation of 14-3-3 by blocking its ligand-binding groove. Mutagenesis studies also indicate that residues Arg56 and Arg60 are important for binding the native, uncleaved molecule [1].

This mechanism is visualized in the following diagram:

G FOBISIN This compound CovalentBond Covalent Bond FOBISIN->CovalentBond forms Arg56_Arg60 Residues Arg56, Arg60 FOBISIN->Arg56_Arg60 also interacts with Protein 14-3-3ζ Protein BindingGroove Ligand Binding Groove Protein->BindingGroove contains Lys120 Residue Lys120 CovalentBond->Lys120 targets

Experimentally Determined Effective Concentrations

The effective concentration of this compound varies depending on the specific assay and 14-3-3 isoform. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: Inhibition of 14-3-3/Client Protein Interactions

Assay Type Target Interaction IC₅₀ Value Key Findings & Context
ELISA [1] 14-3-3ζ / PRAS40 9.3 μM Measures disruption of binding to a full-length client protein.
ELISA [1] 14-3-3γ / PRAS40 16.4 μM Suggests slight variation in potency between isoforms.

Table 2: Inhibition of 14-3-3-Mediated Functional Activity

Assay Type 14-3-3 Isoform IC₅₀ Range Key Findings & Context
Exoenzyme S ADP-ribosyltransferase Activation [1] All seven isoforms (β, γ, ε, ζ, η, σ, τ) 6 - 19 μM Confirms this compound as a pan-isoform inhibitor. The IC₅₀ for 14-3-3ζ in this assay was ~19 μM.

Table 3: Validation in High-Throughput Screening (HTS) Assays

Assay Type Target Interaction Application / Effect Citation
Time-Resolved FRET (TR-FRET) [2] 14-3-3 / Bad Peptide Used as a positive control to validate HTS assay performance.

Recommended Experimental Protocols

Here are detailed methodologies for key assays used to characterize this compound, which you can adapt for your own concentration optimization.

1. GST-14-3-3 Affinity Chromatography (A Pull-Down Assay) This assay tests the inhibitor's ability to disrupt the interaction between 14-3-3 and full-length client proteins from cell lysates [1].

  • Workflow: Immobilize GST-tagged 14-3-3 protein on glutathione beads. Incubate the beads with cell lysate (e.g., from HEK293T cells) containing your target client protein (e.g., Raf-1 or PRAS40) in the presence of a titration of this compound (e.g., 0-100 μM). After washing, elute the bound proteins and analyze by immunoblotting.
  • Optimal Concentration: A range of 10-50 μM this compound showed a clear, dose-dependent release of Raf-1 and PRAS40 from 14-3-3 [1].

2. Fluorescence Polarization (FP) or TR-FRET (A Binding Assay) These homogenous assays quantitatively measure the disruption of 14-3-3 binding to a fluorescently-labeled phosphopeptide [1] [2].

  • Workflow:
    • FP: Incubate a fixed concentration of 14-3-3 protein with a fluorescent peptide (e.g., pS259-Raf-1). Add this compound in a dose-dependent manner and measure the change in polarization [1].
    • TR-FRET: Use Eu-labeled 14-3-3 as a donor and Dy647-labeled phospho-Bad peptide as an acceptor. Add the inhibitor and measure the decrease in TR-FRET signal [2].
  • Optimal Concentration: IC₅₀ values were found in the low micromolar range (e.g., 9-19 μM) [1]. A typical HTS would test compounds at a single high dose (e.g., 50-100 μM) followed by a dose-response curve.

The experimental workflow for these binding assays is outlined below:

G Start Assay Setup Step1 Incubate 14-3-3 protein with labeled peptide Start->Step1 Step2 Add this compound (Dose-response) Step1->Step2 Step3 Measure Signal (FP or TR-FRET) Step2->Step3 Step4 Calculate IC₅₀ Step3->Step4

Troubleshooting Guide & FAQs

Q1: My positive control (this compound) is not showing inhibition in my binding assay. What could be wrong?

  • Verify Stock Solution: Ensure the compound is dissolved in a suitable solvent (e.g., DMSO) and that the stock concentration is accurate. Avoid repeated freeze-thaw cycles.
  • Check Assay Reagents: Confirm the activity of your recombinant 14-3-3 protein and the labeled peptide. Run a control without the inhibitor to establish a robust binding signal.
  • Final Solvent Concentration: High concentrations of DMSO can interfere with protein interactions. Keep the final DMSO concentration consistent and low (e.g., ≤1%) across all wells, including controls [2].

Q2: I see high variability in my IC₅₀ values between different assay formats. Is this normal?

  • Yes, it is expected. The apparent potency of a mechanism-based inhibitor like this compound can be influenced by the specific assay configuration (e.g., protein concentrations, incubation time, and the readout method). The values in the tables above were derived from different biochemical and functional assays, explaining the range. Always use internally generated, assay-specific values for comparison.

Q3: Does this compound work differently because of its covalent mechanism?

  • Potentially, yes. The covalent bond formation with Lys120 suggests the possibility of persistent inhibition even after the compound is removed. Furthermore, the need for an activation step (which was triggered by X-rays in the original study) might influence its kinetics and effective concentration in your specific experimental setup [1].

Q4: Are there any known off-target effects or limitations?

  • While demonstrated as a pan-14-3-3 inhibitor, its specificity against other unrelated phospho-binding proteins should be evaluated on a case-by-case basis. The current literature primarily characterizes its activity within the context of 14-3-3 interactions.

References

Fobisin 101: Experimental Context & Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental details for Fobisin 101 as identified in the foundational research paper [1]. This data can serve as a benchmark for your own experimental refinements.

Parameter Description
Chemical Identification 4-[(2Z)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl) pyridin-2-ylidene]hydrazinyl]benzoate [1]
Primary Screening Method Chemical screen to identify 14-3-3 inhibitors [1]

| Key Functional Assays | • Blocking binding of 14-3-3 with Raf-1 and proline-rich AKT substrate (40 kDa) [1] • Neutralizing the ability of 14-3-3 to activate exoenzyme S ADP-ribosyltransferase [1] | | Structural Analysis | Crystal structure of 14-3-3 zeta in complex with FOBISIN101 was solved [1] | | Unique Mechanistic Insight | X-rays reduced the double bond, creating a covalent linkage to lysine 120 in the 14-3-3 binding groove, leading to persistent inactivation [1] |

Proposed Experimental Workflow & Mechanism

Based on the published findings, the following diagram illustrates the general experimental workflow and the unique, radiation-triggered mechanism of action for this compound.

fobisin_workflow Figure 1: this compound Experimental Workflow and Mechanism Start Start: Chemical Screen Ident Identify this compound Start->Ident Assay Functional Characterization • Protein Binding Assays • Enzyme Activity Neutralization Ident->Assay Crystal Structural Analysis (X-ray Crystallography) Assay->Crystal Mech Mechanistic Insight: Covalent Linkage to Lysine 120 Crystal->Mech

Guidance for Developing Your Technical Support Content

Since the search results lack specific troubleshooting content, here are practical steps to create the technical support center you need:

  • Consult Specialized Databases: For detailed protocols and potential issues, search PubMed Central (PMC) and Google Scholar. Using the DOI from the paper (10.1073/pnas.1100012108) [1] can help you find the full text. Also, search for papers that have cited this study, as they often contain refined methods and discuss experimental challenges.
  • Focus on Common Pain Points: When building your FAQs, consider problems like:
    • "Low binding inhibition efficacy in cellular assays"
    • "Optimizing compound solubility and delivery"
    • "Reproducing the covalent inactivation effect outside of crystallography conditions"
    • "Specificity controls for 14-3-3 targeting"
  • Leverage General Troubleshooting Principles: While from IT, the core concepts in the search results—such as perseverance, creating a diagram of your experimental process, and cross-referencing solutions with multiple sources—are universally applicable in scientific research [2] [3].

References

Troubleshooting Guide: FOBISIN 101 Experimental Interference

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues and methods to address them, based on established research methodologies.

Issue / Interference Type Evidence / Mechanism Recommended Methodologies for Mitigation
Fluorescence Interference in HTS FOBISIN101 identified via fluorescence polarization (FP) screening [1]. Compound fluorescence can cause false positives/negatives in assays like FP or ALPHAscreen [2]. Use Time-Resolved FRET (TR-FRET). Time-delayed measurement reduces short-lived fluorescence interference from compounds [3].
Covalent, Irreversible Inhibition X-ray crystallography showed FOBISIN101 derivative covalently bonds to Lys120 in 14-3-3ζ binding groove via radiation, causing persistent inactivation [1]. Control radiation/light exposure; use mutagenesis studies (e.g., R56, R60 mutants [1]) to confirm non-covalent binding and test reversibility.

| Off-Target or Non-Specific Effects | FOBISIN101 blocks binding of both phosphorylated (Raf-1, PRAS40) and non-phosphorylated (ExoS) client proteins [1]. | Use multiple binding assays for cross-validation:

  • GST fusion affinity chromatography [1]
  • Functional assays (e.g., ExoS ADP-ribosyltransferase activation) [1]
  • ELISA [1] [2] | | Target Specificity Verification | FOBISIN101 is a "pan-14-3-3 inhibitor" that decreases Raf-1 binding to all seven isoforms [1]. | Use isoform-specific assays; test against irrelevant proteins (e.g., PtpA, BirA) and binding-pocket mutants (e.g., K49E) to exclude false positives [2]. |

Experimental Protocols for Validation

Here are detailed methodologies for key recommended assays from the search results.

TR-FRET Assay for HTS

This homogenous, "mix-and-read" assay is highly sensitive and minimizes compound interference.

  • Principle: Measures interaction between Europium-labeled 14-3-3ζ (donor) and Dy647-labeled phosphorylated Bad peptide (acceptor) [3].
  • Protocol:
    • Recombinant Protein: Use purified HexaHis-tagged 14-3-3ζ [3].
    • Labeling: Use Europium chelate-conjugated anti-HexaHis antibody. The acceptor is a synthetic Dy647-pS136-Bad peptide (Sequence: Dy647-LSPFRGRSR[pS]APPNLWA) [3].
    • Assay Setup: Combine His-14-3-3ζ, anti-His-Eu, Dy647-pS136-Bad peptide, and the test compound in a buffer.
    • Detection: Measure TR-FRET signal after incubation. A disruption of 14-3-3/Bad interaction by FOBISIN101 decreases FRET signal [3].
  • Validation: This assay was validated with known inhibitors (R18 peptide, FOBISIN101) and miniaturized to a 1,536-well format for ultra-HTS [3].
GST Fusion Affinity Chromatography

This method validates the disruption of 14-3-3 interactions with full-length client proteins.

  • Principle: A GST-14-3-3 fusion protein is used to pull down client proteins from cell lysates.
  • Protocol:
    • Immobilize GST-14-3-3 on glutathione-sepharose beads.
    • Incubate the beads with cell lysate and increasing concentrations of FOBISIN101.
    • Wash the beads and elute the bound proteins.
    • Analyze the eluates by Western blotting for client proteins like Raf-1 and PRAS40. Effective inhibition by FOBISIN101 results in a dose-dependent decrease of these clients in the eluate [1].
Functional Assay: Exoenzyme S (ExoS) ADP-Ribosyltransferase Activation

This assay tests the functional consequence of 14-3-3 inhibition in a non-phosphorylation-dependent context.

  • Principle: 14-3-3 proteins stimulate the ADP-ribosyltransferase activity of ExoS [1].
  • Protocol: Monitor the ADP-ribosylation activity of ExoS in the presence of 14-3-3 and FOBISIN101. Successful inhibition is shown by a dose-dependent decrease in enzymatic activity (IC50 reported as 6–19 µM for various isoforms) [1].

Workflow for Troubleshooting FOBISIN 101 Interference

The diagram below outlines a logical pathway to diagnose and resolve interference issues.

Start Suspected this compound Interference Step1 Run TR-FRET Assay to confirm fluorescence interference Start->Step1 Step2 Perform GST Pull-down to confirm effect on full-length proteins Step1->Step2 Fluorescence ruled out Step3 Conduct Functional Assay (e.g., ExoS Activity) Step2->Step3 Binding disruption confirmed Step4 Validate specificity against mutant proteins (K49E) and unrelated targets Step3->Step4 Functional effect observed Result Interference Mechanism Confirmed and Mitigated Step4->Result

Key Technical Notes on this compound

  • Chemical Nature: this compound (Cas No.: 1370281-06-3) is a trisodium salt with a molecular weight of 461.21 [4].
  • Storage: For stability, store as powder at -20°C for up to two years. Once dissolved in DMSO, store at 4°C for two weeks or at -80°C for six months [4].
  • Mechanism Insight: The core inhibitory effect comes from its pyridoxal-phosphate moiety, which mimics phosphoserine/phosphothreonine and occupies the binding groove of 14-3-3 proteins [1].

References

Fobisin 101 data reproducibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Fobisin 101 Quantitative Data

This table summarizes the key available data for this compound, which is crucial for verifying your materials and initial setup [1].

Property Value / Description
CAS Number 1370281-06-3 [1]
Molecular Formula C₁₅H₁₁N₃Na₃O₈P [1]
Molecular Weight 461.209 g/mol [1]
Purity >98% (HPLC) [1]
Target 14-3-3 Protein [1]
Reported IC₅₀ (14-3-3ζ) 9.3 µM (in binding to PRAS40) [1]
Reported IC₅₀ (14-3-3γ) 16.4 µM (in binding to PRAS40) [1]
Primary Biological Effect Inhibits 14-3-3 protein-protein interactions; blocks binding to Raf-1 and PRAS40, and disrupts 14-3-3 stimulation of exoenzyme S [1].

TR-FRET Assay Protocol for 14-3-3/Bad Interaction

This detailed protocol is adapted from a peer-reviewed publication and can serve as a reference for reproducing a key assay used to study 14-3-3 inhibitors like this compound [2].

G A Prepare Recombinant His-Tagged 14-3-3ζ B Synthesize & Label Dy647-pS136-Bad Peptide A->B C Prepare Assay Plate (Add 14-3-3, Bad Peptide, Anti-His-Eu Antibody) B->C D Incubate in Dark (~1 hour at RT) C->D E TR-FRET Measurement (Excitation: 340 nm Emission: 615 nm & 665 nm) D->E F Calculate FRET Ratio (665 nm / 615 nm) E->F

Workflow Overview: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay detects the interaction between 14-3-3 proteins and a phosphorylated client peptide (Bad) [2].

Detailed Materials & Methods [2]:

  • Proteins and Peptides:

    • 14-3-3 Protein: Recombinant HexaHistidine (His)-tagged 14-3-3ζ protein is expressed in E. coli and purified using a nickel-nitrilotriacetic acid (Ni²⁺-NTA) column.
    • Bad Peptide: A 17-amino acid peptide derived from Bad, phosphorylated at serine 136 (pS136), is synthesized and labeled with the FRET acceptor dye Dy647. The sequence is: Dy647-LSPFRGRSR(pS)APPNLWA.
    • Control Peptides: Include non-phosphorylated Bad peptide (S136-Bad) and other phosphorylated peptides (e.g., pS259-Raf-1) for specificity testing.
    • Antibody: Europium (Eu) chelate-conjugated anti-HexaHis antibody (e.g., from PerkinElmer) serves as the FRET donor.
  • Assay Procedure:

    • Reaction Setup: In a low-volume assay plate (e.g., 384-well or 1536-well format), combine:
      • His-14-3-3ζ protein (typical final concentration ~10-50 nM)
      • Dy647-pS136-Bad peptide (typical final concentration ~50-200 nM)
      • Anti-His-Eu antibody (concentration optimized by titration, e.g., ~1-5 nM)
      • Assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.5 mM DTT).
    • Incubation: Protect the plate from light and incubate for approximately 1 hour at room temperature to allow complex formation.
    • Detection: Measure time-resolved fluorescence using a compatible plate reader.
      • Excitation: 340 nm
      • Emission: 615 nm (Eu signal) and 665 nm (Dy647 signal via FRET).
    • Data Analysis: Calculate the TR-FRET ratio as Emission at 665 nm / Emission at 615 nm. A high ratio indicates a strong 14-3-3/Bad interaction. Inhibition by this compound will decrease the 665 nm signal, thus lowering the FRET ratio.

Troubleshooting Common Reproducibility Issues

Since literature specifically on this compound issues is limited, here are general strategies for troubleshooting protein-protein interaction assays.

  • Verify Compound Integrity: Over time or with improper handling, the activity of small molecules can degrade.
    • Action: Check the purity of your this compound stock via HPLC. Ensure it is stored as recommended (often at -20°C in a dry, dark environment) and that stock solutions in DMSO are fresh or properly aliquoted to avoid freeze-thaw cycles.
  • Control Experiments Are Crucial: Robust controls are essential to confirm that the observed signal is specific.
    • Action: Always include control wells without the protein (to detect peptide-antibody interaction) and without the peptide (to assess background). Use the non-phosphorylated Bad peptide (S136-Bad) to confirm that binding is phosphorylation-dependent [2].
  • Optimize Reagent Concentrations: The performance of TR-FRET assays is highly sensitive to the concentrations of each component.
    • Action: Perform checkerboard titrations of the 14-3-3 protein, Dy647-Bad peptide, and anti-His-Eu antibody to determine the optimal ratio that gives the highest signal-to-background (often >20) and Z'-factor (>0.7) [2].

References

Fobisin 101 technical challenges solutions

Author: Smolecule Technical Support Team. Date: February 2026

Fobisin 101: Technical Overview

What is this compound? this compound is a small molecule inhibitor of 14-3-3 protein-protein interactions (PPIs) [1] [2]. It effectively blocks the ability of all seven 14-3-3 isoforms to stimulate exoenzyme S (ExoS) ADP-ribosyltransferase, with half-maximal inhibitory concentration (IC50) values in the low micromolar range [2].

Mechanism of Action this compound binds directly to the conserved phospho-peptide binding groove of 14-3-3 proteins. It interacts with key lysine residues (K49 and K120), which are critical for coordinating the phosphate group of binding partners [3]. This binding competitively inhibits the interaction between 14-3-3 and its client proteins.

The diagram below illustrates this mechanism.

G Fobisin101 This compound Groove 14-3-3 Phospho-binding Groove Fobisin101->Groove Binds to Client Phosphorylated Client Protein (e.g., PRAS40, Raf-1) Fobisin101->Client Disrupts interaction Groove->Client Normally binds

Quantitative Binding Data The table below summarizes the inhibitory activity (IC50) of this compound against different 14-3-3 isoforms in a binding assay with the client protein PRAS40 [2].

14-3-3 Isoform IC50 (μM)
ζ (YWHAZ) 9.3
γ (YWHAG) 16.4

Experimental Guide & Validation

Basic Handling and Storage

  • Purity: >98% [2].
  • Molecular Formula: C₁₅H₁₁N₃Na₃O₈P [2].
  • Storage: Store the powder at -20°C. Once dissolved in DMSO, aliquots are stable for 2 weeks at 4°C or 6 months at -80°C. Avoid multiple freeze-thaw cycles [2].

Validating this compound Activity and Specificity

The following workflow, adapted from a screening study, outlines key experiments to confirm that your compound is active and working specifically through the 14-3-3 pathway [4].

G Start Start: Confirm Binding Step1 Use SPRi, ELISA, or FP assay to confirm direct binding to 14-3-3ζ. Start->Step1 Step2 Test binding to 14-3-3ζ K49E mutant. Binding should be abolished. Step1->Step2 Step3 Perform competition assay with R18 peptide. this compound should compete. Step2->Step3 Step4 Test on unrelated proteins (e.g., PtpA, BirA). No binding should occur. Step3->Step4 Step5 Validate functionally in a cellular or biochemical assay (e.g., disrupt 14-3-3/PRAS40). Step4->Step5 End Confirmed Active & Specific Step5->End

Detailed Methodologies for Key Validation Experiments

  • Competition Assay with R18 Peptide The R18 peptide is a well-characterized, high-affinity 14-3-3 inhibitor peptide that also binds the central groove [3]. You can use Surface Plasmon Resonance (SPR) or ELISA to set up a competition experiment.

    • Protocol: Immobilize 14-3-3ζ protein on an SPR chip or assay plate. Pre-incubate the protein with a series of concentrations of this compound, then introduce a fixed concentration of the R18 peptide. A reduction in the R18 signal in a dose-dependent manner with this compound confirms that they compete for the same binding site [4].
  • Binding Assay with K49E Mutant Lysine 49 (K49) is a critical residue in the 14-3-3 binding groove [3]. Mutating it to glutamine (K49E) disrupts the positive charge and the phosphate-binding pocket.

    • Protocol: Express and purify the recombinant 14-3-3ζ K49E mutant protein. Use a binding assay like SPRi or ELISA to test the binding of this compound to this mutant compared to the wild-type protein. A significant reduction or abolition of binding to the mutant strongly indicates that this compound acts through the canonical binding groove [4].
  • Functional Cellular Assay: Disrupting 14-3-3/PRAS40 Interaction The 14-3-3ζ-PRAS40 interaction is a well-established complex that can be used to test this compound's efficacy in a more physiological context.

    • Protocol: a. Cell Lysis: Lyse cells that express PRAS40 and 14-3-3. b. Treatment: Incubate the cell lysate with this compound (e.g., 0-50 μM range) or a vehicle control (DMSO) for 1-2 hours on ice. c. Co-immunoprecipitation (Co-IP): Immunoprecipitate 14-3-3 using a specific antibody. d. Detection: Analyze the immunoprecipitate by Western blot. Probe for the presence of PRAS40. Successful disruption of the interaction by this compound will result in a dose-dependent decrease in the amount of PRAS40 co-precipitated with 14-3-3 [2].

Frequently Asked Questions

  • What is the solubility and recommended solvent for this compound? this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO and then dilute it into your aqueous assay buffers. The final DMSO concentration should be kept as low as possible (typically ≤0.1-1%) to avoid cytotoxicity or non-specific effects [2].

  • Does this compound show specificity towards any 14-3-3 isoform? The available data indicates that this compound can inhibit multiple isoforms, but with varying potency. As shown in the table above, it is slightly more potent against the ζ isoform than the γ isoform [2]. The mechanism for this slight selectivity is not fully understood, and its activity against other isoforms should be determined empirically for your specific application.

  • Are there any known off-target effects? The current literature does not provide a comprehensive off-target profile. The validation experiments described above (testing binding to unrelated proteins like PtpA and BirA) are crucial steps to confirm specificity for your experimental system [4]. Always include appropriate controls to rule out non-specific effects.

  • What is the typical working concentration range for this compound in cell-based assays? Based on its IC50 values, a good starting range for cell-based experiments is 1-50 μM [2]. However, it is critical to perform a dose-response curve for your specific assay and cell type to determine the optimal effective concentration and to assess any potential cytotoxicity at higher doses.

Key Considerations for Your Research

  • Context is Critical: The 14-3-3 interactome is highly dynamic and changes under stress conditions like nutrient loss or genotoxic stress [3]. The effectiveness of this compound may vary depending on the cellular context and the specific 14-3-3 client protein you are studying.
  • Use as a Chemical Probe: this compound is an excellent research tool for validating the role of 14-3-3 PPIs in a pathway. However, given its relatively low potency (micromolar range), it should be used as a chemical probe alongside other methods (e.g., genetic knockdown) to strengthen your conclusions.

References

Fobisin 101 vs alternative compounds efficacy

Author: Smolecule Technical Support Team. Date: February 2026

FOBISIN101 and Alternative 14-3-3 Inhibitors

The table below summarizes key information on FOBISIN101 and other referenced 14-3-3 protein-protein interaction inhibitors.

Compound Name Chemical Nature Primary Target / Interaction Reported Potency (IC₅₀ / Efficacy) Key Experimental Evidence

| FOBISIN101 | Small molecule (pyridoxal-phosphate derivative) | Pan-14-3-3 inhibitor [1] | • IC₅₀: 9.3 μM (14-3-3ζ/PRAS40) [1] • IC₅₀: 16.4 μM (14-3-3γ/PRAS40) [1] • IC₅₀: 6-19 μM (Stimulation of ExoS ADP-ribosyltransferase) [1] | Disrupts 14-3-3 binding to full-length client proteins (Raf-1, PRAS40) in GST affinity chromatography and ELISA; functional assay with ExoS enzyme [1]. | | Peptide R18 | Synthetic peptide | Pan-14-3-3 inhibitor [2] [1] | Disrupts 14-3-3/client protein interaction in validation assays [2]. | Used as a positive control in TR-FRET assays to validate disruption of 14-3-3/Bad interaction [2]. | | Difopein | Recombinant peptide (dimeric R18) | Pan-14-3-3 inhibitor [1] | Information not specified in search results. | Manually curated known interaction; cited as a defined 14-3-3 antagonist peptide [1]. |

Experimental Protocols for Key Assays

The experimental data for these compounds comes from well-established biochemical and biophysical techniques:

  • Fluorescence Polarization (FP) Assay: This was the primary method used for the initial identification of FOBISIN101 [1]. The assay measures the change in fluorescence polarization of a tracer (like a fluorescein-labeled pS259-Raf-1 peptide) as it binds to the 14-3-3 protein. Disruption of this binding by an inhibitor leads to a decrease in polarization, allowing for the calculation of IC₅₀ values [1].
  • Time-Resolved FRET (TR-FRET) Assay: This homogenous, "mix-and-read" assay is highly suitable for high-throughput screening (HTS) [2]. It uses europium-labeled 14-3-3 as a donor and Dy647-labeled phosphorylated Bad peptide as an acceptor. When the interaction is disrupted, the FRET signal decreases. This assay is noted for its excellent signal-to-background ratio (>20) and robustness (Z' values >0.7) [2].
  • GST Fusion Affinity Chromatography: This method evaluates the disruption of 14-3-3 binding to full-length client proteins (e.g., Raf-1, PRAS40) in a more complex, cell-lysate environment [1].
  • Functional Assay (Exoenzyme S Stimulation): This assay tests the inhibitor's ability to neutralize the biological function of 14-3-3, which is to stimulate the ADP-ribosyltransferase activity of ExoS, a bacterial effector [1].

14-3-3 Inhibition Signaling Pathway

The following diagram illustrates the core signaling pathway impacted by these inhibitors, highlighting the role of 14-3-3 proteins and the mechanism of action for compounds like FOBISIN101.

G SurvivalSignal Survival Signal (e.g., Growth Factors) Kinase Kinase Activation (e.g., Akt) SurvivalSignal->Kinase ClientProtein Client Protein (e.g., Bad, Raf-1) Kinase->ClientProtein Phosphorylation PhosphoClient Phosphorylated Client Protein ClientProtein->PhosphoClient Complex 14-3-3 / Client Protein Complex PhosphoClient->Complex Binds CellSurvival Cell Survival & Proliferation Complex->CellSurvival Apoptosis Apoptosis Inhibition Complex->Apoptosis Inhibitor Inhibitor (e.g., FOBISIN101) Disruption Complex Disruption Inhibitor->Disruption Blocks Disruption->Complex

Research Context and Limitations

  • Therapeutic Targeting of 14-3-3: The 14-3-3 protein family are major regulatory hubs in eukaryotic cells, and their dysregulation is implicated in various human diseases, including cancer, neurodegenerative disorders, and inflammatory diseases [2] [3]. Inhibiting specific 14-3-3/client protein interactions is therefore an active area of research for therapeutic development [3].
  • Mechanism of FOBISIN101: A crystal structure of 14-3-3ζ in complex with FOBISIN101 revealed an unexpected mechanism. The compound forms a covalent adduct with a critical lysine residue (Lys120) in the binding groove of 14-3-3, leading to persistent inactivation [1]. This suggests FOBISIN101-like molecules could represent a unique class of 14-3-3 inhibitors.
  • Comparative Efficacy Data Gap: The search results do not contain direct, head-to-head experimental comparisons of the efficacy (e.g., IC₅₀ values) between FOBISIN101, R18, and difopein under identical conditions. The data for FOBISIN101 comes from its initial characterization studies [1], while R18 is often used as a validation tool [2].

Future Research Directions

To advance the comparison of 14-3-3 inhibitors, you might consider:

  • Profiling in Diverse Assays: Evaluating all candidate compounds using the same panel of assays (e.g., TR-FRET with different client proteins like Bad and Raf-1) to determine isoform and client selectivity.
  • Cellular and In Vivo Models: Assessing the activity of these inhibitors in cellular models of diseases like cancer (e.g., breast, lung, head and neck cancers where 14-3-3ζ is implicated) [3] to move beyond purely biochemical data.

References

Quantitative Binding Profile of Fobisin 101

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data that characterizes Fobisin 101 as a pan-isoform 14-3-3 inhibitor, meaning it disrupts the interactions of all seven 14-3-3 isoforms with client proteins [1].

Target / Interaction Assay Type Reported IC₅₀ / Effective Concentration Key Findings
14-3-3ζ / PRAS40 ELISA (In vitro binding) 9.3 µM [1] [2] Disrupts phosphorylation-dependent interaction [1].
14-3-3γ / PRAS40 ELISA (In vitro binding) 16.4 µM [1] [2] Confirms pan-isoform inhibitory activity [1].
All Seven 14-3-3 Isoforms Exoenzyme S (ExoS) Functional Assay 6 - 19 µM [1] Blocks 14-3-3's ability to stimulate ExoS ADP-ribosyltransferase activity [1].
14-3-3 / Raf-1 & PRAS40 GST-14-3-3 Affinity Chromatography Dose-dependent disruption [1] Releases full-length client proteins from 14-3-3 in cell lysates [1].

Experimental Protocols for Validation

The binding data for this compound was generated using several biochemical and functional assays. Here are the methodologies for the key experiments cited.

Fluorescence Polarization (FP) Based Primary Screening
  • Purpose: Initial high-throughput screening to identify compounds that disrupt 14-3-3/client protein interactions [1].
  • Workflow: The interaction between a purified 14-3-3γ protein and a fluorescently-labeled phosphopeptide derived from Raf-1 (pS259-Raf-1) is monitored. When the peptide is bound to the large 14-3-3 protein, its rotational speed is slow, resulting in a high FP signal. If a small molecule like this compound displaces the peptide, the peptide rotates faster, leading to a decrease in the FP signal [1].
ELISA for Quantitative IC₅₀ Determination
  • Purpose: To quantitatively measure the potency of this compound in disrupting 14-3-3 binding to a full-length client protein (PRAS40) [1].
  • Workflow:
    • A purified 14-3-3 protein (ζ or γ isoform) is immobilized on a plate.
    • PRAS40 protein is added along with increasing concentrations of this compound.
    • After incubation, the plate is washed to remove unbound material.
    • The amount of PRAS40 that remains bound to 14-3-3 is detected using a PRAS40-specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
    • The enzyme's activity is measured by adding a chemiluminescent substrate, and the signal is quantified. The concentration of this compound that reduces the signal by 50% is reported as the IC₅₀ [1].
Time-Resolved FRET (TR-FRET) Assay
  • Purpose: A highly sensitive, homogenous ("mix-and-read") assay format suitable for high-throughput screening of 14-3-3 interactions [3].
  • Workflow:
    • A His-tagged 14-3-3ζ protein is used with a Europium (Eu)-labeled anti-His antibody as the FRET donor.
    • A phosphorylated Bad peptide (pS136-Bad) is labeled with Dy647 as the FRET acceptor.
    • When 14-3-3 and the Bad peptide interact, the donor and acceptor are brought close, and FRET occurs upon excitation.
    • This compound, by disrupting this interaction, reduces the FRET signal. This assay achieved a high signal-to-background ratio (>20) and is validated for robustness (Z' > 0.7) [3].

Mechanism of Action and Specificity

The crystal structure of 14-3-3ζ in complex with this compound reveals its unique mechanism. The pyridoxal-phosphate moiety of this compound forms a covalent bond with Lysine 120 (Lys120) in the binding groove of 14-3-3ζ. This modification was triggered by X-ray radiation during crystallography and leads to persistent inactivation of the protein. The phosphate group of this compound also interacts with Lys49 and Asn173, key residues in the conserved phosphopeptide-binding groove [1]. This mechanism is illustrated in the diagram below.

G This compound Covalent Binding to 14-3-3 cluster_1 14-3-3 Protein Binding Groove 14-3-3 Protein 14-3-3 Protein Lys49 Lys49 14-3-3 Protein->Lys49 Lys120 Lys120 14-3-3 Protein->Lys120 Asn173 Asn173 14-3-3 Protein->Asn173 This compound This compound This compound->Lys49 Ionic Interaction This compound->Lys120 Covalent Bond This compound->Asn173 H-bond

This compound acts as a phosphoserine/threonine-mimetic, competing with native client proteins for the binding groove [1]. Its effectiveness across diverse assay formats (FP, TR-FRET, ELISA) and against multiple client proteins (Raf-1, PRAS40, Bad) supports its role as a foundational tool for studying 14-3-3 biology [3] [1].

Key Takeaways for Researchers

  • Profile: this compound is a validated, small-molecule pan-14-3-3 inhibitor with mid-micromolar potency, useful as a chemical probe to disrupt a wide range of 14-3-3-dependent signaling events in cellular models [1].
  • Mechanism: It occupies the conserved client-binding groove and can form a covalent adduct with Lys120 under specific conditions, providing a structural basis for its inhibitory activity [1].
  • Versatility: The experimental protocols, particularly the TR-FRET assay, provide robust and miniaturizable methods for your own screening campaigns to discover more potent or selective 14-3-3 modulators [3].

References

Fobisin 101 comparative performance analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Performance Data of FOBISIN101

The table below summarizes the key experimental data for FOBISIN101 (also referred to as F1 in the source material) as reported in the literature.

Assay Type Target / Function Performance Metric (IC₅₀) Experimental Context & Comparison
Fluorescence Polarization (FP) [1] 14-3-3γ / pS259-Raf-1 peptide Identified as a hit [1] Initial identification from LOPAC library screening [1].
ELISA [1] 14-3-3ζ / PRAS40 9.3 μM [1] Disruption of binding to a full-length client protein [1].
ELISA [1] 14-3-3γ / PRAS40 16.4 μM [1] Disruption of binding to a full-length client protein [1].
Functional Assay (ExoS ADP-ribosyltransferase) [1] All seven 14-3-3 isoforms 6–19 μM [1] Effective functional inhibition across all isoforms; blocks interaction with both phosphorylated and non-phosphorylated client proteins [1].
GST Affinity Chromatography [1] 14-3-3 / Raf-1 & PRAS40 Dose-dependent disruption [1] Efficacy similar to the peptide antagonist R18; acts as a pan-14-3-3 inhibitor [1].
TR-FRET Assay [2] 14-3-3ζ / pS136-Bad peptide Robust signal blockade [2] Used as a known control inhibitor to validate a high-throughput screening assay [2].

Detailed Experimental Protocols

The key data for FOBISIN101 was generated using the following established biochemical methods:

  • Fluorescence Polarization (FP) Binding Assay: This was the primary screening method. The assay measures the change in polarization of fluorescently labeled tracer peptides (like pS259-Raf-1) when they are displaced from the 14-3-3 protein by an inhibitor. A decrease in polarization signal indicates successful disruption of the interaction [1].
  • Exoenzyme S (ExoS) ADP-ribosyltransferase Stimulation Assay: This is a functional assay that measures the consequences of 14-3-3/client protein interaction. 14-3-3 proteins stimulate the ADP-ribosyltransferase activity of ExoS. An inhibitor that disrupts the 14-3-3/ExoS interaction will reduce this enzymatic activity, providing a functional readout of inhibition beyond simple binding [1].
  • GST Fusion 14-3-3 Affinity Chromatography: This method validates interactions with full-length client proteins. Cell lysates containing native client proteins like Raf-1 or PRAS40 are passed over a column with immobilized GST-14-3-3. The ability of FOBISIN101 to elute these client proteins from the column demonstrates its efficacy in a more complex, non-peptide-based system [1].

Mechanism of Action and Signaling Pathways

FOBISIN101 functions by targeting the conserved phosphopeptide-binding groove of 14-3-3 proteins.

pathway SurvivalSignal Survival Signal (e.g., Akt) pBad Bad (phosphorylated) SurvivalSignal->pBad Complex 14-3-3 / pBad Complex pBad->Complex Sequestration Bad Sequestration in Cytoplasm Complex->Sequestration ApoptosisActivation Activation of Apoptosis Complex->ApoptosisActivation Disruption Releases Bad ApoptosisInhibition Inhibition of Apoptosis Sequestration->ApoptosisInhibition FOBISIN101 FOBISIN101 FOBISIN101->Complex Disrupts

This diagram illustrates how FOBISIN101 promotes apoptosis by disrupting the 14-3-3/Bad complex [2] [1].

Structural studies revealed that FOBISIN101 covalently modifies a key lysine residue (Lys120 in the 14-3-3ζ isoform) within the binding groove. This unexpected covalent linkage, triggered by X-ray exposure during crystallography, leads to persistent inactivation of 14-3-3 [1] [3].

mechanism FOBISIN101 FOBISIN101 Molecule CovalentComplex Covalent FOBISIN101- 14-3-3 Complex FOBISIN101->CovalentComplex Lys120 Lys120 in 14-3-3 Binding Groove Lys120->CovalentComplex Inactive14 Inactive14 CovalentComplex->Inactive14 -3 Persistent Inactivation of 14-3-3

The diagram shows the unique covalent mechanism where FOBISIN101 binds to Lys120, leading to lasting 14-3-3 inactivation [1] [3].

Research Context and Limitations

  • Dated Information: The core research on FOBISIN101 was published in 2011 [1]. The field of 14-3-3 inhibitors may have advanced significantly since then, and newer, more potent small molecules may have been developed.
  • Limited Direct Comparisons: The data directly compares FOBISIN101's efficacy mostly to the R18 peptide [1]. A comprehensive comparison with other modern small-molecule inhibitors is not available in the search results.
  • Primarily Preclinical Data: The available information is from in vitro biochemical and structural studies. Data on cellular activity, specificity, or in vivo efficacy is lacking in the provided sources, which is critical for full therapeutic development.

To obtain a more current and comprehensive comparison, I suggest you:

  • Search specialized databases like PubMed or Scopus for recent review articles on "14-3-3 protein inhibitors" or "small molecule protein-protein interaction inhibitors."
  • Look for patent literature, which can often reveal the latest developments and comparative data from pharmaceutical companies and research institutions.

References

FOBISIN101 Profile and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and key experimental data for the 14-3-3 inhibitor FOBISIN101.

Aspect Description and Key Findings
Full Name FOurteen-three-three BInding Small molecule INhibitor 101 [1]
Chemical Nature Pyridoxal-phosphate moiety linked to p-amino-benzoate via an N=N bond [1]
Primary Target The phosphopeptide-binding groove of 14-3-3 proteins [1] [2]
Key Residues for Binding Lysine 120 (K120) and Lysine 49 (K49) [1] [2]
Inhibitory Activity (IC₅₀) 9.3 - 19 μM (Varies by isoform and client protein in functional assays) [1]
Covalent Inhibition Triggered by X-ray/synchrotron radiation; forms covalent bond with K120 [1]
Tested Client Proteins Raf-1, PRAS40, Exoenzyme S (ExoS) ADP-ribosyltransferase [1]

Validated Experimental Protocols

The activity of FOBISIN101 has been confirmed through several biochemical and biophysical methods. Here are the details of key experimental protocols you can reference.

Fluorescence Polarization (FP) Screening Assay

This was the primary method used to discover FOBISIN101 from a library of compounds [1] [3].

  • Principle: Measures the change in polarization of fluorescent light emitted by a tracer when its rotation is altered by binding events.
  • Protocol Setup: The assay monitored the disruption of the interaction between purified 14-3-3γ protein and a fluorescently labeled pS259-Raf-1 peptide [1]. Compounds that caused a decrease in polarization signal indicated disruption of the PPI.
Time-Resolved FRET (TR-FRET) Validation Assay

This homogeneous, "mix-and-read" assay is highly suitable for High-Throughput Screening (HTS) and has been used to validate FOBISIN101 [3].

  • Principle: Measures the energy transfer between a donor (e.g., Europium cryptate) and an acceptor (e.g., Dy647) when in close proximity.
  • Protocol Setup [3]:
    • Proteins/Peptides: His-tagged 14-3-3ζ and a Dy647-labeled phosphorylated Bad peptide (pS136-Bad).
    • Detection: An anti-HexaHis antibody conjugated to Europium (FRET donor) binds to the His-14-3-3ζ. When the Dy647-pS136-Bad peptide (FRET acceptor) binds to 14-3-3, FRET occurs.
    • Inhibition Test: FOBISIN101 disruption of this interaction reduces the FRET signal. This assay achieved a high Z' factor (>0.7), indicating robustness for HTS.
GST Pull-Down Assay

This method tested FOBISIN101's ability to disrupt interactions with full-length client proteins in a complex mixture [1].

  • Principle: A GST-tagged 14-3-3 protein is immobilized on glutathione beads and incubated with cell lysate. Bound client proteins are eluted and detected via immunoblotting.
  • Protocol Setup: Cell lysates containing native client proteins (e.g., Raf-1, PRAS40) were treated with FOBISIN101 before or during incubation with GST-14-3-3 beads. The dose-dependent decrease in co-precipitated client proteins demonstrated effective cellular PPI inhibition [1].

Mechanism of Action and Signaling Context

FOBISIN101 functions as a phospho-serine/threonine mimetic that occupies the conserved binding groove of 14-3-3 proteins [1]. Its unique mechanism involves a radiation-triggered covalent bond formation with a critical lysine residue. The following diagram illustrates how 14-3-3 proteins function as signaling hubs and where FOBISIN101 acts.

architecture SurvivalSignal Survival Signal (e.g., IGF-1) Kinase Kinase (e.g., Akt) SurvivalSignal->Kinase ProApoptoticProtein Pro-apoptotic Protein (e.g., Bad, Raf-1) Kinase->ProApoptoticProtein Phosphorylation Phosphorylation ProApoptoticProtein->Phosphorylation a1433 14-3-3 Dimer Phosphorylation->a1433 Sequestration Sequestration (Inhibition of Apoptosis) a1433->Sequestration FOBISIN101 FOBISIN101 FOBISIN101->a1433 Binds Groove & Blocks Interaction

Guide Development Considerations

For a comprehensive comparison guide, please note that the search results I obtained lack direct, head-to-head experimental data comparing FOBISIN101's binding affinity or cellular potency against other well-characterized 14-3-3 inhibitors, such as peptide-based difopein or other small molecules like Blapsin. This type of direct comparative data is likely found in highly specialized primary research articles.

To strengthen your guide, you could:

  • Consult Specialized Databases: Search chemical and pharmaceutical literature databases (e.g., PubMed, Scopus) for studies that directly compare multiple 14-3-3 inhibitors.
  • Focus on Mechanism: In the absence of direct comparisons, your guide can objectively contrast the different mechanisms of various inhibitors (e.g., peptide vs. small molecule, orthosteric vs. allosteric, covalent vs. non-covalent).
  • Highlight Assay Utility: Emphasize that the experimental protocols detailed here are standard for evaluating any 14-3-3 PPI inhibitor.

References

Experimental Techniques for Validating FOBISIN 101

Author: Smolecule Technical Support Team. Date: February 2026

Technique Purpose in Validation Key Experimental Findings & Data
Fluorescence Polarization (FP) Primary HTS assay to identify initial hits that disrupt 14-3-3/peptide interaction [1] [2]. Identified FOBISIN 101 from the LOPAC library by its disruption of 14-3-3γ binding to a phospho-Raf-1 peptide [2].
TR-FRET Assay Confirmatory, uHTS-suitable assay to measure disruption of 14-3-3/client protein binding [1]. Used as a secondary validation assay. Achieved a Z' factor >0.7, indicating excellent assay robustness. This compound was used as a positive control inhibitor [1].
GST Pull-Down & ELISA Validate inhibition against full-length client proteins in a more complex, cellular context [2]. Disrupted binding of 14-3-3 to full-length partners Raf-1 and PRAS40 in cell lysates. IC₅₀ values of 9.3 μM (14-3-3ζ) and 16.4 μM (14-3-3γ) for PRAS40 binding [2].
Functional Bioassay Test ability to neutralize 14-3-3's biological function [2]. Blocked 14-3-3-stimulated activity of exoenzyme S ADP-ribosyltransferase; IC₅₀ ranged from 6 to 19 μM across all seven 14-3-3 isoforms [2].
X-ray Crystallography Determine the atomic-level mechanism of inhibition and binding site [2]. Revealed this compound covalently bound to Lys120 in the peptide-binding groove of 14-3-3ζ, acting as a phospho-serine/threonine mimetic [2].

Detailed Experimental Protocols

The validation of this compound involved a multi-stage process, from initial screening to mechanistic studies.

Primary Screening via Fluorescence Polarization (FP)
  • Objective: To identify small molecules that disrupt the interaction between 14-3-3 proteins and their phosphorylated client peptides.
  • Methodology: A fluorescence-labeled phosphopeptide (e.g., from Raf-1) is incubated with the 14-3-3 protein. When bound, the complex rotates slowly, resulting in high polarization. If a test compound (like this compound) successfully competes for the binding groove, the peptide is displaced, leading to a faster rotation and a measurable decrease in fluorescence polarization [2]. This homogenous, mix-and-read format is suitable for high-throughput screening (HTS) of large compound libraries.
Orthogonal Validation via TR-FRET
  • Objective: To confirm hits from the FP screen using a different, ratiometric technology that minimizes fluorescence interference.
  • Methodology:
    • One binding partner is labeled with a donor fluorophore (e.g., Europium chelate) and the other with an acceptor (e.g., Dy647).
    • When the two labeled partners interact, excitation of the donor leads to energy transfer (FRET) and emission from the acceptor.
    • The signal is measured as a ratio of acceptor-to-donor emission, reducing well-to-well variability.
    • Inhibitors like this compound disrupt this proximity, reducing the FRET signal [1].
    • This assay was miniaturized to a 1,536-well format, demonstrating its suitability for ultra-HTS [1].
Functional Validation in Cellular Contexts
  • Objective: To verify that this compound can disrupt interactions with full-length client proteins in a complex mixture.
  • Methodology (GST Pull-Down):
    • A GST-tagged 14-3-3 protein is immobilized on glutathione beads.
    • Cell lysate is incubated with the beads in the presence or absence of this compound.
    • After washing, the bound client proteins (e.g., Raf-1, PRAS40) are eluted and detected via Western blotting. A dose-dependent decrease in band intensity with this compound treatment indicates effective inhibition [2].

Experimental Workflow Diagram

The following diagram illustrates the multi-step validation pathway for this compound:

G Start Primary HTS Screen FP Fluorescence Polarization (FP) Assay Start->FP Confirm Orthogonal Assay Validation TRF Time-Resolved FRET (TR-FRET) Assay Confirm->TRF FuncTest Functional & Cellular Validation PullDown GST Pull-Down Assay FuncTest->PullDown Bioassay Functional Bioassay (e.g., ExoS Ribosylation) FuncTest->Bioassay Mech Mechanistic Study Cryst X-ray Crystallography Mech->Cryst Result Validated Inhibitor FP->Confirm TRF->FuncTest PullDown->Mech Bioassay->Mech Cryst->Result

Important Note on Data Currency

The experimental data for this compound validation comes from its original discovery and characterization studies published over a decade ago [1] [2]. For a contemporary comparison guide, you should consider:

  • Verifying Current Use: Contact assay kit manufacturers to see if this compound is included in modern 14-3-3 inhibitor screening kits and what updated protocols are used.
  • Literature Review: Conduct a new literature search for papers published in the last 2-3 years that use this compound to understand current best practices and any new validation techniques.
  • Alternative Technologies: Investigate if newer, label-free technologies like Surface Plasmon Resonance Imaging (SPRi) are now used for primary screening of similar compounds [3].

References

Fobisin 101 specificity confirmation assays

Author: Smolecule Technical Support Team. Date: February 2026

Known Mechanism of Action of FOBISIN101

The diagram below illustrates how FOBISIN101 functions as a 14-3-3 protein-protein interaction inhibitor, based on available literature [1].

FOBISIN101_Mechanism Fobisin FOBISIN101 FourThreeThree 14-3-3 Protein (Dimer) Fobisin->FourThreeThree Inhibits ClientProtein Client Protein (e.g., pBad, pRaf-1) FourThreeThree->ClientProtein Binds to Phosphorylated Motif Invisible1 ClientProtein->Invisible1 Apoptosis Promoted Apoptosis Proliferation Inhibited Proliferation Invisible1->Apoptosis Releases Client Protein Invisible2 Invisible1->Invisible2 Invisible2->Proliferation

Diagram Title: FOBISIN101 Inhibits 14-3-3 Protein Interactions

Experimental Context and Assay Types

While specific data for FOBISIN101 is sparse, the search results indicate the types of assays used to characterize 14-3-3 inhibitors like FOBISIN101 [1]. Here's a general overview of relevant experimental approaches:

Assay Type General Purpose & Measured Parameters How it Applies to 14-3-3/Inhibitor Studies
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Quantifies biomolecular interactions in homogenous format. Measures FRET efficiency, Z' factor, Signal-to-Background ratio [1]. Used in HTS to monitor disruption of 14-3-3ζ binding to a phosphorylated Bad peptide. It is highly sensitive and minimizes compound interference [1].
FP (Fluorescence Polarization) Measures binding affinity and disruption. Measures polarization values (mP), IC₅₀ [1]. Previously used to discover FOBISIN101 by screening for disruptors of the 14-3-3γ / pS259-Raf-1 interaction [1].
AlphaScreen Detects protein-protein interactions. Measures luminescent signal, IC₅₀ [1]. An alternative homogenous assay used to study 14-3-3 interactions with peptides like R18 [1].

References

Fobisin 101 benchmark against standards

Author: Smolecule Technical Support Team. Date: February 2026

Fobisin 101 at a Glance

This compound is identified as a small-molecule inhibitor of 14-3-3 protein-protein interactions (PPIs). The table below summarizes its known experimental activity from the search results.

Property Description
Molecular Target 14-3-3 proteins (pan-inhibitor of all seven isoforms) [1]
Primary Mechanism Disruption of 14-3-3/client protein interactions [1]
Reported IC₅₀ (14-3-3ζ) 9.3 µM (binding to PRAS40) [1]
Reported IC₅₀ (14-3-3γ) 16.4 µM (binding to PRAS40) [1]
Functional Assay Activity IC₅₀ range of 6-19 µM for blocking 14-3-3-stimulated ExoS ADP-ribosyltransferase activity [1]
Additional Validated Interactions Disrupts 14-3-3 interactions with Raf-1 and PRAS40 [1]

Experimental Context and Protocols

The search results describe highly sensitive assay methods suitable for evaluating 14-3-3 inhibitors like this compound, though not all are directly from studies on this compound itself.

  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a common, robust assay for monitoring 14-3-3/client protein interactions. The typical protocol involves:

    • FRET Pair: Using europium (Eu)-labeled 14-3-3 protein as the donor and a Dy647-labeled, phosphorylated client peptide (e.g., from Bad or PRAS40) as the acceptor [2].
    • Interaction Measurement: When the labeled 14-3-3 and client peptide interact, FRET occurs, producing a specific signal. An inhibitor disrupts this interaction, reducing the FRET signal [2].
    • HTS Suitability: This mix-and-read assay is suitable for high-throughput screening (HTS) and inhibitor validation, achieving excellent signal-to-background ratios and Z' factors >0.7 [2].
  • Other Assay Technologies: Different HTS assays can yield different hit lists, even for the same biochemical interaction. Other technologies used for 14-3-3 PPIs include Fluorescence Polarization (FP) and AlphaScreen [2]. The TR-FRET format offers advantages like reduced compound fluorescence interference due to time-delayed measurement and less inter-well variation due to ratiometric measurement [2].

Mechanism of Action and 14-3-3 Signaling

The following diagram illustrates the general signaling role of 14-3-3 proteins and how an inhibitor like this compound interferes with this process.

cluster_pathway 14-3-3 Mediated Survival Signaling Survival Signal Survival Signal Kinase (e.g., Akt) Kinase (e.g., Akt) Survival Signal->Kinase (e.g., Akt) Activates Client Protein (e.g., Bad) Client Protein (e.g., Bad) Kinase (e.g., Akt)->Client Protein (e.g., Bad) Phosphorylates 14-3-3 Dimer 14-3-3 Dimer Client Protein (e.g., Bad)->14-3-3 Dimer Binds Client Inactivation Client Inactivation 14-3-3 Dimer->Client Inactivation Results in Cell Survival Cell Survival Client Inactivation->Cell Survival This compound This compound This compound->14-3-3 Dimer Inhibits Binding

Inhibition of 14-3-3/Client Protein Interaction

Knowledge Gaps and Further Research

The available data provides a starting point, but a complete benchmark requires more information.

  • Direct Comparative Data is Limited: The search results confirm that different assay technologies and different 14-3-3/client pairs are used in screening, which can influence the perceived potency of a compound [2]. A true benchmark would require IC₅₀ data for this compound and other standard inhibitors (e.g., peptide R18) tested side-by-side in the same assay system.
  • Suggested Next Steps: To build a more complete comparison guide, you could:
    • Consult Primary Literature: Search for research articles that specifically focus on benchmarking 14-3-3 PPI inhibitors.
    • Explore Specific Standards: Look for data on other known inhibitors, which may include R18 peptide [2] or other small molecules identified through virtual screening or fragment-based approaches [2] [3].
    • Review Comparative Perspectives: Articles that provide an overview of 14-3-3 PPI modulators can offer context on the relative standing of various inhibitors, including this compound [3].

References

Fobisin 101 reliability and reproducibility studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Fobisin 101

The table below summarizes the quantitative data and experimental contexts in which this compound has been used, demonstrating its role as a reference inhibitor.

Assay Type Target Interaction Key Experimental Findings Role in the Study
Time-Resolved FRET (TR-FRET) [1] 14-3-3ζ with phosphorylated Bad peptide Achieved Z' factor >0.7 & signal-to-background ratio >20; validated with this compound & peptide R18. Positive control for assay validation.
Surface Plasmon Resonance Imaging (SPRi) [2] 14-3-3ζ protein Used this compound and Blapsin as known inhibitors to validate the SPRi screening platform. Reference compound for technology validation.

Detailed Experimental Protocols

Here are the methodologies for the key experiments that utilized this compound.

TR-FRET Assay for 14-3-3/Client Protein Interaction [1]

This protocol describes a homogeneous, "mix-and-read" assay suitable for high-throughput screening (HTS) to identify disruptors of 14-3-3 protein-protein interactions.

  • Reagents:
    • FRET Donor: Europium (Eu)-labeled anti-HexaHis antibody, which binds to recombinant His-tagged 14-3-3ζ protein.
    • FRET Acceptor: A Dy647-labeled phosphopeptide derived from the pro-apoptotic protein Bad, phosphorylated at serine 136 (pS136-Bad).
  • Procedure:
    • The His-tagged 14-3-3ζ protein, the anti-His-Eu antibody, and the Dy647-pS136-Bad peptide are combined in a buffer to form a complex.
    • When the complex is formed, FRET occurs from the Eu donor to the Dy647 acceptor upon excitation.
    • Test compounds (like this compound) are added to the mixture. If a compound disrupts the 14-3-3/Bad interaction, it reduces the FRET signal.
    • Time-resolved fluorescence is measured at specific wavelengths (e.g., 615 nm for donor and 665 nm for acceptor). The FRET ratio (Acceptor Emission / Donor Emission) is calculated.
    • Assay quality is assessed using the Z' factor, a statistical measure of assay robustness. The assay was miniaturized to a 1,536-well format for ultra-HTS.
Small Molecule Microarray Screening with SPRi [2]

This label-free method uses Surface Plasmon Resonance imaging (SPRi) to screen small molecules immobilized on a chip for binding to a target protein.

  • Reagents:
    • Chip: Gold-coated SPRi sensor chip.
    • Small Molecules: Known inhibitors (this compound, Blapsin) and a library of compounds for screening.
    • Protein: Purified 14-3-3ζ protein.
  • Procedure:
    • The gold chip is functionalized with a mixed self-assembled monolayer of PEG chains terminating in carboxylic acid (-COOH) and hydroxyl (-OH) groups.
    • Small molecules, including this compound, are spotted onto the chip and covalently immobilized via their amino or hydroxy groups using EDC/NHS chemistry.
    • The chip is blocked to minimize non-specific protein binding.
    • The purified 14-3-3ζ protein is flowed over the chip. Binding of the protein to immobilized ligands causes a shift in the SPRi signal.
    • The SPRi instrument images the entire chip in real-time, identifying spots where binding occurs.
    • This compound, as a known binder, provides a positive control to validate the platform's functionality before screening new compound libraries.

14-3-3 Signaling Pathway and Assay Principle

To better understand the context of these experiments, the following diagram illustrates the key biological interaction targeted by this compound and the TR-FRET assay principle.

G 14-3-3 Bad Interaction and TR-FRET Assay Survival Signal\n(e.g., Akt) Survival Signal (e.g., Akt) Bad Protein Bad Protein Survival Signal\n(e.g., Akt)->Bad Protein Phosphorylates at Ser136 pSer136-Bad pSer136-Bad Bad Protein->pSer136-Bad 14-3-3 Protein\n(His-Tagged) 14-3-3 Protein (His-Tagged) pSer136-Bad->14-3-3 Protein\n(His-Tagged) Binds to Anti-His Antibody\n(Eu Donor) Anti-His Antibody (Eu Donor) 14-3-3 Protein\n(His-Tagged)->Anti-His Antibody\n(Eu Donor) Binds FRET Complex FRET Complex 14-3-3 Protein\n(His-Tagged)->FRET Complex Anti-His Antibody\n(Eu Donor)->FRET Complex Dy647-Labeled\npBad Peptide Dy647-Labeled pBad Peptide Dy647-Labeled\npBad Peptide->14-3-3 Protein\n(His-Tagged) Binds Dy647-Labeled\npBad Peptide->FRET Complex Inhibitor\n(e.g., this compound) Inhibitor (e.g., this compound) Inhibitor\n(e.g., this compound)->FRET Complex Disrupts

Important Limitations and Considerations

Based on the search results, there are several key points to note regarding the data on this compound:

  • Lack of Dedicated Reproducibility Studies: The search results do not contain focused studies that systematically evaluate the reliability and reproducibility of this compound itself across multiple labs, operators, or long timeframes. Its performance is reported as part of validating other methodologies.
  • Evidence of Use as a Control: The fact that this compound is repeatedly used as a positive control and reference compound [1] [2] in different assay technologies (TR-FRET, SPRi) implies that the scientific community described in these studies considers it a reliable tool for validating their systems.
  • Focus on Initial Screening: The available data supports its use primarily in the early discovery phase for identifying 14-3-3 inhibitors. Information on its behavior in more complex cellular or in vivo models is not provided in these results.

How to Further Investigate Reliability

To build a more complete picture of this compound's reliability, you could:

  • Consult Full Papers: Obtain the full-text versions of the papers cited in these results [1] [2] and check their reference sections for the original studies describing this compound's discovery and characterization.
  • Search for Follow-up Studies: Look for more recent publications that might have used this compound in subsequent research, which would demonstrate its reproducibility in other contexts.
  • Probe Specific Assays: If you are planning to use a specific assay type (like TR-FRET or SPR), you could attempt to replicate the published protocols using this compound as a benchmark to calibrate your own system.

References

×

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

460.99768416 g/mol

Monoisotopic Mass

460.99768416 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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